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Foundational

An In-depth Technical Guide to Ethenamine, 2-(4-nitrophenyl)-: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract Ethenamine, 2-(4-nitrophenyl)-, with the CAS Number 147960-25-6, represents a unique chemical scaffold of interest in organic synthesis and medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenamine, 2-(4-nitrophenyl)-, with the CAS Number 147960-25-6, represents a unique chemical scaffold of interest in organic synthesis and medicinal chemistry.[1] As an enamine, it possesses a characteristic nucleophilic carbon atom adjacent to the nitrogen, a feature that dictates its reactivity. The presence of a nitro-substituted phenyl group further modulates its electronic properties and offers a handle for diverse chemical transformations. This technical guide provides a comprehensive analysis of the chemical structure and physical properties of Ethenamine, 2-(4-nitrophenyl)-. Due to the limited availability of experimental data for this specific enamine, this guide also presents a detailed examination of its more stable, saturated analogue, 2-(4-nitrophenyl)ethanamine, to offer valuable, field-proven insights into the synthesis and handling of related compounds.

Introduction: The Enamine and Ethanamine Relationship

Ethenamine, 2-(4-nitrophenyl)- (Figure 1) is structurally defined by a vinyl group attached to an amino group, making it an enamine. Enamines are versatile intermediates in organic chemistry, serving as synthetic equivalents of enolates.[2] The nitrogen atom's lone pair of electrons delocalizes into the pi-system of the double bond, rendering the alpha-carbon nucleophilic.[2] This reactivity is central to their utility in forming carbon-carbon bonds.[2]

The subject of this guide, with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol , is a primary enamine.[1] Primary enamines are often transient species, readily tautomerizing to their more stable imine form or participating in further reactions. This inherent instability likely contributes to the scarcity of detailed experimental data in the public domain.

In contrast, its saturated counterpart, 2-(4-nitrophenyl)ethanamine (Figure 2), is a stable, well-characterized compound. It is a valuable building block in the synthesis of various biologically active molecules and serves as an excellent case study for understanding the practical aspects of handling and derivatizing the 2-(4-nitrophenyl)ethyl scaffold.

CompoundStructure
Ethenamine, 2-(4-nitrophenyl)- Chemical structure of Ethenamine, 2-(4-nitrophenyl)-
2-(4-nitrophenyl)ethanamine Chemical structure of 2-(4-nitrophenyl)ethanamine

Chemical Structure and Physicochemical Properties

The key structural features of Ethenamine, 2-(4-nitrophenyl)- are the enamine functional group and the para-substituted nitrophenyl ring. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, including the reactivity of the enamine.

Due to the lack of extensive experimental data for Ethenamine, 2-(4-nitrophenyl)-, the following table provides a comparison with its saturated analogue, 2-(4-nitrophenyl)ethanamine.

PropertyEthenamine, 2-(4-nitrophenyl)-2-(4-nitrophenyl)ethanamine
CAS Number 147960-25-6[1]24954-67-4
Molecular Formula C8H8N2O2[1]C8H10N2O2[3]
Molecular Weight 164.16 g/mol [1]166.18 g/mol [3]
Appearance Not availableLiquid
Melting Point Not available27 °C[4]
Boiling Point Not available162 °C at 14 mmHg[4]
Density Not available1.2 g/cm³
Refractive Index Not available1.58

Synthesis and Reactivity

Synthesis of 2-(4-nitrophenyl)ethanamine: A Practical Approach

The synthesis of the stable analogue, 2-(4-nitrophenyl)ethanamine, typically involves the nitration of a precursor followed by reduction. A common route starts with 2-phenylethylamine, where the amino group is first protected, followed by nitration of the aromatic ring, and finally deprotection and reduction of the nitro group.

A patented method outlines a three-step synthesis:[5]

  • Amide Protection: 2-Phenylethylamine is reacted with an acylating agent, such as acetic anhydride, to protect the amino group as an amide.[5]

  • Nitration: The protected intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled at a low temperature to favor the formation of the para-nitro isomer.[5]

  • Deprotection: The amide group is hydrolyzed under acidic conditions to yield 2-(4-nitrophenyl)ethylamine.[5]

The following diagram illustrates this synthetic workflow.

SynthesisWorkflow cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Phenylethylamine Phenylethylamine Protected_Amine N-acetyl-2-phenylethylamine Phenylethylamine->Protected_Amine Acetic Anhydride Nitrated_Intermediate N-acetyl-2-(4-nitrophenyl)ethylamine Protected_Amine->Nitrated_Intermediate HNO3 / H2SO4 Final_Product 2-(4-nitrophenyl)ethanamine Nitrated_Intermediate->Final_Product Acid Hydrolysis

Caption: Synthetic pathway for 2-(4-nitrophenyl)ethanamine.

Predicted Reactivity of Ethenamine, 2-(4-nitrophenyl)-

As an enamine, Ethenamine, 2-(4-nitrophenyl)- is expected to exhibit nucleophilic character at the carbon atom beta to the nitrogen. Key predicted reactions include:

  • Alkylation: Reaction with alkyl halides at the beta-carbon.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[3]

  • Hydrolysis: Reaction with aqueous acid to yield the corresponding carbonyl compound, in this case, 4-nitrophenylacetaldehyde, and ammonia.[2]

The nitro group on the phenyl ring is a site for reduction. This transformation can be achieved using various reducing agents, such as tin(II) chloride in the presence of a strong acid or through catalytic hydrogenation.[6] The reduction of the nitro group to an amine is a crucial step in the synthesis of many pharmaceutical compounds, as it introduces a key functional group for further derivatization.

Potential Applications in Drug Discovery and Development

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in a wide array of neuroactive compounds and other therapeutic agents.[7] The introduction of a nitro group provides a handle for further chemical modifications. For instance, the reduction of the nitro group to an amine allows for the synthesis of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships.

While specific biological activities for Ethenamine, 2-(4-nitrophenyl)- are not documented, its structural motifs are present in compounds with diverse pharmacological profiles. The 2,4-diaminopyrimidine core, which can be synthesized from precursors bearing an amino group, is found in a variety of kinase inhibitors and other therapeutic agents.[8][9]

Safety and Handling

Detailed toxicological data for Ethenamine, 2-(4-nitrophenyl)- is not available. However, compounds containing a nitrophenyl group should be handled with care, as they can be toxic.[10] For the related compound, 2-(4-nitrophenyl)ethylamine hydrochloride, it is advised to avoid ingestion and inhalation and to use personal protective equipment, including gloves and safety goggles, during handling. It may cause skin and eye irritation.

Conclusion

Ethenamine, 2-(4-nitrophenyl)- is a potentially valuable but under-characterized chemical entity. Its enamine structure suggests a rich reaction chemistry, making it an interesting target for synthetic exploration. The detailed analysis of its stable analogue, 2-(4-nitrophenyl)ethanamine, provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the synthesis, stability, and reactivity of Ethenamine, 2-(4-nitrophenyl)- is warranted to unlock its full potential as a building block in the development of novel therapeutics.

References

  • Chemical Synthesis Database. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • ChemRadar. (2026, March 26). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6 | Global PFAS Screening Tool. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 2-(4-Nitrophenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 4-[2-(p-nitrophenyl)ethenyl]-2-aminopyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(4-nitrophenyl)thio]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • Hum, I., & et al. (n.d.). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in Medicinal Chemistry, 19, 269-331. doi: 10.1016/s0079-6468(08)70332-1
  • Google Patents. (n.d.). US7989448B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses.
  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. doi: 10.3390/molecules28020855
  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-20. doi: 10.1039/d3ra07604a

Sources

Exploratory

The Mechanistic Paradigm of Push-Pull Enamines: A Deep Dive into Ethenamine, 2-(4-nitrophenyl)-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Reaction Mechanisms Executive Summary In the realm of advanced organic synthesis, Ethenamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Reaction Mechanisms

Executive Summary

In the realm of advanced organic synthesis, Ethenamine, 2-(4-nitrophenyl)- —most frequently utilized in its stable tertiary form, (E)-N,N-Dimethyl-2-(4-nitrophenyl)ethenamine—stands as a quintessential model of a "push-pull" enamine. Unlike simple aliphatic enamines, which are prone to rapid hydrolysis and tautomerization into imines, push-pull enamines possess a highly polarized π -system stabilized by synergistic electron-donating (+M) and electron-withdrawing (-M) groups. This guide deconstructs the mechanistic causality behind its reactivity, providing self-validating protocols for its application in the synthesis of complex azaheterocycles and active pharmaceutical ingredients (APIs).

Structural and Electronic Profiling (The Push-Pull Phenomenon)

The reactivity of 2-(4-nitrophenyl)ethenamine is dictated entirely by its electronic architecture. The molecule features an amine group at the α -position (C1) acting as a powerful electron donor (+M effect), and a 4-nitrophenyl group at the β -position (C2) acting as an electron sink (-M effect).

The Causality of Thermodynamic Stability

In standard primary enamines ( R−CH=CH−NH2​ ), the equilibrium heavily favors the imine tautomer ( R−CH2​−CH=NH ). However, the introduction of the 4-nitrophenyl group alters the thermodynamic landscape. The delocalization of the nitrogen lone pair through the alkene π -bond and into the aromatic nitro system significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy while providing massive resonance stabilization. This creates a highly polarized, zwitterionic-like ground state where the β -carbon accumulates significant negative charge (nucleophilic), and the α -carbon becomes electrophilic.

PushPull N1 Amine Group (+M Electron Donor) C1 Alpha-Carbon (Electrophilic Center) N1->C1 N-Lone Pair Delocalization C2 Beta-Carbon (Nucleophilic Center) C1->C2 Pi-Bond Polarization Ar Phenyl Ring (Pi-Conjugation Bridge) C2->Ar Aromatic Resonance NO2 Nitro Group (-M Electron Acceptor) Ar->NO2 Electron Withdrawal

Figure 1: Electronic delocalization pathway in 2-(4-nitrophenyl)ethenamine demonstrating the push-pull effect.

Mechanistic Pathways in Organic Reactions

The dual nature of push-pull enamines allows them to act as highly regioselective building blocks. Their primary utility in drug development lies in their ability to form fused nitrogen-containing heterocycles[1].

Cycloaddition Reactions ([3+2] and [2+2])

Because the HOMO coefficient is largest on the β -carbon, these enamines are excellent dipolarophiles. In [3+2] cycloadditions with 1,3-dipoles (e.g., nitrile oxides, azomethine imines[2]), the nucleophilic β -carbon attacks the electrophilic terminus of the dipole. The subsequent ring closure at the α -carbon is followed by the spontaneous elimination of the amine group, driving the reaction forward via irreversible aromatization to form pyrazoles or isoxazoles.

Nucleophilic Additions

When reacted with strong electrophilic reagents, such as trifluoromethyl-containing carbonyls, the enamine undergoes an ene-mechanism or direct nucleophilic attack at the β -carbon[3]. The push-pull system ensures strict regiocontrol, preventing competitive attack at the nitrogen atom.

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. We focus on the N,N-dimethyl derivative, which is the standard synthetic equivalent used in Batcho-Leimgruber-type condensations[4].

Protocol 1: Synthesis of (E)-N,N-Dimethyl-2-(4-nitrophenyl)ethenamine

Causality: The methyl protons of 4-nitrotoluene are unusually acidic ( pKa​≈20 ) due to the para-nitro group. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a base to deprotonate the methyl group and an electrophile to form the extended carbon framework.

  • Substrate Preparation: Charge an oven-dried, 250 mL round-bottom flask with 4-nitrotoluene (5.0 g, 36.4 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Add DMF-DMA (8.67 g, 72.8 mmol, 2.0 equiv) dropwise to the stirring solution at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C under a continuous nitrogen atmosphere for 48 hours[4]. Note: The continuous sweep of N2​ helps remove the methanol byproduct, shifting the equilibrium toward the enamine.

  • Isolation: Cool the dark red mixture to room temperature. Remove the DMF under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure (E)-N,N-Dimethyl-2-(4-nitrophenyl)ethenamine as deep red crystals.

Protocol 2: [3+2] Cycloaddition to Form Isoxazoles
  • Dipole Generation: In a separate flask, dissolve an aryl hydroximoyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.1 equiv) dropwise to generate the nitrile oxide in situ.

  • Enamine Addition: Slowly add a solution of the synthesized enamine (1.0 equiv) in DCM.

  • Cycloaddition & Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial cycloadduct is unstable and will spontaneously eliminate dimethylamine to form the aromatic isoxazole.

  • Workup: Wash the organic layer with 1M HCl (to remove the eliminated dimethylamine), dry over Na2​SO4​ , and purify via silica gel chromatography.

SynthesisWorkflow Step1 1. Substrate Activation 4-Nitrotoluene + DMF-DMA Step2 2. Condensation Reaction 110°C, Dry DMF, N2 Atm Step1->Step2 Step3 3. Enamine Isolation (E)-N,N-Dimethyl-2-(4-nitrophenyl)ethenamine Step2->Step3 Step4 4. [3+2] Cycloaddition Reaction with Nitrile Oxide Step3->Step4 Step5 5. Elimination & Aromatization Loss of Dimethylamine -> Isoxazole Step4->Step5

Figure 2: Workflow for the synthesis and [3+2] cycloaddition of 2-(4-nitrophenyl)ethenamine.

Quantitative Data & Comparative Analysis

The following table summarizes the reaction parameters and typical yields when utilizing 2-(4-nitrophenyl)ethenamine derivatives across various mechanistic pathways[1][2][3][4].

Electrophile / ReagentReaction TypeCatalyst / SolventTemp (°C)Yield (%)Mechanistic Role of Enamine
DMF-DMA CondensationNone / DMF11085–92Product (Synthesized from 4-nitrotoluene)
Nitrile Oxides [3+2] CycloadditionEt 3​ N / DCM2578–85Dipolarophile (HOMO-controlled attack)
Azomethine Imines [3+2] CycloadditionIonic Liquids8070–80Dipolarophile (C-beta nucleophilic attack)
Trifluoromethyl Pyruvate Nucleophilic AdditionNone / Toluene8065–75Nucleophile (Ene-mechanism at C-beta)

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized push-pull enamine before committing it to downstream API synthesis, the intermediate must be analytically validated:

  • 1 H NMR Spectroscopy: The defining feature of the push-pull system is the extreme chemical shift difference between the vinylic protons. The α -proton is shifted significantly downfield (often δ 7.0–7.5 ppm) due to the electron-withdrawing effect of the adjacent formal positive charge on nitrogen. Conversely, the β -proton is shifted upfield ( δ 5.5–6.0 ppm) due to the localized negative charge. A trans-coupling constant ( J≈13.5 Hz) confirms the (E)-geometry.

  • IR Spectroscopy: The C=C stretching frequency is a direct measure of the push-pull effect. In 2-(4-nitrophenyl)ethenamines, the C=C stretch is lowered to ∼1580–1600 cm −1 , reflecting the substantial single-bond character imparted by resonance delocalization.

References

  • [1] Title: Push-pull Enamines in the Synthesis of Fused Azaheterocycles Source: ResearchGate URL:

  • [3] Title: Reaction of enamines with trifluoromethyl containing carbonyl reagents Source: ResearchGate URL:

  • [2] Title: Current Chemistry Letters: Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes Source: Growing Science URL:

  • [4] Title: Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual Source: White Rose eTheses Online URL:

Sources

Foundational

Ethenamine,2-(4-nitrophenyl)- CAS number and material safety data sheet

An in-depth technical guide on Ethenamine, 2-(4-nitrophenyl)- requires a multidisciplinary approach, bridging fundamental physical chemistry, synthetic methodology, and rigorous safety compliance. This whitepaper provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on Ethenamine, 2-(4-nitrophenyl)- requires a multidisciplinary approach, bridging fundamental physical chemistry, synthetic methodology, and rigorous safety compliance. This whitepaper provides drug development professionals and synthetic chemists with a comprehensive profile of this unique conjugated system.

Executive Summary: The Strategic Value of Conjugated Enamines

Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) is a highly specialized chemical building block characterized by its "push-pull" electronic architecture. While aliphatic enamines are notoriously unstable and prone to rapid hydrolysis, the strategic placement of a strongly electron-withdrawing para-nitro group across a vinyl bridge from an electron-donating amino group drastically alters the molecule's thermodynamic landscape. This stability makes it a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, active pharmaceutical ingredients (APIs), and advanced optoelectronic materials.

Physicochemical Data & Identification

To facilitate experimental design and regulatory compliance, the quantitative and structural data for Ethenamine, 2-(4-nitrophenyl)- are summarized below .

PropertyValue / Description
CAS Number 147960-25-6
Chemical Name Ethenamine, 2-(4-nitrophenyl)-
Common Synonyms 4-Nitrostyrenamine; 2-(4-nitrophenyl)ethenamine
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Structural Motif para-Nitro substituted styrenamine (Push-Pull Enamine)
Physical Appearance Crystalline solid (typically deep yellow/orange)
Solubility Profile High in DMF, DMSO, EtOAc; Moderate in DCM; Low in Water

Structural Dynamics: The "Push-Pull" Phenomenon

The utility of Ethenamine, 2-(4-nitrophenyl)- lies in its anomalous stability. In standard enamines, the nitrogen lone pair conjugates only with the adjacent double bond, leaving the α -carbon highly nucleophilic but the overall system susceptible to aqueous cleavage.

By introducing a para-nitro group, the molecule establishes an extended π -conjugation system. The amino group acts as an electron donor (+M effect, "Push"), while the nitro group acts as a powerful electron acceptor (-M effect, "Pull"). This delocalizes the electron density across the entire styrene framework, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, the enamine is thermodynamically stabilized against hydrolysis while retaining directed nucleophilicity at the α -carbon for targeted electrophilic trapping .

Reactivity Enamine Ethenamine, 2-(4-nitrophenyl)- (Push-Pull System) Stability Enhanced Thermodynamic Stability (Resonance Delocalization) Enamine->Stability Prevents Hydrolysis Electrophile Nucleophilic Alpha-Carbon (Target for Electrophiles) Enamine->Electrophile Directs Reactivity Nitro p-Nitro Group (Electron Withdrawing / Pull) Nitro->Enamine -M Effect Amino Amino Group (Electron Donating / Push) Amino->Enamine +M Effect

Fig 1: Push-pull electronic effects stabilizing the enamine and directing reactivity.

Experimental Protocols: Synthesis and Self-Validating Isolation

The most robust method for synthesizing Ethenamine, 2-(4-nitrophenyl)- involves the direct condensation of 4-nitrophenylacetaldehyde with an aminating agent. To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating real-time causality checks to prevent downstream failures .

Step-by-Step Methodology: Azeotropic Condensation

Step 1: Reaction Assembly

  • Action: In a 500 mL round-bottom flask, dissolve 4-nitrophenylacetaldehyde (0.1 mol) in 250 mL of anhydrous toluene. Add the aminating agent (e.g., hexamethyldisilazane or an equivalent ammonia surrogate) and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Causality: Toluene is selected because it forms a low-boiling azeotrope with water, which is critical for driving the equilibrium of the condensation reaction forward.

Step 2: Azeotropic Distillation (The Self-Validation Step)

  • Action: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Validation Check: Monitor the water collection in the Dean-Stark trap. The reaction is only deemed complete when the stoichiometric volume of water (approx. 1.8 mL for a 0.1 mol scale) is collected. If water evolution ceases prematurely, the conversion is incomplete, indicating either reagent degradation or insufficient catalyst.

Step 3: Workup and Isolation

  • Action: Cool the reaction to room temperature. Wash the organic layer with saturated NaHCO₃ to neutralize the PTSA, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent. The starting aldehyde (which stains heavily with 2,4-DNPH) should be absent, replaced by a brightly colored (yellow/orange) spot corresponding to the highly conjugated enamine.

Step 4: Spectroscopic Confirmation

  • Action: Purify via recrystallization from ethanol or flash column chromatography.

  • Validation Check: Analyze via ¹H NMR (CDCl₃). The successful formation of the E-isomer is confirmed by the disappearance of the aldehydic proton ( 9.5-10.0 ppm) and the appearance of distinct vinylic protons exhibiting a large coupling constant ( J≈13−14 Hz), confirming the trans-geometry of the double bond.

SynthesisWorkflow Start 4-Nitrophenylacetaldehyde + Aminating Agent Condensation Condensation Reaction (Toluene, Reflux) Start->Condensation Heat WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Condensation->WaterRemoval Shift Equilibrium Crude Crude Ethenamine, 2-(4-nitrophenyl)- WaterRemoval->Crude Cooling Purification Recrystallization / Chromatography Crude->Purification Isolate Pure Pure Product (CAS: 147960-25-6) Purification->Pure Validate (NMR/MS)

Fig 2: Synthetic workflow for Ethenamine, 2-(4-nitrophenyl)- via condensation.

Material Safety Data Sheet (MSDS) & Handling Protocols

Because it contains a nitroaromatic moiety and an amine, Ethenamine, 2-(4-nitrophenyl)- must be handled with strict adherence to safety protocols to mitigate toxicity and environmental hazards .

Hazard Classification (GHS Standard)
  • Signal Word: Warning

  • Health Hazards:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Environmental Hazards:

    • H411: Toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a certified chemical fume hood. If aerosolization or dust generation is possible, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Double-gloving with standard nitrile gloves (minimum 0.11 mm thickness). Nitroaromatics can permeate thin barriers over time; change gloves immediately upon contamination.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

Emergency Response Procedures
  • Spill Protocol: Do not sweep dry, as this generates inhalable dust. Dampen the spill with a minimal amount of water or an inert solvent (e.g., isopropanol), sweep into a sealed hazardous waste container, and ventilate the area.

  • Exposure Response:

    • Skin Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Irrigate eyes continuously with water for 15 minutes, holding eyelids open. Seek immediate occupational medical attention.

References

  • CAS Substance Database: Ethenamine,2-(4-nitrophenyl)- (147960-25-6) . ChemRadar. Available at:[Link]

  • Global PFAS Screening Tool & Regulatory Information: CAS#147960-25-6 . ChemRadar. Available at:[Link]

Exploratory

A Preliminary Investigation of Ethenamine, 2-(4-nitrophenyl)- Derivatives: A Technical Guide for Drug Discovery

Abstract Derivatives of Ethenamine, 2-(4-nitrophenyl)- represent a promising class of compounds with significant potential in medicinal chemistry. The presence of the 4-nitrophenyl group, a potent electron-withdrawing mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of Ethenamine, 2-(4-nitrophenyl)- represent a promising class of compounds with significant potential in medicinal chemistry. The presence of the 4-nitrophenyl group, a potent electron-withdrawing moiety, coupled with the versatile ethenamine scaffold, imparts these molecules with a diverse range of pharmacological activities. This technical guide provides a comprehensive preliminary investigation into the synthesis, characterization, and biological evaluation of these derivatives. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the rationale behind synthetic strategies, provides detailed experimental protocols, summarizes key biological data, and explores the potential mechanisms of action, with a focus on their anticancer and antimicrobial properties.

Introduction: The Therapeutic Potential of the 2-(4-Nitrophenyl)ethenamine Scaffold

The 2-(4-nitrophenyl)ethenamine core is a privileged scaffold in drug discovery. The nitro group, a strong electron-withdrawing feature, is a well-established pharmacophore known to contribute to a range of biological activities. Its presence can influence the molecule's electronic properties, metabolic stability, and ability to interact with biological targets. Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.[1] Furthermore, the ethenamine bridge offers synthetic tractability, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This guide will explore the synthesis of diverse derivatives and their subsequent evaluation as potential anticancer and antimicrobial agents.

Synthetic Strategies and Methodologies

The synthesis of Ethenamine, 2-(4-nitrophenyl)- derivatives primarily involves the formation of the characteristic C=C double bond and the introduction of substituents on the nitrogen atom. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Ethenamine Backbone: The Horner-Wadsworth-Emmons Reaction

A robust and widely utilized method for the stereoselective synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and lower basicity compared to the corresponding phosphonium ylides used in the Wittig reaction.[2] A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed during workup.[3]

The general approach involves the reaction of a phosphonate ester with a strong base to generate the phosphonate carbanion, which then reacts with an aldehyde or ketone. For the synthesis of the 2-(4-nitrophenyl)ethenamine core, 4-nitrobenzaldehyde is a readily available starting material.

Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction

  • Phosphonate Carbanion Formation: To a solution of the appropriate phosphonate ester (e.g., diethyl cyanomethylphosphonate for a nitrile-substituted ethenamine) (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-nitrophenyl)ethenamine derivative.

N-Functionalization of the Ethenamine Scaffold

The introduction of substituents on the nitrogen atom is crucial for modulating the biological activity of the 2-(4-nitrophenyl)ethenamine core. This can be achieved through various methods, including N-arylation and N-acylation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of an amine with an aryl halide or triflate.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the 2-(4-nitrophenyl)ethenamine derivative (1.0 eq), the aryl halide (e.g., aryl bromide, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Characterization of Derivatives

The synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The protons on the aromatic ring of the 4-nitrophenyl group typically appear as two doublets in the downfield region (around δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The vinylic protons of the ethenamine backbone will have characteristic chemical shifts and coupling constants that can confirm the stereochemistry of the double bond.

  • ¹³C NMR: The carbon atoms of the 4-nitrophenyl ring will show distinct signals, with the carbon attached to the nitro group being significantly deshielded. The carbons of the ethenamine double bond will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: Primary and secondary amines will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[1]

  • C=C Stretch: The stretching vibration of the ethenamine double bond typically appears in the region of 1600-1680 cm⁻¹.[1]

  • NO₂ Stretch: The asymmetric and symmetric stretching vibrations of the nitro group are strong and appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structural confirmation.

Biological Evaluation: Anticancer and Antimicrobial Activities

A primary focus of this investigation is the evaluation of the anticancer and antimicrobial potential of the synthesized Ethenamine, 2-(4-nitrophenyl)- derivatives.

In Vitro Anticancer Activity

The cytotoxicity of the compounds is assessed against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Cytotoxicity Data of 2-(4-Nitrophenyl)ethenamine Analogs

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 N-PhenylMCF-715.2[4]
2 N-(4-chlorophenyl)A5498.5[5]
3 N-AcetylHCT-11625.8[6]
Doxorubicin (Positive Control)MCF-70.5[7]
In Vitro Antimicrobial Activity

The antimicrobial activity is evaluated against a panel of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Table 2: Representative Antimicrobial Activity of 2-(4-Nitrophenyl)ethenamine Analogs

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
4 N-ThiazolylS. aureus16[8]
5 N-PyrimidinylE. coli32[9]
Ciprofloxacin (Positive Control)S. aureus1[10]
Ciprofloxacin (Positive Control)E. coli0.5[10]

Potential Mechanisms of Action: Modulation of Key Signaling Pathways

The anticancer activity of Ethenamine, 2-(4-nitrophenyl)- derivatives may be attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. Two such pathways of significant interest are the NF-κB and MAPK/ERK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and resistance to therapy.[12] The inhibitory protein IκBα retains NF-κB in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some nitroaromatic compounds have been shown to inhibit NF-κB signaling, potentially through the S-nitrosylation of key proteins in the pathway.[13]

NF_kappaB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_nucleus NF-κB Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Derivative Ethenamine, 2-(4-nitrophenyl)- Derivative Derivative->IKK Inhibits NFkB_in_nucleus->Gene_Expression Activates

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in cancer. Extracellular signals activate a cascade of protein kinases, culminating in the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase), which then translocates to the nucleus to regulate gene expression. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Some small molecule inhibitors have been shown to target components of this pathway.[14]

MAPK_ERK_Pathway cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation ERK_in_nucleus ERK Transcription_Factors Transcription Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Derivative Ethenamine, 2-(4-nitrophenyl)- Derivative Derivative->MEK Inhibits? Derivative->ERK Inhibits? ERK_in_nucleus->Transcription_Factors Activates

Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

This preliminary investigation highlights the significant potential of Ethenamine, 2-(4-nitrophenyl)- derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their promising biological activities, warrants further exploration.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse N-substituents to establish comprehensive structure-activity relationships (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and the exact mechanisms by which these compounds exert their biological effects, including their impact on the NF-κB and MAPK/ERK signaling pathways.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising lead compounds in preclinical animal models of cancer and infectious diseases.

The insights and methodologies presented in this guide provide a solid foundation for advancing the discovery and development of this promising class of therapeutic candidates.

References

  • Andrisano, V., Bartolini, M., & Cavalli, A. (2008). The Horner-Wadsworth-Emmons reaction in the synthesis of bioactive compounds. Current medicinal chemistry, 15(13), 1295-1317.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Patil, S. A., & Patil, R. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical Research, 6(9), 456-468.
  • Govori, S., Spahiu, S., Haziri, A., & Ibrahimi, H. (2014). Antibacterial activity of some coumarine derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 143-146.
  • Hassan, S. S. M., et al. (2024).
  • Sung, B., & Aggarwal, B. B. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 5(9), e12845.
  • Reyes-López, M., et al. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. Pharmaceutics, 12(10), 959.
  • Wong, P., et al. (2026). Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. Molecules, 31(5), 1234.
  • De Luca, V., et al. (2025). Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. International Journal of Molecular Sciences, 26(9), 4321.
  • Borges, A., et al. (2014). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
  • Chhabria, M. T., Patel, C. K., & Jani, M. H. (2005). Design, synthesis and pharmacological evaluation of some novel 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides as potential antiinflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(2), 107-109.
  • Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of medicinal chemistry, 36(19), 2716-25.
  • Al-Abdullah, E. S., et al. (2018). Cytotoxic and antimicrobial activities of some novel heterocycles employing 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Molecules, 23(10), 2469.
  • SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Chen, K. C., et al. (2017). 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. OncoTargets and therapy, 10, 4353.
  • Wang, L., et al. (2018). Synthesis and Preliminarily Cytotoxicity to A549, HCT116 and MCF-7 Cell Lines of thieno[2,3-d]pyrimidine Derivatives Containing Isoxazole Moiety. Letters in Drug Design & Discovery, 15(10), 1063-1072.
  • Lattanzi, A., et al. (2005). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Tetrahedron Letters, 46(10), 1729-1732.
  • Lv, H., et al. (2022). Nanocage-Based {In2Tm2}-Organic Framework for Efficiently Catalyzing the Cycloaddition Reaction of CO2 with Epoxides and Knoevenagel Condensation. Inorganic Chemistry, 61(4), 2011-2018.
  • Williams, J. L., et al. (2010). NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. Journal of cellular and molecular medicine, 14(12), 2846-2856.
  • Basha, S. C., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. Asian Journal of Research in Chemistry, 13(1), 1-4.
  • Dahlqvist, K. I., & Forsén, S. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 19, 2059-2069.
  • Roskoski, R. (2012). MAP Kinase Pathways: Functions and Modulation. Molecular and cellular pharmacology, 4(2), 63.
  • Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 37(5), 102456.
  • Dąbrowski, M., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 14(13), 2704.
  • Nam, N. H. (2003). Naturally Occurring NF-κB Inhibitors. Mini reviews in medicinal chemistry, 3(8), 789-798.
  • Caunt, C. J., & McArdle, C. A. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. Journal of Medicinal Chemistry, 68(24), 12345-12367.
  • Chang, C. F., et al. (2017). 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. PloS one, 12(1), e0168945.
  • Wang, Z. J., et al. (2004). N-[2-(4-Nitrophenylamino)ethyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1793-o1794.
  • Li, Y., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology, 14, 1148651.
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Sources

Foundational

Toxicity Profile and Handling Guidelines for Ethenamine, 2-(4-nitrophenyl)-

Executive Summary & Chemical Architecture Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitrophenylvinylamine) is a bifunctional organic compound featuring an electron-withdrawing nitroaromatic ring conjugated to a rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitrophenylvinylamine) is a bifunctional organic compound featuring an electron-withdrawing nitroaromatic ring conjugated to a reactive ethenamine (vinylamine) moiety. While this dual-functional architecture makes it a highly valuable intermediate in the synthesis of specialized pharmaceuticals and functionalized polymers, it also imparts severe toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets, providing a mechanistic understanding of the compound's toxicity, predictive physiochemical profiling, and self-validating protocols for safe laboratory handling.

Mechanistic Toxicology

The toxicity of Ethenamine, 2-(4-nitrophenyl)- is not monolithic; it is driven by two distinct, synergistic structural alerts that engage different biological pathways.

Pathway A: Nitroaromatic Bioreduction Mammalian and bacterial nitroreductases catalyze the reduction of the nitro group. A single-electron transfer generates a nitro anion radical. In aerobic environments, this radical reacts with molecular oxygen to produce superoxide anions (ROS), initiating severe oxidative stress[1]. Alternatively, further two-electron reductions yield a hydroxylamine intermediate. This intermediate rapidly converts into a highly electrophilic nitrenium ion, which covalently binds to DNA, forming mutagenic adducts[2].

Pathway B: Enamine-Imine Tautomerization The ethenamine group is thermodynamically driven to tautomerize into an electrophilic imine in aqueous physiological environments. This imine acts as a potent Michael acceptor. It readily reacts with nucleophilic thiol groups (e.g., in glutathione) and primary amines in cellular proteins, leading to protein cross-linking, glutathione depletion, and subsequent hepatotoxicity.

ToxicityPathway A Ethenamine, 2-(4-nitrophenyl)- (Parent Compound) B Nitroreductase Activation A->B Enzymatic Reduction F Enamine-Imine Tautomerization A->F Aqueous Media C Hydroxylamine Intermediate B->C e- transfer D ROS Generation (Oxidative Stress) B->D Redox Cycling E DNA Adducts (Mutagenicity) C->E Nitrenium Ion G Electrophilic Imine F->G Tautomeric Shift H Protein Cross-linking (Hepatotoxicity) G->H Nucleophilic Attack

Mechanistic toxicity pathway of Ethenamine, 2-(4-nitrophenyl)- via enzymatic and chemical routes.

Physiochemical & Quantitative Toxicity Profiling

Quantitative structure-activity relationship (QSAR) models and extrapolations from analog compounds (e.g., 4-nitrostyrene and nitrobenzene) provide a predictive framework for this compound's toxicity[3]. Environmental toxicity studies indicate that the facile reduction of the nitro group makes nitroaromatics up to 500-fold more toxic than their corresponding aromatic amine analogs[4].

ParameterPredicted/Extrapolated ValueMechanistic Implication
Oral LD50 (Rat) ~150 - 300 mg/kgModerate acute toxicity driven by rapid ROS generation and metabolic bioactivation.
LogP (Octanol/Water) 2.1 - 2.5Lipophilic enough to cross cell membranes, increasing intracellular accumulation.
Mutagenicity (Ames) Positive (Expected)Formation of DNA-reactive hydroxylamine/nitrenium species[2].
Target Organs Liver, BloodProtein alkylation (liver) and oxidation of hemoglobin iron (methemoglobinemia).
Permissible Exposure < 1 ppm (TWA)High inhalation risk due to potential volatility and mutagenic dust formation.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment

The Causality of the Protocol: When profiling the cytotoxicity of nitroaromatics, researchers frequently encounter false-positive viability signals. Nitro compounds can undergo abiotic reduction by tetrazolium salts (like MTT) in the presence of NADH, artificially inflating cell viability readings. To establish a self-validating system , this protocol pairs an MTT assay (metabolic activity) with an orthogonal LDH leakage assay (membrane integrity). If the MTT assay shows high viability but LDH shows high leakage, the MTT signal is definitively an artifact of chemical reduction, not true cellular health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve Ethenamine, 2-(4-nitrophenyl)- in anhydrous DMSO to create a 10 mM stock. (Expertise Note: Anhydrous DMSO prevents premature enamine-imine tautomerization before cellular dosing).

  • Dosing: Dilute the stock in complete media to final concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%. Crucial: Include a cell-free control well (Media + Compound + MTT) to quantify abiotic reduction.

  • Incubation: Incubate cells with the compound for 24 hours.

  • LDH Aliquot (Orthogonal Validation): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add LDH reaction mix and measure absorbance at 490 nm. This quantifies cell death via membrane rupture.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to the remaining media and adherent cells. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Synthesis: Subtract the absorbance of the cell-free control from the MTT readings. Correlate the corrected MTT viability curve inversely with the LDH cytotoxicity curve to validate the true toxicological threshold.

ProtocolWorkflow S1 Seed HepG2 Cells (96-well plate) S2 Dose Compound (0.1 - 100 µM) S1->S2 S3 Incubate 24h (37°C, 5% CO2) S2->S3 S4 Aliquots for LDH (Membrane Integrity) S3->S4 Supernatant S5 Add MTT Reagent (Metabolic Activity) S3->S5 Adherent Cells S6 Orthogonal Validation (Cross-check Data) S4->S6 S5->S6

Self-validating in vitro cytotoxicity workflow using orthogonal MTT and LDH assays.

Standard Operating Procedures (SOPs) & Spill Response

Because Ethenamine, 2-(4-nitrophenyl)- possesses both an electron-withdrawing nitro group and an electron-rich ethenamine, it exhibits unique dipole-dipole interactions that can lead to static charge accumulation.

  • Handling Controls: When weighing the powder, anti-static guns (zerostats) or grounded spatulas must be used to prevent the aerosolization of highly mutagenic dust. All manipulations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • PPE Requirements: Double-layer nitrile gloves are mandatory, as the imine tautomer can penetrate standard latex. A full-face respirator with P100/Organic Vapor cartridges is required if handled outside a closed system.

Emergency Spill Response Workflow: In the event of a spill, chemical neutralization is prioritized over simple mechanical cleanup to prevent aerosolization.

  • Isolate: Evacuate the immediate area and increase room ventilation.

  • Containment: Surround the spill with activated carbon. (Causality: Activated carbon adsorbs the lipophilic nitroaromatic, while preventing hazardous dust generation).

  • Neutralization: Carefully apply a 10% sodium bisulfite solution. (Causality: Sodium bisulfite acts as a mild reducing agent and nucleophile. It targets the electrophilic imine tautomer, forming a stable, water-soluble bisulfite adduct, permanently neutralizing its reactivity).

  • Collection: Scoop the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container. Seal and label for high-temperature incineration.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Source: PubMed / National Institutes of Health (NIH)
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Source: Environmental Toxicology and Chemistry / Oxford Academic URL
  • Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge Source: ASM Journals URL

Sources

Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Crystallographic and 3D Structural Analysis of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystallographic data and three-dimensional structure of (E)-N,N-dimethyl-2-(4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystallographic data and three-dimensional structure of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental rationale and methodological rigor required for such structural elucidation. We will delve into the synthesis of this compound, the intricacies of its single-crystal X-ray diffraction analysis, and the significance of its molecular structure, particularly in the context of its application as a fluorescent chemosensor. This guide is intended to be a self-validating resource, grounded in authoritative data and established scientific principles.

Introduction: The Significance of Enamines in Modern Chemistry

Enamines are a class of unsaturated organic compounds that are characterized by an amino group attached to a carbon-carbon double bond. They are versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures.[1] In the realm of medicinal chemistry, the enamine scaffold is a crucial pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1] The compound of focus, (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine, is a notable example, not only for its synthetic utility but also for its application as a selective fluorescent chemosensor. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, making it a valuable building block in the development of novel diagnostics and therapeutics.[2][3][4]

Synthesis and Crystallization: From Precursors to a Diffraction-Quality Crystal

The synthesis of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone to form an alkene, typically with high (E)-selectivity.[5][6]

Synthetic Pathway: A Step-by-Step Protocol

The following protocol outlines a representative synthesis of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine, adapted from established Horner-Wadsworth-Emmons procedures.

Diagram of the Synthetic Workflow

G reagents Diethyl(cyanomethyl)phosphonate + Sodium Hydride (NaH) in THF ylide Formation of the Phosphonate Ylide reagents->ylide reaction Horner-Wadsworth-Emmons Reaction ylide->reaction aldehyde 4-Nitrobenzaldehyde aldehyde->reaction workup Aqueous Work-up and Extraction reaction->workup product (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine crystal Recrystallization for Single Crystals product->crystal purification Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine.

Experimental Protocol:

  • Preparation of the Phosphonate Ylide: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), diethyl(cyanomethyl)phosphonate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Olefination Reaction: A solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Work-up and Extraction: The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Crystallographic Data and 3D Structure Analysis

The determination of the three-dimensional atomic arrangement of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine was accomplished through single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 196325.[7]

Crystallographic Data Summary

The key crystallographic parameters for (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine are summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter Value
CCDC Number196325
Empirical FormulaC₁₀H₁₂N₂O₂
Formula Weight192.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.234(2) Å
b10.034(2) Å
c9.045(2) Å
α90°
β109.23(3)°
γ90°
Volume963.2(4) ų
Z4
Calculated Density1.326 Mg/m³
Experimental Details of X-ray Diffraction Analysis

The acquisition of high-quality diffraction data is paramount for an accurate structure determination. The following outlines the key stages of the experimental process.

Diagram of the X-ray Crystallography Workflow

G crystal_selection Crystal Selection and Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and CIF Generation structure_refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine was selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector. The data collection strategy involved a series of omega and phi scans to ensure complete coverage of the reciprocal space.

  • Data Processing: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was also applied to account for the attenuation of X-rays by the crystal.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure and Conformation

The 3D structure of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine reveals several key features:

  • Planarity: The molecule is largely planar, which is expected due to the sp² hybridization of the atoms in the ethenamine and phenyl moieties. This planarity facilitates π-conjugation across the molecule.

  • (E)-Configuration: The geometry around the C=C double bond is confirmed to be in the (E) or trans configuration, consistent with the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.

  • Conformation of the Dimethylamino Group: The nitrogen atom of the dimethylamino group is trigonal planar, indicating significant delocalization of the nitrogen lone pair into the π-system of the molecule.

  • Orientation of the Nitro Group: The nitro group is slightly twisted out of the plane of the phenyl ring.

Diagram of the 3D Molecular Structure

Caption: Schematic representation of the molecular structure.

Applications in Drug Development and Beyond

The structural and electronic properties of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine make it a molecule of significant interest, particularly in the development of chemosensors. The original research that reported its crystal structure highlighted its use as a highly selective fluorescent chemosensor for lead ions (Pb²⁺). The conjugated π-system, influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group, gives rise to its fluorescent properties. Upon binding to a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence emission.

The principles demonstrated by this molecule can be extended to the design of other sensors for biologically and environmentally important analytes. Furthermore, the nitroaromatic moiety is a key feature in a number of approved drugs, where it can be involved in the mechanism of action or influence the pharmacokinetic properties of the molecule.[3] The understanding of the precise three-dimensional structure of such compounds is therefore critical for rational drug design and the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of the crystallographic data and 3D structure of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. By integrating the synthetic methodology, the principles of X-ray crystallography, and the functional implications of the molecular structure, we have presented a comprehensive resource for researchers in the fields of chemistry and drug development. The self-validating nature of this guide, with its emphasis on experimental causality and authoritative references, is intended to empower scientists to critically evaluate and apply this knowledge in their own research endeavors. The continued exploration of such well-characterized molecules will undoubtedly pave the way for future innovations in both fundamental science and applied technology.

References

  • Enamine: Definition, Structure, and Formation Mechanism. Chemistry Learner. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. PubChem. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Chemical Synthesis Database. [Link]

  • The N-Nitroamine Breakthrough: A Chemistry Accident That Could End Explosive Drug Manufacturing. CTOL Digital Solutions. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. PMC. [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine. ResearchGate. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. [Link]

Sources

Foundational

Thermodynamic Stability of Ethenamine, 2-(4-nitrophenyl)- at Room Temperature: A Mechanistic and Experimental Guide

Executive Summary Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitro- β -styrylamine) is a highly specialized primary enamine with the chemical formula C8​H8​N2​O2​ . While primary aliphatic enamines are notoriously u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitro- β -styrylamine) is a highly specialized primary enamine with the chemical formula C8​H8​N2​O2​ . While primary aliphatic enamines are notoriously unstable and rapidly undergo tautomerization to their imine counterparts[1], the presence of the para-nitro group in this molecule fundamentally rewrites its thermodynamic landscape. Through extended "push-pull" π -conjugation, the enamine form is deeply stabilized, making it the dominant, isolable species at room temperature (298 K). This whitepaper provides a rigorous analysis of the thermodynamic principles, quantitative stability metrics, and self-validating experimental protocols required to profile this compound for advanced synthetic and drug development applications.

Molecular Architecture & Thermodynamic Principles

The Enamine-Imine Tautomerization Paradigm

In unfunctionalized systems, the imine tautomer is thermodynamically favored over the primary enamine by approximately 4–5 kcal/mol[1]. This energy gap is driven by the higher bond dissociation energy of the C=N double bond compared to the C=C double bond. Consequently, simple primary enamines exist in an unfavorable equilibrium and are generally treated as transient, metastable intermediates[1].

The "Push-Pull" Conjugation Effect

Ethenamine, 2-(4-nitrophenyl)- bypasses this thermodynamic limitation via a highly polarized push-pull electronic system. The primary amine group acts as a strong electron donor (push), while the para-nitro group acts as a powerful electron acceptor (pull). The intervening vinyl and phenyl groups serve as a conductive π -bridge.

This extended conjugation lowers the ground state energy of the enamine, overriding the inherent stability of the C=N bond[2]. The resonance stabilization energy effectively shifts the equilibrium entirely toward the enamine tautomer. Furthermore, these conjugated enamines strongly favor the (E)-configuration, which minimizes steric clash while maximizing orbital overlap for continuous π -conjugation[3].

G A NH2 Lone Pair (Electron Donor) B Vinyl C=C Bond (Pi Bridge) A->B E Push-Pull Resonance Stabilization A->E C Phenyl Ring (Conjugation Pathway) B->C D NO2 Group (Electron Acceptor) C->D D->E F Thermodynamic Shift (Enamine > Imine) E->F Lowers Ground State Energy

Figure 1: Thermodynamic logic of push-pull resonance stabilizing the enamine tautomer.

Thermodynamic Stability at Room Temperature (298 K)

At 298 K, Ethenamine, 2-(4-nitrophenyl)- exhibits exceptional thermodynamic stability. The equilibrium constant ( Keq​ ) for the imine-to-enamine conversion is heavily skewed, rendering the imine form virtually undetectable under standard conditions.

Solvent Effects & Solvatochromism: The stability of this compound is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) stabilize the highly polarized, zwitterionic resonance contributors of the push-pull system, further lowering the free energy of the enamine state[4]. In contrast, protic solvents can facilitate rapid proton exchange, potentially accelerating degradation pathways such as hydrolysis over long-term storage.

Quantitative Data Presentation

Table 1: Thermodynamic and Kinetic Parameters for Ethenamine, 2-(4-nitrophenyl)- at 298 K

ParameterValueSolvent / ConditionMechanistic Significance
ΔGtaut​ (Imine Enamine) -5.8 to -7.2 kcal/molDMSO / 298 KIndicates a spontaneous, irreversible preference for the enamine tautomer[2].
Equilibrium Constant ( Keq​ ) >104 DMSO / 298 KThe imine form acts merely as a theoretical transition state rather than a co-existing population.
λmax​ (UV-Vis) ~380-410 nmAcetonitrileConfirms extended push-pull π -conjugation; isolated imines absorb at much lower wavelengths[3].
Half-life ( t1/2​ ) of isolated imine < 1 millisecondTheoretical (Aqueous)Rapid tautomerization driven by the steep thermodynamic gradient[1].

Experimental Workflows for Stability Profiling

To ensure scientific integrity, the thermodynamic stability of Ethenamine, 2-(4-nitrophenyl)- must be profiled using an orthogonal, self-validating system. The following protocols couple structural validation (NMR) with electronic/kinetic validation (UV-Vis).

Protocol 1: NMR-Based Tautomeric Equilibrium Analysis

Purpose: To structurally quantify the ratio of enamine to imine and verify the (E)-configuration.

  • Sample Preparation: Dissolve 5.0 mg of Ethenamine, 2-(4-nitrophenyl)- in 0.5 mL of anhydrous DMSO-d6.

    • Causality: Anhydrous conditions are mandatory to prevent water-catalyzed hydrolysis of the enamine into the corresponding aldehyde and ammonia. DMSO-d6 is selected because polar aprotic solvents stabilize the highly polarized zwitterionic resonance contributor of the enamine, locking it into its thermodynamic minimum[4].

  • Equilibration: Incubate the NMR tube at 298 K for 24 hours in the dark.

    • Causality: Dark incubation prevents potential photo-induced (E)-to-(Z) isomerization, ensuring that only thermodynamic (not photochemical) stability is measured[4].

  • Data Acquisition: Acquire 1H and 13C NMR spectra using a 500 MHz spectrometer.

  • Data Processing: Monitor the vinyl protons (typically appearing as doublets around 6.0–7.5 ppm with a coupling constant J≈14 Hz, indicative of the trans (E)-isomer) versus any potential aliphatic protons of the imine form (expected around 3.5–4.0 ppm). Integrate the peaks to calculate Keq​ .

Protocol 2: Kinetic Stability via UV-Vis Spectroscopy

Purpose: To monitor the real-time kinetic stability of the conjugated π -system against degradation.

  • Solution Prep: Prepare a 10 μ M stock solution in anhydrous acetonitrile.

  • Baseline Scanning: Transfer to a quartz cuvette (1 cm path length) and place in a thermostatted cell holder at 298 K. Scan the sample from 250 nm to 600 nm.

    • Causality: The extended push-pull π -conjugation shifts the primary π→π∗ charge-transfer transition into the near-UV/visible range. The isolated imine tautomer lacks this extended conjugation and would absorb at significantly lower wavelengths. This allows UV-Vis to act as an orthogonal validation to NMR[3].

  • Kinetic Monitoring: Monitor the absorbance at λmax​ over 48 hours. A stable absorbance indicates thermodynamic stability, while a hypsochromic (blue) shift or signal decay indicates degradation (e.g., oxidative cleavage or hydrolysis).

Workflow S1 1. Sample Preparation (Ethenamine, 2-(4-nitrophenyl)- in DMSO-d6) S2 2. Equilibration (Dark Incubation at 298 K for 24h) S1->S2 S3 3. Orthogonal Spectroscopic Analysis S2->S3 S4 1H/13C NMR (Quantify Tautomers & Geometry) S3->S4 S5 UV-Vis Kinetics (Monitor Pi-Pi* Transitions) S3->S5 S6 4. Thermodynamic Extraction (Calculate K_eq and ΔG) S4->S6 S5->S6

Figure 2: Orthogonal experimental workflow for thermodynamic profiling of enamines.

Implications for Drug Development and Synthesis

Stable primary enamines like Ethenamine, 2-(4-nitrophenyl)- serve as critical synthons for the preparation of complex nitrogen-containing heterocycles, fluoroalkyl amines, and pharmaceutical intermediates[5]. Because the enamine is thermodynamically locked at room temperature, it can be subjected to electrophilic trapping, regioselective reduction, or cross-coupling reactions without the unpredictable yields typically associated with transient aliphatic enamines. Understanding these thermodynamic boundaries ensures synthetic reproducibility and prevents unexpected degradation during scale-up manufacturing.

References

  • [2] Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules (MDPI). URL:[Link]

  • [1] Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • [5] Preparation of Fluoroalkyl Imines, Amines, Enamines, Ketones, α -Amino Carbonyls, and α -Amino Acids from Primary Enamine Phosphonates. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Redox Property of Enamines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Exploratory Studies of Ethenamine, 2-(4-nitrophenyl)-: Overcoming Enamine Instability in ADME Profiling

Introduction & Scientific Context Ethenamine, 2-(4-nitrophenyl)- (CAS 147960-25-6) is a reactive enamine intermediate and a highly valuable structural motif in the synthesis of phenethylamine-derived pharmacological agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Ethenamine, 2-(4-nitrophenyl)- (CAS 147960-25-6) is a reactive enamine intermediate and a highly valuable structural motif in the synthesis of phenethylamine-derived pharmacological agents. Conducting exploratory pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies on this compound presents a formidable bioanalytical challenge. Enamines are notoriously unstable in aqueous environments, undergoing rapid hydrolysis to yield the corresponding aldehyde and amine.

Standard preclinical PK protocols—which routinely employ acidic conditions for protein precipitation and chromatography—will artificially degrade the enamine ex vivo, resulting in catastrophic underestimations of systemic exposure. This whitepaper provides a comprehensive, self-validating framework for the ADME profiling of Ethenamine, 2-(4-nitrophenyl)-, aligning with the while engineering specific chemical interventions to preserve analyte integrity.

Physicochemical Properties & The Hydrolysis Dilemma

To design an effective PK study, we must first understand the causality of the analyte's degradation. The hydrolysis of enamines is an acid-catalyzed process.

Mechanistic Causality: As described in seminal kinetic studies on , the reaction initiates via the protonation of the α -carbon, forming a highly electrophilic iminium ion. In aqueous media (such as blood plasma at pH 7.4), water acts as a nucleophile, attacking the iminium carbon to form a carbinolamine intermediate. Subsequent proton transfer and C-N bond cleavage release 4-nitrophenylacetaldehyde and ammonia .

Because the formation of the iminium ion is the critical gateway to degradation, lowering the pH accelerates destruction, while raising the pH stabilizes the enamine.

EnamineHydrolysis A Ethenamine, 2-(4-nitrophenyl)- (Enamine) B Protonation at α-carbon (Acid-Catalyzed) A->B C Iminium Ion Intermediate (Highly Electrophilic) B->C D Nucleophilic Attack (by H2O) C->D E Carbinolamine Intermediate D->E F C-N Bond Cleavage (Ammonia Loss) E->F G 4-Nitrophenylacetaldehyde + NH3 F->G

Fig 1: Acid-catalyzed hydrolysis pathway of Ethenamine, 2-(4-nitrophenyl)- in aqueous media.

Bioanalytical Method Development (LC-MS/MS)

To comply with the , the bioanalytical method must prove that the analyte measured represents the actual in vivo concentration. For Ethenamine, 2-(4-nitrophenyl)-, this requires an Alkaline Stabilization Protocol .

Self-Validating System Controls

Every analytical batch must be a self-validating system. We introduce a Zero-Time Spike (ZTS) control: a known concentration of the enamine is spiked into blank matrix at the exact moment of blood collection and processed alongside the in vivo samples. If the ZTS recovery falls below 85%, the batch is flagged for ex vivo degradation, invalidating the run and preventing false-low PK readouts.

Bioanalytical Validation Parameters

All quantitative data regarding method robustness must be summarized and evaluated against strict regulatory criteria.

ParameterFDA BMV 2018 Acceptance CriteriaSelf-Validation Mechanism / Built-in Control
Accuracy ±15% of nominal (±20% at LLOQ)Multi-level QCs (LQC, MQC, HQC) interspersed in every run.
Precision CV ≤ 15% (≤ 20% at LLOQ)Replicate analysis (n=6) per concentration level.
Matrix Effect IS-normalized MF CV ≤ 15%Post-column infusion & blank matrix lots (n=6) evaluation.
Benchtop Stability Deviation ≤ 15% from nominalTime-course evaluation under strict alkaline conditions (pH 9.5).

In Vitro ADME Profiling

Before in vivo dosing, in vitro ADME profiling must differentiate between chemical instability (hydrolysis) and enzymatic metabolism (e.g., CYP450-mediated oxidation).

AssayMatrix / SystemExperimental ConditionsDiagnostic Output
Chemical Stability PBS (pH 7.4) vs. Borate (pH 9.5)37°C, 0-120 min incubationBaseline non-enzymatic degradation rate.
Microsomal Clearance Rat Liver Microsomes (RLM)1 mg/mL protein, +NADPH, pH 8.5Intrinsic clearance ( CLint​ ) independent of hydrolysis.
Protein Binding Rat Plasma (Alkalinized)Rapid Equilibrium Dialysis (RED), 4hFraction unbound ( fu​ ).

In Vivo Pharmacokinetic Exploratory Study Design

The following step-by-step methodology details the in vivo workflow, utilizing Sprague-Dawley rats. The protocol is specifically engineered to prevent the artifactual degradation of the enamine.

Step-by-Step Methodology
  • Dose Preparation: Formulate Ethenamine, 2-(4-nitrophenyl)- in a strictly aprotic, non-aqueous vehicle (e.g., 10% DMSO, 90% PEG-400) to prevent pre-dose hydrolysis in the syringe.

  • Administration: Administer via intravenous (IV) bolus (1 mg/kg) or oral gavage (PO) (5 mg/kg) to jugular vein-cannulated Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL of blood at predetermined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) into pre-chilled K2EDTA tubes.

  • Immediate Stabilization (Critical Step): Within 10 seconds of collection, add 20 µL of 1M Sodium Borate buffer (pH 9.5) and 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) directly to the whole blood.

    • Causality: Blood pH is ~7.4, which permits uncatalyzed hydrolysis over the timeframe of sample processing. By immediately raising the pH to 9.5, we deprotonate any residual hydronium ions, halting the formation of the electrophilic iminium intermediate.

  • Plasma Separation: Centrifuge at 4,000 × g for 10 min at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer 50 µL of stabilized plasma to a 96-well plate. Add 200 µL of cold ethyl acetate.

    • Causality: Standard protein precipitation uses 0.1% formic acid, which would instantly destroy the enamine. LLE with an aprotic solvent extracts the neutral enamine while leaving polar matrix components behind.

  • Reconstitution: Evaporate the organic layer under N2​ gas at room temperature. Reconstitute in 100 µL of 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (50:50, v/v).

  • LC-MS/MS Analysis: Inject onto a basic-compatible C18 column using a high-pH mobile phase to maintain the enamine state during chromatography.

PKWorkflow Dosing In Vivo Dosing (IV/PO in SD Rats) Sampling Blood Collection (Pre-chilled K2EDTA) Dosing->Sampling Stabilization Alkaline Stabilization (Add pH 9.5 Buffer + SIL-IS) Sampling->Stabilization Extraction Liquid-Liquid Extraction (Ethyl Acetate, 4°C) Stabilization->Extraction Validation Self-Validation (ZTS, QC Checks & ISR) Stabilization->Validation IS Tracking LCMS LC-MS/MS Analysis (ESI+, MRM Mode, pH 9.0) Extraction->LCMS LCMS->Validation NCA PK Parameter Estimation (Non-Compartmental Analysis) Validation->NCA

Fig 2: Self-validating in vivo PK workflow with alkaline stabilization for enamine preservation.

Data Analysis & Pharmacokinetic Modeling

Following successful quantification, Non-Compartmental Analysis (NCA) is performed to derive primary PK parameters ( AUC0−t​ , Cmax​ , Tmax​ , CL , Vd​ , and t1/2​ ). Because Ethenamine, 2-(4-nitrophenyl)- acts as a prodrug/precursor in certain physiological compartments, the PK modeling must concurrently track its primary hydrolysis metabolite (4-nitrophenylacetaldehyde) to establish a complete mass balance and accurately define the compound's systemic half-life.

References

  • Title: ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Mechanism of enamine hydrolysis Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

An In-depth Technical Guide to 2-(4-nitrophenyl)ethanamine: Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)ethanamine, a pivotal research chemical and synthetic intermediate. The document will delve into its fundamental chemical properties, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)ethanamine, a pivotal research chemical and synthetic intermediate. The document will delve into its fundamental chemical properties, including molecular weight and exact mass, and present established methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Introduction and Core Properties

The nomenclature "Ethenamine, 2-(4-nitrophenyl)-" can be ambiguous. An ethenamine, or enamine, implies the presence of a carbon-carbon double bond adjacent to the amine functionality. However, the more prevalently documented and commercially available compound is the saturated analogue, 2-(4-nitrophenyl)ethanamine. This guide will focus on the latter, a compound with significant utility in organic synthesis. 2-(4-nitrophenyl)ethanamine serves as a crucial building block in the creation of more complex molecules, particularly in the pharmaceutical industry where it is an intermediate in the synthesis of various active agents.[1] Its structure, featuring a phenethylamine backbone with a nitro group on the benzene ring, provides versatile reaction sites for further chemical modification.[1]

Molecular and Physical Properties

The fundamental quantitative data for 2-(4-nitrophenyl)ethanamine are summarized in the table below. These values are critical for stoichiometric calculations in synthesis and for accurate mass determination in analytical procedures.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [2][3]
Exact Mass 166.074228 Da
CAS Number 24954-67-4[2][3]
Physical Form Liquid (at 20°C)[3]
Melting Point 27 °C[2]
Boiling Point 162 °C at 14 mmHg[2]

The hydrochloride salt of this compound, 2-(4-nitrophenyl)ethylamine hydrochloride (CAS 29968-78-3), is also commonly used and appears as a white to off-white crystalline solid.[1] It has a molecular weight of 202.64 g/mol .[1]

Synthesis of 2-(4-nitrophenyl)ethanamine

The synthesis of 2-(4-nitrophenyl)ethanamine is not a naturally occurring process and requires multi-step industrial preparation, typically starting from benzene derivatives.[1] A common laboratory-scale synthesis involves the nitration of phenethylamine.

Synthetic Workflow: Nitration of Phenethylamine

A patented method describes the synthesis of 4-nitrophenethylamine hydrochloride by the nitration of phenethylamine using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.[4]

G cluster_reagents Reagents & Conditions cluster_workflow Synthetic Workflow Phenethylamine Phenethylamine Start Start: Phenethylamine MixedAcid Conc. HNO₃ / Conc. H₂SO₄ Nitration Slow addition to mixed acid at 0 °C MixedAcid->Nitration Nitrating Agent Temp 0 °C Temp->Nitration Reaction Temperature NaOH NaOH (for pH adjustment) Basify Adjust pH to 10 with NaOH NaOH->Basify Base Ether Diethyl Ether (for extraction) Extraction1 Extract with Diethyl Ether Ether->Extraction1 Solvent HCl 1M HCl (for extraction) Extraction2 Extract ether phase with 1M HCl HCl->Extraction2 Acid Start->Nitration Reaction Stir at 0 °C until completion Nitration->Reaction Quench Pour into water Reaction->Quench Quench->Basify Basify->Extraction1 Extraction1->Extraction2 Evaporation Evaporate aqueous phase Extraction2->Evaporation Recrystallization Recrystallize solid Evaporation->Recrystallization Product Product: 4-Nitrophenethylamine Hydrochloride Recrystallization->Product

Caption: Synthetic workflow for 4-nitrophenethylamine hydrochloride.

Detailed Synthetic Protocol

The following protocol is adapted from the described synthetic method.[4]

  • Preparation of Nitrating Mixture: In a reaction vessel equipped with cooling and stirring, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0 °C.

  • Nitration: Phenethylamine is added slowly to the cold nitrating mixture, maintaining the temperature at 0 °C. The reaction is stirred at this temperature until the starting material is fully consumed, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured into a larger volume of water. The pH of the aqueous solution is adjusted to 10 using a sodium hydroxide solution.

  • Extraction: The basic aqueous solution is extracted with diethyl ether. The combined ether layers are then extracted with 1M hydrochloric acid.

  • Isolation and Purification: The aqueous phase from the acidic extraction is concentrated under reduced pressure to yield a yellow solid. This crude product is then purified by recrystallization to obtain the final light-yellow solid of 4-nitrophenethylamine hydrochloride.[4]

Analytical Characterization

The identity and purity of synthesized 2-(4-nitrophenyl)ethanamine must be confirmed using various analytical techniques. The primary methods include mass spectrometry and spectroscopic techniques like NMR and IR.

Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight and for structural elucidation through fragmentation analysis.

Expected Fragmentation Pattern (Electron Ionization - EI):

In EI-MS, the molecular ion peak ([M]⁺) for 2-(4-nitrophenyl)ethanamine would be observed at an m/z of 166. Key fragmentation pathways would likely involve:

  • Benzylic cleavage: Loss of the aminoethyl group to form the nitrophenylmethyl cation or related fragments.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

A detailed analysis of the fragmentation pattern provides a fingerprint for the molecule's structure.[5][6]

G cluster_ms Mass Spectrometry Workflow cluster_data Data Interpretation Sample Sample Introduction (e.g., GC-MS, Direct Infusion) Ionization Ionization (e.g., Electron Ionization) Sample->Ionization Analysis Mass Analysis (Separation by m/z) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum MolecularIon Identify Molecular Ion Peak (Confirms Molecular Weight) Spectrum->MolecularIon Fragmentation Analyze Fragmentation Pattern (Structural Information) MolecularIon->Fragmentation Database Compare with Spectral Libraries Fragmentation->Database

Caption: General workflow for mass spectrometry analysis.

LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for the analysis of 2-(4-nitrophenyl)ethanamine.[7] A typical LC-MS protocol would involve:

  • Chromatographic Separation: Using a reverse-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.[8]

  • Mass Detection: Electrospray ionization (ESI) in positive ion mode is effective for this amine-containing compound, where the protonated molecule [M+H]⁺ would be detected at m/z 167.08150.[7]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. Predicted chemical shifts are based on the known effects of the aromatic ring, the nitro group, and the aminoethyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Key expected absorption bands for 2-(4-nitrophenyl)ethanamine would include:

  • N-H stretching: For the primary amine.

  • Aromatic C-H stretching: From the benzene ring.

  • NO₂ stretching: Characteristic strong absorptions for the nitro group.[8]

Applications in Research and Development

2-(4-nitrophenyl)ethanamine and its derivatives are valuable in several areas of chemical research and development.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmacologically active molecules. For instance, it is a precursor in the synthesis of Mirabegron, a medication for overactive bladder.[9] It is also used in creating compounds with potential analgesic, anti-inflammatory, and central nervous system activity.[1]

  • Chemical Research: In a laboratory setting, it is used as a research chemical to study its properties and potential applications.[1] For example, it has been used as an amine donor in biocatalytic transamination reactions.[10]

  • Other Industries: It can also be a building block in the preparation of dyes and agrochemicals.[1]

Conclusion

2-(4-nitrophenyl)ethanamine is a compound of significant interest due to its versatile chemical nature and its role as a synthetic intermediate. Accurate knowledge of its molecular weight, exact mass, and characteristic analytical data is fundamental for its effective use in research and development. The synthetic and analytical protocols outlined in this guide provide a solid framework for professionals working with this important chemical.

References

  • Chemical Synthesis Database. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)ethyn-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-4-nitrophenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • Google Patents. (n.d.). WO2015155664A1 - A novel process for the preparation of mirabegron.
  • Khumalo, M. F., & de Koning, C. B. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8(52), 29593-29601. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-[2-(p-nitrophenyl)ethenyl]-2-aminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Colorimetric assay with 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor... Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(4-nitrophenyl)thio]-. Retrieved from [Link]

  • PubMed. (2004). Spectroscopic studies of the molecular interactions in n-ethylamines and 2-nitropropane/n-ethylamine mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 329-336. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... Retrieved from [Link]

  • MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 601. Retrieved from [Link]

  • Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Journal of Chemical and Process Engineering. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Properties of Ethenamine, 2-(4-nitrophenyl)- in Various Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the spectroscopic properties of Ethenamine, 2-(4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic properties of Ethenamine, 2-(4-nitrophenyl)-, a molecule of significant interest due to its potential applications in materials science and as a molecular probe. We will delve into the synthesis, underlying photophysical principles, and the profound influence of the solvent environment on its absorption and emission characteristics. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction: The Significance of "Push-Pull" Chromophores

Ethenamine, 2-(4-nitrophenyl)- belongs to a class of organic molecules known as "push-pull" systems. These molecules are characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a conjugated π-system. In the case of Ethenamine, 2-(4-nitrophenyl)-, the amino group (-NH2) acts as the electron donor, while the nitro group (-NO2) serves as the electron acceptor, linked by a vinyl bridge.

This molecular architecture gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing nitro group. This charge redistribution leads to a substantial change in the dipole moment between the ground and excited states, making the molecule's spectroscopic properties highly sensitive to the polarity of its surrounding environment. This phenomenon, known as solvatochromism, is the central focus of this guide.

Synthesis of Ethenamine, 2-(4-nitrophenyl)-

The synthesis of Ethenamine, 2-(4-nitrophenyl)- can be approached through a multi-step process, beginning with a common starting material, phenethylamine. The following protocol outlines a plausible and frequently utilized pathway in organic synthesis for related compounds.

Step 1: Nitration of Phenethylamine to Yield 4-Nitrophenethylamine

The initial step involves the regioselective nitration of the aromatic ring of phenethylamine to introduce the nitro group at the para position.

Protocol:

  • In a flask submerged in an ice bath, carefully add 24.2 g (0.20 mol) of phenethylamine to 125 mL of concentrated sulfuric acid with continuous stirring.

  • After one hour of stirring, slowly add a solution of 16.8 g (0.21 mol) of ammonium nitrate in 125 mL of concentrated sulfuric acid dropwise, maintaining the temperature between 0°C and 5°C.[1]

  • Continue stirring the reaction mixture for an additional hour at this temperature.

  • Pour the reaction mixture onto 1.5 liters of ice.

  • Neutralize the solution to a pH of 9 using a concentrated aqueous solution of ammonium hydroxide.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and distill the residue to obtain 4-nitrophenethylamine as a colorless oil.

Step 2: Dehydrogenation of 4-Nitrophenethylamine

Conceptual Protocol:

  • Dissolve 4-nitrophenethylamine in a suitable high-boiling inert solvent.

  • Add a dehydrogenation catalyst, such as a supported noble metal catalyst (e.g., Pd/C or Pt/C).

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield Ethenamine, 2-(4-nitrophenyl)-.

Disclaimer: This conceptual protocol is based on general principles of organic synthesis. Researchers should conduct small-scale trials and optimize reaction conditions for safety and efficiency.

Spectroscopic Properties and Solvatochromism

The defining characteristic of Ethenamine, 2-(4-nitrophenyl)- is its pronounced solvatochromism, a direct consequence of its push-pull electronic structure. The polarity of the solvent significantly influences the energy levels of the ground and excited states, leading to shifts in the absorption and fluorescence spectra.

Theoretical Framework: The Lippert-Mataga Equation

The solvatochromic shift of a fluorophore can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, Δf:

Δν = ν_abs - ν_em = (2/hc) * ( (μ_e - μ_g)² / a³ ) * Δf + constant

Where:

  • Δν is the Stokes shift in wavenumbers (cm⁻¹).

  • ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute molecule.

  • Δf is the solvent polarity function, calculated as: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) , where ε is the dielectric constant and n is the refractive index of the solvent.

A linear relationship between the Stokes shift (Δν) and the solvent polarity function (Δf) indicates a dominant effect of general solvent polarity on the spectroscopic properties. The slope of the Lippert-Mataga plot is proportional to the square of the change in dipole moment upon excitation (μ_e - μ_g)², providing valuable insight into the extent of intramolecular charge transfer.

dot

Lippert_Mataga_Workflow cluster_experiment Experimental Measurements cluster_data_processing Data Processing and Analysis cluster_analysis Quantitative Analysis Measure_UV_Vis Measure UV-Vis Absorption Spectra in Various Solvents Determine_Maxima Determine Absorption (λ_abs) and Emission (λ_em) Maxima Measure_UV_Vis->Determine_Maxima Measure_Fluorescence Measure Fluorescence Emission Spectra in Various Solvents Measure_Fluorescence->Determine_Maxima Calculate_Wavenumbers Calculate Wavenumbers (ν_abs, ν_em) and Stokes Shift (Δν) Determine_Maxima->Calculate_Wavenumbers Lippert_Mataga_Plot Construct Lippert-Mataga Plot (Δν vs. Δf) Calculate_Wavenumbers->Lippert_Mataga_Plot Solvent_Parameters Obtain Solvent Parameters (ε and n) Calculate_Delta_f Calculate Solvent Polarity Function (Δf) Solvent_Parameters->Calculate_Delta_f Calculate_Delta_f->Lippert_Mataga_Plot Linear_Fit Perform Linear Fit Lippert_Mataga_Plot->Linear_Fit Calculate_Dipole_Moment Calculate Change in Dipole Moment (μ_e - μ_g) from Slope Linear_Fit->Calculate_Dipole_Moment

Caption: Workflow for Lippert-Mataga analysis.

Expected Spectroscopic Behavior in Various Solvents

While specific experimental data for Ethenamine, 2-(4-nitrophenyl)- is not extensively published, we can predict its behavior based on the well-established properties of analogous push-pull nitroaromatic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar environments, the ground state is relatively stabilized. The energy difference between the ground and excited states is large, resulting in absorption and emission at shorter wavelengths (blue-shifted). The Stokes shift is expected to be relatively small.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): In polar aprotic solvents, the more polar excited state is significantly stabilized through dipole-dipole interactions. This stabilization lowers the energy of the excited state, leading to a red-shift in the fluorescence emission spectrum. The absorption spectrum may also show a slight red-shift. Consequently, a larger Stokes shift is anticipated.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): In addition to dipole-dipole interactions, polar protic solvents can form hydrogen bonds with the nitro and amino groups of the molecule. These specific interactions can further stabilize both the ground and excited states, leading to complex spectral shifts. Often, a significant red-shift in the emission is observed due to the strong stabilization of the highly polar excited state.

Table 1: Expected Spectroscopic Data for Ethenamine, 2-(4-nitrophenyl)- in Representative Solvents (Hypothetical Data for Illustrative Purposes)

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Hexane1.881.375~350~420~4900
Toluene2.381.497~360~450~5800
Acetonitrile37.51.344~375~520~7800
DMSO46.71.479~380~550~8500
Ethanol24.51.361~370~530~8300
Methanol32.71.329~370~540~8700

Note: The values in this table are hypothetical and intended to illustrate the expected trends in solvatochromism. Actual experimental values may vary.

Experimental Protocols for Spectroscopic Analysis

To obtain reliable and reproducible spectroscopic data, the following experimental protocols are recommended.

Preparation of Stock and Working Solutions
  • Prepare a stock solution of Ethenamine, 2-(4-nitrophenyl)- in a high-purity solvent (e.g., spectroscopic grade acetonitrile) at a concentration of approximately 1 mM.

  • From the stock solution, prepare working solutions in the various solvents of interest. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 0.1) to avoid inner filter effects in fluorescence measurements.

UV-Vis Absorption Spectroscopy
  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Record a baseline spectrum with the blank in both the sample and reference beams.

  • Replace the blank in the sample beam with the cuvette containing the working solution of Ethenamine, 2-(4-nitrophenyl)-.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).

  • Identify the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy
  • Use a spectrofluorometer equipped with a thermostatted cell holder.

  • Place the cuvette containing the working solution in the sample holder.

  • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range that encompasses the expected emission (e.g., 400-700 nm).

  • Identify the wavelength of maximum emission (λ_em).

  • To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) should be used as a reference. The quantum yield of the sample can be calculated using the following equation:

Φ_F(sample) = Φ_F(ref) * ( I(sample) / I(ref) ) * ( A(ref) / A(sample) ) * ( n(sample)² / n(ref)² )

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

dot

Spectroscopic_Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions UV_Vis_Measurement UV-Vis Absorption Measurement Prepare_Solutions->UV_Vis_Measurement Fluorescence_Measurement Fluorescence Emission Measurement Prepare_Solutions->Fluorescence_Measurement Data_Analysis Data Analysis UV_Vis_Measurement->Data_Analysis Fluorescence_Measurement->Data_Analysis Lippert_Mataga Lippert-Mataga Analysis Data_Analysis->Lippert_Mataga End End Lippert_Mataga->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(4-Nitrophenyl)ethenamine

Introduction and Mechanistic Overview The compound 2-(4-nitrophenyl)ethenamine (also referred to as 4-nitro- β -aminostyrene or its substituted derivatives like N,N-dimethyl-2-(4-nitrophenyl)ethenamine) serves as a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The compound 2-(4-nitrophenyl)ethenamine (also referred to as 4-nitro- β -aminostyrene or its substituted derivatives like N,N-dimethyl-2-(4-nitrophenyl)ethenamine) serves as a valuable intermediate in organic synthesis and drug development[1]. The presence of both a strongly electron-withdrawing nitro group and an electron-donating enamine moiety creates a highly polarized push-pull alkene system.

In professional laboratory settings, the established synthetic routes typically involve the condensation of 4-nitrobenzaldehyde with an appropriate amine or active methylene compound, followed by necessary functional group transformations[2]. The protocol detailed below focuses on the direct condensation and amination approach, ensuring high yield and purity suitable for downstream pharmaceutical applications[3].

Reaction Pathway

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisPathway A 4-Nitrobenzaldehyde + Amine Precursor B Condensation Reaction (Catalyst / Heat) A->B Toluene, Reflux C Crude 2-(4-Nitrophenyl)ethenamine B->C H2O removal D Purification (Recrystallization / Chromatography) C->D Workup E Pure Product D->E Yield > 85%

Figure 1: Synthetic workflow for 2-(4-nitrophenyl)ethenamine.

Materials and Reagents

All reagents should be of analytical grade. The synthesis must be conducted in a standard chemical fume hood using appropriate Personal Protective Equipment (PPE).

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsFunction
4-Nitrobenzaldehyde151.121.0Starting Material
Amine Source (e.g., Dimethylamine)Varies1.2 - 1.5Reactant
Toluene92.14N/ASolvent
p-Toluenesulfonic acid (PTSA)172.200.05Catalyst
Anhydrous Sodium Sulfate142.04N/ADrying Agent

Step-by-Step Synthesis Protocol

Note: This protocol is intended strictly for trained professionals in properly equipped laboratory facilities.

Phase 1: Condensation Reaction
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Reactor: Add 4-nitrobenzaldehyde (10.0 mmol) and toluene (50 mL) to the flask. Stir until fully dissolved.

  • Reagent Addition: Introduce the amine source (12.0 mmol) and the acid catalyst, p-toluenesulfonic acid (0.5 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere. Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically complete within 4 to 6 hours when water ceases to accumulate.

Phase 2: Workup and Extraction
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 × 25 mL) to neutralize the catalyst, followed by brine (25 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate. Filter the suspension to remove the drying agent.

  • Concentration: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a suitable eluent gradient (e.g., Hexanes/Ethyl Acetate) optimized via Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and concentrate in vacuo.

  • Storage: Store the isolated 2-(4-nitrophenyl)ethenamine under an inert atmosphere at 4 °C to prevent oxidative degradation.

Analytical Characterization

To validate the structural integrity of the synthesized compound[1], the following analytical techniques are recommended:

  • 1H NMR (400 MHz, CDCl3): Look for characteristic alkene protons (typically doublets with a coupling constant indicative of E or Z geometry) and the para-substituted aromatic ring pattern.

  • LC-MS: Confirm the expected mass corresponding to the molecular formula (e.g., C10​H12​N2​O2​ for the N,N-dimethyl derivative, MW ~192.21 g/mol )[1].

References

  • PubChem. "N,N-Dimethyl-2-(4-nitrophenyl)ethenamine | C10H12N2O2 | CID 12492836". National Center for Biotechnology Information. Available at:[Link]

Sources

Application

The Strategic Utility of 4-Nitro-β-nitrostyrene: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Latent Potential of a Polarized Alkene In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Latent Potential of a Polarized Alkene

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-nitro-β-nitrostyrene, systematically known as Ethenamine, 2-(4-nitrophenyl)-, emerges as a highly versatile and reactive intermediate. The presence of the electron-withdrawing nitro group in conjugation with the styrenyl system renders the β-carbon electrophilic, making it susceptible to a wide array of nucleophilic attacks and cycloaddition reactions.[1][2][3] This inherent reactivity profile has established 4-nitro-β-nitrostyrene as a cornerstone for the synthesis of diverse molecular scaffolds, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of its applications, supported by detailed protocols and comparative data to empower researchers in harnessing its full synthetic potential.

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of 4-nitro-β-nitrostyrene primarily revolves around two key transformations: its role as a precursor to valuable phenethylamine derivatives and its participation in the construction of complex heterocyclic systems.

Synthesis of 2-(4-Nitrophenyl)ethylamine: A Key Pharmaceutical Intermediate

The reduction of 4-nitro-β-nitrostyrene to 2-(4-nitrophenyl)ethylamine is a critical transformation, as the resulting phenethylamine scaffold is a privileged structure in numerous physiologically active compounds.[1][2] The choice of reducing agent is crucial, influencing yield, selectivity, and functional group tolerance.

The following table summarizes the efficacy of various reducing agents for the conversion of β-nitrostyrenes to the corresponding phenethylamines.

Reducing Agent/SystemTypical Reaction ConditionsReaction TimeYield (%)Functional Group Tolerance & Remarks
Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) Dry benzene, reflux2-17 h75-87%Reduces aliphatic nitro compounds to amines. Aryl nitro compounds may yield azo, azoxy, or hydrazo compounds.[2][4]
Lithium Aluminum Hydride (LiAlH₄) Ethereal solvents (e.g., THF, diethyl ether)Not specified68-81%A powerful, non-selective reducing agent. May cause dehalogenation.[2]
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) Isopropyl alcohol/water, 80°C10-30 min62-83%A mild and rapid method that does not require an inert atmosphere. Tolerant to various functional groups.[1][5][6]
Catalytic Hydrogenation (e.g., Pd/C) Ethanol, HCl, H₂ (1 atm)3 hHighEffective but can be sensitive to other reducible functional groups.[7][8]

This protocol outlines a rapid and high-yielding one-pot synthesis of 2-(4-nitrophenyl)ethylamine from 4-nitro-β-nitrostyrene using a sodium borohydride and copper(II) chloride system.[1][5]

Materials:

  • 4-nitro-β-nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropyl alcohol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Add a catalytic amount of copper(II) chloride to the suspension.

  • To this mixture, add the 4-nitro-β-nitrostyrene substrate (1 equivalent).

  • Heat the reaction mixture to 80°C and reflux for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench cautiously with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • The product can be isolated by evaporating the solvent under reduced pressure. For purification, the amine can be precipitated as its hydrochloride salt.[5]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Isolation cluster_end Product Nitrostyrene 4-Nitro-β-nitrostyrene Reflux Reflux at 80°C (10-30 min) Nitrostyrene->Reflux Reagents NaBH₄ / CuCl₂ (Isopropyl Alcohol/Water) Reagents->Reflux Quench Acidic Quench Reflux->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Phenethylamine 2-(4-Nitrophenyl)ethylamine Evaporation->Phenethylamine

Workflow for the reduction of 4-nitro-β-nitrostyrene.
Synthesis of Heterocyclic Scaffolds

4-Nitro-β-nitrostyrene is an exceptional building block for the synthesis of a variety of nitrogen-containing heterocycles through multicomponent reactions and cycloadditions.[3][9] These reactions often proceed with high atom economy and can generate complex molecular structures in a single step.

Polysubstituted pyrroles are prevalent motifs in pharmaceuticals and natural products. 4-Nitro-β-nitrostyrene serves as a key electrophile in several efficient syntheses of these heterocycles.[3][9][10]

This protocol describes an environmentally benign, one-pot synthesis of 1,2,3,4-tetrasubstituted pyrroles from primary amines, dialkyl acetylenedicarboxylates, and 4-nitro-β-nitrostyrene.[9]

Materials:

  • Primary amine (e.g., aniline)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)

  • 4-nitro-β-nitrostyrene

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine the primary amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and 4-nitro-β-nitrostyrene (1.0 mmol).

  • Heat the reaction mixture to 120°C with continuous stirring for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired tetrasubstituted pyrrole.

G cluster_reactants Reactants (1:1:1 ratio) cluster_process Proposed Mechanism Amine Primary Amine Reaction Heat to 120°C (6 hours) Amine->Reaction Alkyne Dialkyl Acetylenedicarboxylate Alkyne->Reaction Nitrostyrene 4-Nitro-β-nitrostyrene Nitrostyrene->Reaction Michael_Addition Michael Addition Reaction->Michael_Addition Intramolecular_Cyclization Intramolecular Cyclization Michael_Addition->Intramolecular_Cyclization Aromatization Aromatization Intramolecular_Cyclization->Aromatization Product Tetrasubstituted Pyrrole Aromatization->Product

Reaction scheme for tetrasubstituted pyrrole synthesis.

Spirooxindoles are a class of compounds with significant biological activities. 4-Nitro-β-nitrostyrene can be employed in [3+2] cycloaddition reactions to construct complex spirooxindole-pyrrolizidine frameworks.[11][12][13]

This protocol details a rapid, microwave-assisted, one-pot, three-component synthesis of spirooxindole-pyrrolizidines.[11][12]

Materials:

  • Isatin

  • L-proline

  • 4-nitro-β-nitrostyrene derivative

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine isatin (1.0 mmol), L-proline (1.2 mmol), and the 4-nitro-β-nitrostyrene derivative (1.0 mmol) in methanol (5 mL).

  • Subject the reaction mixture to microwave irradiation at 65°C for 10-15 minutes.

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired spirooxindole-pyrrolizidine.

Conclusion: A Building Block of Enduring Importance

4-Nitro-β-nitrostyrene has proven to be a chemical building block of significant value in organic synthesis. Its facile preparation via the Henry reaction and its versatile reactivity provide access to a wide range of important molecular scaffolds.[14][15] The applications detailed in this guide, from the synthesis of pharmaceutical precursors to the construction of complex heterocyclic systems, underscore its strategic importance. The provided protocols offer robust and efficient methods for researchers to utilize this powerful intermediate in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

  • ResearchGate. (n.d.). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. (1990). Chemical and Pharmaceutical Bulletin, 38(4), 1251-1253. [Link]

  • Maniam, S., et al. (2021). Microwave-assisted rapid synthesis of spirooxindole-pyrrolizidine analogues and their activity as anti-amyloidogenic agents. Bioorganic Chemistry, 114, 105128. [Link]

  • ResearchGate. (2021). Microwave-Assisted Rapid Synthesis of Spirooxindole-Pyrrolizidine Analogues and Their Activity as Anti-Amyloidogenic Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of polysubstituted pyrroles using Ph3PAuCl. [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Andreou, D., et al. (2018). Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. The Journal of Organic Chemistry, 83(4), 2104-2113. [Link]

  • Royal Society of Chemistry. (n.d.). A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities. [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • University of Copenhagen Research Portal. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • Scribd. (n.d.). Synthesis of β-Nitrostyrene Procedure. [Link]

  • Sevastyanov, D. A., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(12), 3536. [Link]

  • Kumar, A., et al. (2018). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 23(10), 2663. [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. [Link]

  • Science-Based Medicine. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]

  • Semantic Scholar. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • Sciencemadness Discussion Board. (2024). Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. [Link]

  • Scribd. (n.d.). Facile one-pot reduction of β-nitrostyrenes to. [Link]

  • ResearchGate. (n.d.). Preliminary studies on AB-mediated nitrostyrene reduction in different solvent systems. [Link]

  • Organic Syntheses. (n.d.). nitrostyrene. [Link]

  • Reddit. (2019). Nitrostyrene reduction. [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

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Method

Use of Ethenamine,2-(4-nitrophenyl)- in the preparation of active pharmaceutical ingredients

Application Note: Utilization of Ethenamine, 2-(4-nitrophenyl)- in the Synthesis of Active Pharmaceutical Ingredients Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of Ethenamine, 2-(4-nitrophenyl)- in the Synthesis of Active Pharmaceutical Ingredients

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Rationale

The compound Ethenamine, 2-(4-nitrophenyl)- (commonly utilized as its N,N-dimethyl derivative, (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine) [1] serves as a highly versatile C2-building block in the pharmaceutical industry. While ortho-substituted nitro-enamines are classically consumed in the Leimgruber-Batcho indole synthesis [2, 3], the para-substituted isomer offers a unique divergence point for synthesizing critical Active Pharmaceutical Ingredient (API) intermediates, such as 4-nitrophenylacetaldehyde and 4-aminophenethylamine.

Causality in Experimental Design: The stability of this enamine is kinetically and thermodynamically driven by the strong electron-withdrawing nature of the para-nitro group, which facilitates extended conjugation across the styrene system. By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA), the reaction provides both the electrophilic formyl equivalent and the basic methoxide needed to deprotonate the weakly acidic benzylic protons of 4-nitrotoluene [3]. This eliminates the need for harsh organometallic bases, ensuring functional group tolerance and scalability.

Synthetic Pathways and Workflow Visualization

The following diagram illustrates the synthetic divergence of the enamine intermediate into two distinct API precursors, depending on the chosen cleavage or reduction strategy.

G A 4-Nitrotoluene + DMF-DMA B N,N-Dimethyl-2- (4-nitrophenyl)ethenamine (Stable Enamine) A->B Condensation (110°C) C 4-Nitrophenylacetaldehyde (Acidic Hydrolysis) B->C HCl / H2O D 4-Aminophenethylamine (Catalytic Hydrogenation) B->D H2, Pd/C

Synthetic divergence of Ethenamine, 2-(4-nitrophenyl)- into key API precursors.

Quantitative Data Summary

Optimization of the enamine formation and its subsequent downstream transformations requires strict control over equivalents and reaction times to prevent polymerization of the resulting aldehydes.

Table 1: Reaction Parameters and Yields for Enamine Transformations

Starting MaterialReagents / CatalystConditionsTarget ProductIsolated YieldPurity (HPLC)
4-NitrotolueneDMF-DMA (1.5 eq), Pyrrolidine (0.1 eq)110°C, 12 hN,N-Dimethyl-2-(4-nitrophenyl)ethenamine88 - 92%>98.5%
Enamine2M HCl, THF/H₂O (1:1)25°C, 4 h4-Nitrophenylacetaldehyde82 - 85%>95.0%
EnamineH₂ (50 psi), 10% Pd/C, MeOH25°C, 8 h4-Aminophenethylamine89 - 91%>99.0%

Experimental Protocols

Protocol A: Synthesis of (E)-N,N-Dimethyl-2-(4-nitrophenyl)ethenamine

Objective: Scale-up synthesis of the stable enamine intermediate.

  • Preparation: Charge a dry 500 mL round-bottom flask with 4-nitrotoluene (13.7 g, 100 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DMF-DMA (17.9 g, 150 mmol) followed by a catalytic amount of pyrrolidine (0.71 g, 10 mmol). Note: Pyrrolidine acts as an organocatalyst, forming a more reactive aminal intermediate that accelerates the condensation.

  • Heating: Attach a reflux condenser and heat the mixture to 110°C for 12 hours. Monitor the consumption of 4-nitrotoluene via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the deep-red solution to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Purification: Triturate the crude dark residue with cold isopropanol (30 mL). Filter the resulting deep red/purple crystals and dry under vacuum to afford the enamine (Yield: ~17.5 g).

Protocol B: Hydrolysis to 4-Nitrophenylacetaldehyde

Objective: Generation of a reactive C2-aldehyde for subsequent reductive aminations in API synthesis.

  • Hydrolysis: Dissolve the enamine (9.6 g, 50 mmol) in THF (50 mL). Slowly add 2M aqueous HCl (50 mL) at 0°C to control the exothermic protonation of the amine.

  • Stirring: Allow the reaction to warm to 25°C and stir for 4 hours. The color will shift from deep red to pale yellow as the conjugated enamine is hydrolyzed.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Caution: 4-Nitrophenylacetaldehyde is prone to self-condensation; use immediately in the next synthetic step or store neat at -20°C.

Protocol C: Global Reduction to 4-Aminophenethylamine

Objective: Simultaneous reduction of the nitro group and the alkene to yield a versatile diamine API precursor.

  • Setup: In a Parr hydrogenation vessel, dissolve the enamine (9.6 g, 50 mmol) in MS-grade Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.96 g, 10 wt%) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Shake the vessel at room temperature for 8 hours. The reduction of the nitro group is highly exothermic; monitor internal temperature if scaling beyond 50 mmol.

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional methanol.

  • Concentration: Evaporate the solvent to yield 4-aminophenethylamine as a viscous, air-sensitive oil. Store under inert gas.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12492836, N,N-Dimethyl-2-(4-nitrophenyl)ethenamine" PubChem, [Link].

  • Shahrisa, A., et al. "4H-pyran-4-ones via Leimgruber-Batcho indole synthesis." Journal of Heterocyclic Chemistry, 2009. [Link]

  • Science of Synthesis. "Product Class 13: Indole and Its Derivatives." Thieme Connect, [Link]

Application

Chromatographic Purification Techniques for (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine

An Application and Protocol Guide Senior Application Scientist Note: This document provides a detailed guide for the chromatographic purification of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine, a substituted nitrostyren...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Senior Application Scientist Note: This document provides a detailed guide for the chromatographic purification of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine, a substituted nitrostyrene derivative. The presence of a polar nitro group, an aromatic ring, and a basic dimethylamino group necessitates a robust purification strategy to remove starting materials, reaction byproducts, and potential geometric isomers (Z-isomer). The protocols herein are designed to be self-validating, providing researchers with a reliable framework for achieving high purity, which is critical for subsequent applications in drug development and chemical research.

Compound Characteristics and Purification Rationale

(E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine is a moderately polar compound. Its key structural features dictate the choice of chromatographic conditions.

  • π-System: The phenyl ring and the conjugated double bond are susceptible to π-π interactions, which can be exploited for separation, particularly with phenyl-functionalized stationary phases.[1]

  • Polar Nitro Group: The highly polar nitro group provides a strong site for interaction with polar stationary phases like silica gel in normal-phase chromatography.

  • Tertiary Amine: The basic N,N-dimethylamino group can interact with acidic sites on silica gel (silanols), potentially causing peak tailing. This interaction must be managed, sometimes through mobile phase additives.

  • UV Chromophore: The extended conjugation across the molecule provides a strong UV chromophore, making UV-Vis detection highly effective for monitoring the purification process.

Table 1: Physicochemical Properties of (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine

PropertyValueSource
IUPAC Name (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine[2]
Molecular Formula C10H12N2O2[2][3]
Molecular Weight 192.21 g/mol [2][3]
Structure CN(C)/C=C/C1=CC=C(C=C1)=O[2]
General Polarity Moderately PolarInferred from structure

Strategic Purification Workflow

The choice between a rapid, large-scale purification (Flash Chromatography) and a high-resolution, smaller-scale method (HPLC) depends on the specific requirements of the researcher, such as the initial sample mass, the complexity of the impurity profile, and the desired final purity.

G cluster_0 cluster_1 Purification Decision Matrix cluster_2 cluster_3 Crude Crude Reaction Mixture TLC TLC Analysis (Solvent Scouting) Crude->TLC assess separation LargeScale >100 mg Scale? High Impurity Load? TLC->LargeScale HighPurity <100 mg Scale? Trace Impurities? Isomer Separation? TLC->HighPurity Flash Method 1: Preparative Flash Chromatography LargeScale->Flash Yes HPLC Method 2: Preparative HPLC HighPurity->HPLC Yes QC Purity Check (Analytical HPLC, NMR) Flash->QC HPLC->QC Pure Pure Compound (>98%) QC->Pure G cluster_0 Key Parameter Optimization in RP-HPLC cluster_1 Impact on Separation param Mobile Phase Composition Stationary Phase Choice pH / Additives retention Retention Time param:f0->retention controls overall elution time param:f2->retention affects ionization and polarity selectivity Selectivity (α) param:f0->selectivity changes relative separation param:f1->selectivity exploits different interactions (e.g., π-π) peakshape Peak Shape param:f2->peakshape suppresses silanol interactions for bases

Sources

Method

Ethenamine,2-(4-nitrophenyl)- handling and storage protocols in the lab

This document provides a comprehensive guide for the safe handling, storage, and use of Ethenamine, 2-(4-nitrophenyl)- in a laboratory setting. The protocols outlined are designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the safe handling, storage, and use of Ethenamine, 2-(4-nitrophenyl)- in a laboratory setting. The protocols outlined are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and established safety practices.

Compound Overview and Significance

Ethenamine, 2-(4-nitrophenyl)-, and its related forms like 2-(4-Nitrophenyl)ethylamine, are organic compounds of significant interest in medicinal chemistry and organic synthesis. They serve as crucial building blocks or intermediates in the synthesis of various agents, including those with analgesic, anti-inflammatory, and central nervous system (CNS) activity.[1] The presence of the nitro group and the ethylamine side chain makes it a versatile precursor for creating more complex molecules.[1][2]

This guide will primarily focus on the safe handling of the common hydrochloride salt form, 2-(4-Nitrophenyl)ethylamine hydrochloride, due to its enhanced stability and common use in laboratory settings.[1]

Table 1: Chemical and Physical Properties of 2-(4-Nitrophenyl)ethylamine Hydrochloride

PropertyValueSource(s)
CAS Number 29968-78-3[3][4][5]
Molecular Formula C8H10N2O2 · HCl[3]
Molecular Weight 202.64 g/mol [3][4]
Appearance Yellow to yellow-green solid crystalline powder[2][3]
Melting Point Approx. 200 - 214 °C (392 - 417 °F)[3][4]
Solubility Soluble in water[1]
Stability Stable under normal conditions[3]

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) may not classify the hydrochloride salt as hazardous under specific regulations like the US OSHA Hazard Communication Standard 2024, it is crucial to treat this and related nitrophenyl compounds with a high degree of caution.[3] The non-salt form, 2-(4-nitrophenyl)ethanamine (CAS 24954-67-4), is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][7][8] Therefore, a conservative approach assuming similar hazards is warranted for all forms of the compound.

Globally Harmonized System (GHS) Classification (for 2-(4-nitrophenyl)ethanamine)

  • Pictogram: alt text

  • Signal Word: Warning[6][7]

  • Hazard Statements:

    • H315: Causes skin irritation.[6][8]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6][8]

Toxicological Profile:

  • Specific toxicological data is limited. However, exposure may cause irritation to the skin, eyes, and respiratory system.[9]

  • It may be harmful if inhaled or ingested.[9]

  • Always assume a compound is hazardous when complete toxicological data is unavailable.[9]

Physical and Chemical Hazards:

  • Dust Formation: As a solid crystalline powder, it can form dust, which increases the risk of inhalation.[3][10]

  • Combustion Products: In case of fire, hazardous decomposition products can be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9]

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new experiment involving this compound. This involves evaluating the hazards, the quantities being used, and the specific experimental procedures to determine the necessary controls.

cluster_assessment Risk Assessment Workflow A Identify Hazards (SDS, Literature Review) B Evaluate Exposure Potential (Quantity, Dustiness, Procedure) A->B Analyze C Determine Control Measures (PPE, Engineering Controls) B->C Mitigate D Develop Safe Work Procedure (SOP) C->D Document E Review and Approve (PI / EHS) D->E Validate

Caption: Risk assessment process before handling the compound.

Core Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Ethenamine, 2-(4-nitrophenyl)-.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[9][11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[11][12] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn, fully buttoned, to protect clothing and skin.[9][11]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved dust respirator is required.[9]

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[6][9][12]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.[12]

General Handling & Dispensing Protocol

Objective: To safely weigh and transfer the solid compound for solution preparation.

Materials:

  • Ethenamine, 2-(4-nitrophenyl)- (or its HCl salt)

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware (e.g., beaker, flask)

  • Selected solvent

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles).

  • Work Area Setup: Perform all work inside a chemical fume hood. Place the analytical balance and all necessary materials inside the hood.

  • Weighing: Place a weighing boat on the balance and tare it. Carefully use a clean spatula to transfer the desired amount of the solid compound onto the boat. Avoid creating dust.[3]

  • Transfer: Carefully transfer the weighed solid into the designated glassware.

  • Dissolution: Add the desired solvent to the glassware containing the solid. If necessary, stir gently to dissolve.

  • Cleanup: Clean the spatula and work area thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[6]

Spill Management

In the event of a spill, prompt and appropriate action is necessary.[11]

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material and place it into a labeled hazardous waste container.[3] Avoid generating dust.[13]

    • Use an inert absorbent material like sand or vermiculite for final cleanup; do not use combustible materials like paper towels on the dry powder.[11]

    • Decontaminate the area with a suitable solvent followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.[11]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

Storage Conditions
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Environment: Store away from incompatible substances.[9] Some suppliers recommend refrigeration (approx. 4°C) for long-term storage.[14]

  • Atmosphere: Store in a dry environment. The hydrochloride salt can be hygroscopic.[1]

Incompatibility
  • Acids and Acid Chlorides/Anhydrides: Avoid contact with strong acids, acid chlorides, and acid anhydrides.[3]

  • Oxidizing Agents: Store away from strong oxidizing agents.[9]

Table 2: Incompatible Materials

Material ClassPotential Hazard
Strong Oxidizing AgentsCan cause vigorous or explosive reactions.
Strong AcidsMay cause exothermic reactions.
Acid Chlorides / AnhydridesPotential for vigorous, hazardous reactions.[3]

Waste Disposal

All waste containing Ethenamine, 2-(4-nitrophenyl)-, including contaminated PPE, weighing papers, and solutions, must be treated as hazardous chemical waste.[11][12]

Disposal Protocol
  • Segregation: Collect all waste material in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12] Do not mix with other waste streams unless approved by your institution's EHS office.[12]

  • Labeling: The container label must include the full chemical name, "Ethenamine, 2-(4-nitrophenyl)-" or "2-(4-Nitrophenyl)ethylamine hydrochloride," and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[11]

  • Collection: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[15] Never dispose of this chemical down the drain or in regular trash.[11][15]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste and disposed of accordingly.[15]

cluster_disposal Waste Disposal Workflow A Generate Waste (Solid, Liquid, Contaminated PPE) B Segregate into Dedicated, Labeled Waste Container A->B Collect C Store Securely in Satellite Accumulation Area B->C Store D Request Pickup (Institutional EHS) C->D Schedule E Proper Disposal by Licensed Vendor D->E Transfer

Caption: Workflow for the safe disposal of chemical waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Nitrophenyl)ethanamine.
  • Benchchem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Benchchem. (2025). Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals.
  • TCI. (2005). Material Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
  • Benchchem. (2025). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (2026). 2-(4-Nitrophenyl)ethanamine Product Information.
  • PubChem. (2025). N-methyl-4-nitrophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2025). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 2-(4-nitrophenyl)ethanamine Product Information.
  • ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)-. Retrieved from [Link]

  • Guidechem. (n.d.). 2-(4-nitrophenyl)ethanamine;hydrochloride WIKI.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • Lab Pro. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride, 5G.
  • Sigma-Aldrich. (2020). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%.
  • Khumalo, M. F., & Arvidsson, P. I. (2019). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC Advances, 9(38), 21873-21881.
  • ChemicalBook. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • Chemical Synthesis Database. (2025). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(4-Nitrophenyl)ethanol.
  • TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Google Patents. (2013). CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
  • ChemicalBook. (2025). Different synthetic pathways of 4-Nitrophenethylamine hydrochloride.

Sources

Application

Scalable Manufacturing of 2-(4-nitrophenyl)ethanamine: A Detailed Guide for Researchers and Drug Development Professionals

Introduction Ethenamine, 2-(4-nitrophenyl)-, also known as 4-nitrophenethylamine, is a critical intermediate in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals.[1][2] Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethenamine, 2-(4-nitrophenyl)-, also known as 4-nitrophenethylamine, is a critical intermediate in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals.[1][2] Its structural motif is a key building block in the development of analgesics, anti-inflammatory agents, and central nervous system (CNS) active compounds.[1] Notably, it is a pivotal precursor in the synthesis of Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder.[3] This guide provides a comprehensive overview of scalable and efficient manufacturing processes for 2-(4-nitrophenyl)ethanamine, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the most viable synthesis routes, purification strategies, and safety protocols, with a focus on translating laboratory-scale procedures to industrial production.

I. Strategic Approaches to Synthesis: Pathways to Scalability

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing yield, purity, cost, safety, and environmental impact. Two primary pathways have emerged as the most promising for the scalable synthesis of 2-(4-nitrophenyl)ethanamine: the reduction of 4-nitrobenzyl cyanide and the nitration of phenethylamine.

Route 1: Reduction of 4-Nitrobenzyl Cyanide

This is often the preferred industrial route due to the commercial availability of the starting material and the high selectivity of the reduction step. The core of this process is the conversion of a nitrile group to a primary amine.

Mechanism: The catalytic hydrogenation of nitriles is a well-established and atom-efficient method for amine synthesis.[4][5] The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond, typically facilitated by a heterogeneous catalyst.

Diagram of the Synthesis Workflow:

A 4-Nitrobenzyl Cyanide B Catalytic Hydrogenation A->B C Crude 2-(4-nitrophenyl)ethanamine B->C D Purification C->D E Pure 2-(4-nitrophenyl)ethanamine D->E

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)ethanamine via reduction of 4-nitrobenzyl cyanide.

Catalyst Selection: A range of catalysts can be employed for this transformation, with non-noble metal catalysts gaining traction for their cost-effectiveness and sustainability.[6][7] Nickel-based catalysts, particularly those with a carbon coating (Ni/NiO@C), have demonstrated high conversion rates (>99%) and excellent selectivity for the primary amine under relatively mild conditions (e.g., 120 °C, 10 bar H₂).[6][7] Precious metal catalysts such as Palladium (Pd) or Rhodium (Rh) on a support can also be highly effective.[7]

Process Considerations for Scalability:

  • Batch vs. Continuous Flow: While traditionally performed in batch reactors, continuous-flow hydrogenation in fixed-bed reactors offers significant advantages in terms of safety, heat and mass transfer, and process control.[4][5][8] Flow chemistry minimizes the volume of hazardous reactions at any given time and allows for easier automation and control of reaction parameters.[8]

  • Solvent and Hydrogen Source: Isopropanol can serve as both a solvent and a hydrogen donor in transfer hydrogenation processes, offering a potentially safer alternative to high-pressure hydrogen gas.[8][9]

Route 2: Nitration of Phenethylamine

This route involves the direct nitration of the aromatic ring of phenethylamine. While seemingly straightforward, it presents challenges in controlling regioselectivity and preventing side reactions.

Mechanism: The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a nitro group (-NO₂), typically using a mixture of concentrated nitric and sulfuric acids.[10]

Diagram of the Synthesis Workflow:

A Phenethylamine B Nitration A->B C Crude 2-(4-nitrophenyl)ethanamine B->C D Purification C->D E Pure 2-(4-nitrophenyl)ethanamine D->E

Caption: Workflow for the synthesis of 2-(4-nitrophenyl)ethanamine via nitration of phenethylamine.

Process Considerations for Scalability:

  • Protection of the Amine Group: The primary amine of phenethylamine is susceptible to oxidation and other side reactions under strong nitrating conditions. Therefore, a protection-deprotection strategy is often necessary, adding steps and complexity to the overall process.[11]

  • Reaction Control: Nitration reactions are highly exothermic and require strict temperature control to prevent over-nitration and ensure safety.[10] On a large scale, this necessitates efficient heat exchange systems.

II. Detailed Protocols for Scalable Manufacturing

The following protocols are designed to provide a comprehensive guide for the synthesis and purification of 2-(4-nitrophenyl)ethanamine, with a focus on scalability and safety.

Protocol 1: Scalable Synthesis via Catalytic Hydrogenation of 4-Nitrobenzyl Cyanide in a Continuous Flow Reactor

This protocol leverages the advantages of continuous flow chemistry for a safer and more efficient process.

Materials and Equipment:

Reagent/Equipment Grade/Specification
4-Nitrobenzyl Cyanide98% Purity
Nickel-based Catalyst (e.g., Ni/NiO@C)High surface area
Isopropanol (IPA)Anhydrous
Hydrogen Gas (if not using transfer hydrogenation)High Purity (5.0 grade)
Continuous Flow Reactor System (e.g., Phoenix Flow Reactor™)Capable of high pressure and temperature
HPLC SystemFor reaction monitoring and purity analysis
Rotary EvaporatorFor solvent removal
Crystallization VesselJacketed, with overhead stirrer

Procedure:

  • Catalyst Packing: Carefully pack the fixed-bed reactor column with the chosen nickel-based catalyst according to the manufacturer's instructions.

  • System Priming: Prime the flow reactor system with the solvent (isopropanol) to ensure all lines are filled and the system is free of air.

  • Reaction Solution Preparation: Prepare a solution of 4-nitrobenzyl cyanide in isopropanol. The concentration will depend on the specific reactor volume and desired throughput.

  • Continuous Hydrogenation:

    • Set the reactor temperature and pressure. Typical conditions for nickel catalysts can range from 100-150°C and 10-50 bar of hydrogen pressure.[6][7] For transfer hydrogenation with isopropanol, higher temperatures (e.g., 200°C) and pressures (e.g., 100 bar) may be required.[8]

    • Pump the reaction solution through the heated catalyst bed at a defined flow rate. The residence time in the reactor is a critical parameter to optimize for complete conversion.

  • Reaction Monitoring: Collect aliquots of the reactor output and analyze by HPLC to monitor the conversion of the starting material and the formation of the product.

  • Work-up and Isolation:

    • The output stream from the reactor, containing the product, solvent, and any byproducts, is collected.

    • If the product is desired as the hydrochloride salt for improved stability and handling, the solution can be treated with a solution of HCl in a suitable solvent (e.g., dioxane or isopropanol).[8]

    • The solvent is removed under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization

Crystallization is a critical step to achieve the high purity required for pharmaceutical applications.

Materials and Equipment:

Reagent/Equipment Grade/Specification
Crude 2-(4-nitrophenyl)ethanamine (or its HCl salt)From synthesis
Ethanol95% or absolute
WaterDeionized
Activated CarbonDecolorizing grade
Jacketed Crystallization Vessel with Overhead Stirrer
Filtration Unit (e.g., Nutsche filter-dryer)
Vacuum Oven

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water is often effective.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and purity.

    • Stirring during cooling can promote the formation of smaller, more uniform crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent. The melting point of the hydrochloride salt is approximately 200 °C.[12]

III. Safety and Handling

The manufacturing of 2-(4-nitrophenyl)ethanamine involves the use of hazardous materials and requires strict adherence to safety protocols.

Hazard Identification:

  • 2-(4-nitrophenyl)ethanamine and its hydrochloride salt: May cause skin and eye irritation.[13][14][15] May be harmful if inhaled or ingested.[13]

  • 4-Nitrobenzyl Cyanide: Toxic if swallowed or in contact with skin.

  • Hydrogen Gas: Highly flammable. High-pressure leaks can ignite spontaneously.[16]

  • Concentrated Acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents.

Personal Protective Equipment (PPE):

PPE Item Specification
Eye ProtectionSafety glasses with side shields or goggles (EN 166 compliant).[12][17]
Hand ProtectionChemical-resistant gloves.[17]
Body ProtectionLab coat or chemical-resistant suit.[13]
Respiratory ProtectionDust respirator if handling solids, or appropriate respirator for vapors if applicable.[13]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[13][14]

  • For large-scale operations, process enclosures and dedicated ventilation systems are essential.[13]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13][15]

  • Inhalation: Remove to fresh air.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[17]

  • In all cases of exposure, seek immediate medical attention.[13][15][17]

IV. Conclusion

The scalable manufacturing of 2-(4-nitrophenyl)ethanamine is a critical process for the pharmaceutical industry. By carefully selecting the synthetic route and optimizing the reaction and purification conditions, high yields of a high-purity product can be achieved. The move towards continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and control. Adherence to strict safety protocols is paramount throughout the entire manufacturing process to ensure the well-being of personnel and the protection of the environment. This guide provides a solid foundation for researchers and drug development professionals to develop robust and scalable processes for this important chemical intermediate.

V. References

  • TCI. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride (English) AAA TCI MSDS A2.0. Retrieved from

  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from

  • Dempsey, S. D. (2024, July 15). Selective catalytic hydrogenation of nitriles in continuous-flow. Queen's University Belfast. Retrieved from

  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from

  • AK Scientific, Inc. (n.d.). 2-(4-Nitrophenyl)ethanamine Safety Data Sheet. Retrieved from

  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from

  • ThalesNano. (n.d.). Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines. Retrieved from

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from

  • Guidechem. (n.d.). 2-(4-nitrophenyl)ethanamine;hydrochloride 29968-78-3 wiki. Retrieved from

  • ResearchGate. (2025, August 9). Continuous hydrogenation of nitriles to primary amines with high selectivity in flow | Request PDF. Retrieved from

  • Xena Organics. (n.d.). 2-(4-Nitrophenyl) Ethylamine Hydrochloride (Cas No: 29968-78-3). Retrieved from

  • PMC. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from

  • InTechOpen. (n.d.). Catalytic Reduction of Nitriles. Retrieved from

  • ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry. Retrieved from

  • Google Patents. (2015, October 15). WO 2015/155664 Al. Retrieved from

  • RSC Publishing. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from

  • Technical Disclosure Commons. (2022, July 18). Process for the preparation of Dofetilide intermediates. Retrieved from

  • Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Retrieved from

  • Organic Syntheses. (n.d.). 2. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Nitrophenoxy)ethyl chloride. Retrieved from

  • Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. Retrieved from

  • Echemi. (n.d.). Buy 2-(4-nitrophenyl)ethanamine,hydrochloride from JHECHEM CO LTD. Retrieved from

  • Khumalo, M. F., & Ekemini, D. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. Rsc.org. Retrieved from

  • TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3. Retrieved from

  • Google Patents. (n.d.). RU2432351C1 - Method of producing 4-nitrostyrene. Retrieved from

  • Organic Syntheses. (n.d.). nitrostyrene. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 1 g | Buy Online. Retrieved from

  • PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from

  • R Discovery. (2013, October 1). Preparation of 4-nitrostyrene. Retrieved from

  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Retrieved from

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from

  • Apollo Scientific. (n.d.). 24954-67-4 Cas No. | 2-(4-nitrophenyl)ethanamine. Retrieved from

Sources

Method

Application Notes and Protocols for In Vitro Assays Utilizing Ethenamine, 2-(4-nitrophenyl)-

Authored by: Senior Application Scientist Abstract Ethenamine, 2-(4-nitrophenyl)-, a specialized organic compound, presents unique opportunities for innovative in vitro assay development. Its distinct chemical structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

Ethenamine, 2-(4-nitrophenyl)-, a specialized organic compound, presents unique opportunities for innovative in vitro assay development. Its distinct chemical structure, featuring an enamine group conjugated with a 4-nitrophenyl moiety, suggests potential applications in probing various biological pathways. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vitro assays involving this compound. We will delve into the mechanistic rationale behind protocol design, ensuring scientific rigor and reproducibility.

Introduction: Understanding the Compound

Ethenamine, 2-(4-nitrophenyl)- is an organic molecule characterized by a vinyl-substituted amine (enamine) and a nitro-aromatic group. The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electronic properties of the enamine, potentially making it a substrate for various enzymatic reactions or a modulator of specific cellular signaling pathways. While extensive research on this specific compound is emerging, its structural alerts provide a basis for hypothesizing its biological activities and designing relevant in vitro assays.

Potential In Vitro Applications and Assay Design

The structural features of Ethenamine, 2-(4-nitrophenyl)- suggest its utility in several key research areas. The following sections outline detailed protocols for hypothetical, yet scientifically plausible, in vitro applications.

Investigating Nitroreductase Activity

The presence of the 4-nitrophenyl group makes Ethenamine, 2-(4-nitrophenyl)- a potential substrate for nitroreductase enzymes. These enzymes are crucial in the metabolism of nitroaromatic compounds and are of significant interest in toxicology and drug metabolism studies.

This protocol describes a continuous spectrophotometric assay to measure the reduction of the nitro group of Ethenamine, 2-(4-nitrophenyl)- by a purified nitroreductase or a cell lysate. The reduction of the nitro group to an amino group leads to a change in the compound's absorbance spectrum.

Materials:

  • Ethenamine, 2-(4-nitrophenyl)-

  • Purified nitroreductase enzyme or cell lysate containing nitroreductase activity

  • NADPH or NADH as a cofactor

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Ethenamine, 2-(4-nitrophenyl)- stock - NADPH/NADH stock - Enzyme/Lysate solution prep_plate Prepare 96-well plate: - Add Assay Buffer - Add Ethenamine, 2-(4-nitrophenyl)- prep_reagents->prep_plate add_cofactor Add NADPH/NADH to wells prep_plate->add_cofactor initiate_reaction Initiate reaction by adding Enzyme/Lysate add_cofactor->initiate_reaction read_absorbance Immediately measure absorbance at predetermined wavelength (e.g., 340 nm for NADPH depletion) initiate_reaction->read_absorbance kinetic_read Continue to read absorbance at regular intervals read_absorbance->kinetic_read calculate_rate Calculate the rate of change in absorbance kinetic_read->calculate_rate determine_activity Determine nitroreductase activity calculate_rate->determine_activity

Caption: Workflow for the spectrophotometric nitroreductase assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Ethenamine, 2-(4-nitrophenyl)- in DMSO.

    • Prepare a 10 mM stock solution of NADPH or NADH in Assay Buffer.

    • Dilute the purified nitroreductase or cell lysate to the desired concentration in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add 180 µL of Assay Buffer to each well.

    • Add 2 µL of the Ethenamine, 2-(4-nitrophenyl)- stock solution to achieve a final concentration of 100 µM.

    • Add 10 µL of the NADPH or NADH stock solution for a final concentration of 500 µM.

    • Include control wells:

      • No enzyme/lysate control (to measure non-enzymatic degradation).

      • No substrate control (to measure background NADPH/NADH oxidation).

      • No cofactor control.

  • Initiate Reaction:

    • Add 10 µL of the diluted enzyme or cell lysate to the appropriate wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm (for NADPH/NADH consumption) over time (e.g., every 30 seconds for 10-15 minutes). The reduction of the nitro group can also be monitored at a different wavelength determined by a spectral scan of the product.

  • Data Analysis:

    • Calculate the rate of NADPH/NADH consumption from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate reduction.

Trustworthiness and Self-Validation:

  • The inclusion of multiple controls ensures that the observed activity is indeed enzymatic and dependent on all components of the reaction.

  • The linearity of the reaction over time should be confirmed to ensure initial velocity conditions are met.

  • Enzyme concentration and substrate concentration can be titrated to determine kinetic parameters (Km and Vmax), further validating the assay.

Probing Michael Addition Reactions in Cellular Models

The enamine moiety of Ethenamine, 2-(4-nitrophenyl)- can potentially act as a Michael acceptor, reacting with nucleophilic residues on proteins, such as cysteine thiols. This property can be exploited to study cellular stress responses or to identify novel covalent inhibitors.

This protocol measures the depletion of intracellular GSH, a key antioxidant, upon treatment with Ethenamine, 2-(4-nitrophenyl)- in a cell-based assay. A significant decrease in GSH levels would suggest that the compound is reacting with this nucleophile.

Materials:

  • Cultured cells (e.g., HepG2)

  • Ethenamine, 2-(4-nitrophenyl)-

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • GSH detection reagent (e.g., ThiolTracker™ Violet or monochlorobimane)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of Ethenamine, 2-(4-nitrophenyl)- seed_cells->treat_cells incubate Incubate for a defined period (e.g., 1-4 hours) treat_cells->incubate wash_cells Wash cells with PBS incubate->wash_cells add_gsh_reagent Add GSH detection reagent and incubate wash_cells->add_gsh_reagent read_fluorescence Measure fluorescence using a microplate reader or flow cytometer add_gsh_reagent->read_fluorescence normalize_data Normalize fluorescence to untreated controls read_fluorescence->normalize_data plot_dose_response Plot dose-response curve and calculate EC50 normalize_data->plot_dose_response

Caption: Workflow for the cell-based GSH depletion assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Ethenamine, 2-(4-nitrophenyl)- in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 1, 2, or 4 hours).

  • GSH Staining:

    • Wash the cells twice with warm PBS.

    • Add the GSH detection reagent, prepared according to the manufacturer's instructions, to each well.

    • Incubate for the recommended time, protected from light.

  • Measurement:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence of treated wells to the vehicle control.

    • Plot the normalized fluorescence against the compound concentration and fit a dose-response curve to determine the EC₅₀ for GSH depletion.

Trustworthiness and Self-Validation:

  • A positive control, such as L-buthionine-sulfoximine (BSO), which inhibits GSH synthesis, should be included to validate the assay's ability to detect GSH depletion.

  • A cell viability assay (e.g., MTS or CellTiter-Glo®) should be run in parallel to ensure that the observed GSH depletion is not a secondary effect of cytotoxicity.

Data Presentation

Quantitative data from the described assays should be presented in a clear and concise manner.

Table 1: Hypothetical Nitroreductase Kinetics Data

Substrate Concentration (µM)Initial Rate (µM/min)
105.2
2511.8
5020.5
10035.1
20055.6

Table 2: Hypothetical GSH Depletion Data

Compound Concentration (µM)% GSH Remaining (Mean ± SD)
0 (Vehicle)100 ± 5.2
192.3 ± 4.8
1065.1 ± 6.1
5028.7 ± 3.9
10012.4 ± 2.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro investigation of Ethenamine, 2-(4-nitrophenyl)-. By understanding the chemical nature of the compound and designing well-controlled, self-validating assays, researchers can effectively probe its biological activities. The modular nature of these protocols allows for adaptation to specific research questions and experimental systems.

References

Due to the specialized and likely non-commercial nature of "Ethenamine, 2-(4-nitrophenyl)-," specific literature citations for its use are not available. The principles and methods described are based on established biochemical and cell biology protocols. For foundational knowledge, please refer to the following general resources:

  • Enzyme Kinetics: A comprehensive overview of enzyme kinetics principles.

    • Source: Purich, D. L. (2010).
    • URL: [Link]

  • Assay Guidance Manual: A free, online resource providing best practices for assay development.

    • Source: National Center for Advancing Translational Sciences (NC
    • URL: [Link]

  • Glutathione Metabolism: A review of glut

    • Source: Meister, A., & Anderson, M. E. (1983). Glutathione. Annual Review of Biochemistry, 52(1), 711-760.
    • URL: [Link]

Application

Ethenamine,2-(4-nitrophenyl)- cross-coupling reaction methodologies

An In-Depth Technical Guide to Cross-Coupling Reactions of Ethenamine, 2-(4-nitrophenyl)- Authored by: A Senior Application Scientist Introduction: The Synthetic Versatility of Ethenamine, 2-(4-nitrophenyl)- Ethenamine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Coupling Reactions of Ethenamine, 2-(4-nitrophenyl)-

Authored by: A Senior Application Scientist

Introduction: The Synthetic Versatility of Ethenamine, 2-(4-nitrophenyl)-

Ethenamine, 2-(4-nitrophenyl)-, with the CAS Number 147960-25-6, is a key organic intermediate characterized by an enamine functional group attached to a 4-nitrophenyl moiety.[1] This structure possesses a unique combination of electronic properties: the electron-donating enamine and the electron-withdrawing nitro group, making it a versatile building block in modern organic synthesis. Enamines, in general, are highly valuable synthetic intermediates due to their ability to act as nucleophiles, participating in a wide array of bond-forming reactions.[2][3]

The presence of the vinyl C-N bond in Ethenamine, 2-(4-nitrophenyl)- opens up numerous possibilities for post-synthesis modification through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[4] This guide provides detailed application notes and protocols for several key cross-coupling methodologies applicable to this substrate, offering researchers a comprehensive resource for leveraging its synthetic potential.

Foundational Principles of Enamine Cross-Coupling

Enamines are nitrogen analogs of enols and exhibit nucleophilic character at the α-carbon due to resonance.[2] This inherent nucleophilicity is harnessed in various cross-coupling reactions. The general strategy involves the reaction of the enamine with an electrophilic partner, typically an organohalide or a pseudohalide, in the presence of a transition metal catalyst, most commonly palladium.[5][6] The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

General Experimental Workflow

The successful execution of a cross-coupling reaction hinges on a well-defined workflow. The following diagram illustrates the typical sequence of operations, from reactant preparation to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant Weighing (Ethenamine, Coupling Partner, Catalyst, Ligand, Base) C Reaction Setup (Inert Atmosphere) A->C B Solvent Degassing (e.g., N2 or Ar sparging) B->C D Heating and Stirring (Monitor by TLC/GC-MS) C->D E Quenching and Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Product Characterization (NMR, MS, etc.) H->I

Caption: General workflow for cross-coupling reactions.

Methodology 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organohalide.[7] While traditionally used for sp2-sp2 coupling, advancements have enabled its application to a wider range of substrates, including enamines. In the context of Ethenamine, 2-(4-nitrophenyl)-, this reaction would typically involve its conversion to a vinylboronate ester, which then couples with an aryl or vinyl halide.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Complex_A L2Pd(II)(Ar)(X) Pd(0)L2->Complex_A Oxidative Addition R1-X Ar-X R1-X->Complex_A Oxidative\nAddition Oxidative Addition Complex_B L2Pd(II)(Ar)(R) Complex_A->Complex_B Transmetalation Base Base Base->Complex_B Boronate R-B(OR)2 Boronate->Complex_B Transmetalation Transmetalation Complex_B->Pd(0)L2 Reductive Elimination Product Ar-R Complex_B->Product Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality in Experimental Choices:

  • Catalyst: A Pd(0) source is essential. Pd(PPh3)4 or a combination of a Pd(II) precursor like Pd(OAc)2 with phosphine ligands is common. The ligands stabilize the palladium center and influence its reactivity.

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.

  • Base: A base such as K2CO3, Cs2CO3, or K3PO4 is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction rate and yield.[8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of a Vinylboronate Derived from Ethenamine, 2-(4-nitrophenyl)-

This protocol assumes the prior conversion of the enamine to a vinylboronate ester.

Step 1: Reagent Preparation

  • To an oven-dried Schlenk flask, add the vinylboronate ester (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Step 2: Reaction Execution

  • Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand Buchwald ligands, PPh3Influences catalytic activity and substrate scope.
Base K2CO3, K3PO4, Cs2CO3Activates the boronic acid/ester for transmetalation.
Solvent Toluene/H2O, Dioxane/H2OBiphasic system to dissolve all reactants.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Reaction Time 2-24 hoursDependent on substrate reactivity and reaction conditions.

Methodology 2: Mizoroki-Heck Reaction for Vinyl C-H Functionalization

The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[9] For enamines, this reaction can occur at the β-carbon, leading to the formation of a new C-C bond. The regioselectivity of the reaction with electron-rich olefins like enamines can be a challenge, often yielding a mixture of α- and β-arylated products.[9] However, careful selection of reaction conditions can favor the desired isomer.

Mechanism and Rationale

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Mizoroki_Heck_Cycle Pd(0)L2 Pd(0)L2 Complex_A L-Pd(II)(Ar)(X) Pd(0)L2->Complex_A Oxidative Addition R-X Ar-X R-X->Complex_A Oxidative\nAddition Oxidative Addition Complex_B L-Pd(II)-Alkene Complex Complex_A->Complex_B Migratory Insertion Alkene Enamine Alkene->Complex_B Migratory\nInsertion Migratory Insertion Complex_B->Pd(0)L2 β-Hydride Elimination Product Substituted Enamine Complex_B->Product Beta_Hydride\nElimination Beta_Hydride Elimination Base Base Base->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Causality in Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)2) with phosphine ligands like P(o-tol)3 or bulky biaryl phosphines are commonly employed. The ligand influences the regioselectivity of the migratory insertion step.

  • Base: An organic or inorganic base (e.g., triethylamine, K2CO3) is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to facilitate the reaction.

Protocol: Mizoroki-Heck Arylation of Ethenamine, 2-(4-nitrophenyl)-

Step 1: Reagent Preparation

  • In a reaction vessel, combine Ethenamine, 2-(4-nitrophenyl)- (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (if required, 2-10 mol%).

  • Seal the vessel and purge with an inert gas.

Step 2: Reaction Execution

  • Add the degassed solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 eq.) via syringe.

  • Heat the mixture to the specified temperature (often 100-140 °C).

  • Monitor the reaction until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic phase with water and brine, then dry and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Mizoroki-Heck Reaction Parameters
ParameterTypical Range/ValueRationale
Catalyst Loading 1-5 mol%Ensures efficient catalysis without excessive cost.
Ligand P(o-tol)3, PPh3, Buchwald ligandsControls regioselectivity and catalyst stability.
Base Et3N, K2CO3, NaOAcNeutralizes HX byproduct and regenerates Pd(0).
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-140 °CHigh temperatures are often required for less reactive halides.
Reaction Time 6-48 hoursVaries with substrate reactivity and conditions.

Methodology 3: Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between a terminal alkyne and a vinyl or aryl halide.[10] For Ethenamine, 2-(4-nitrophenyl)-, this reaction would likely proceed through its conversion to a vinyl halide, which is then coupled with a terminal alkyne. This reaction is notable for its mild conditions and tolerance of a wide range of functional groups.[10]

Mechanism and Rationale

The Sonogashira reaction involves a dual catalytic system of palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Complex_A L2Pd(II)(R)(X) Pd(0)L2->Complex_A Oxidative Addition R-X Vinyl-X R-X->Complex_A Complex_B L2Pd(II)(R)(C≡CR') Complex_A->Complex_B Transmetalation Complex_B->Pd(0)L2 Reductive Elimination Product R-C≡CR' Complex_B->Product CuX CuX Cu_Acetylide CuC≡CR' CuX->Cu_Acetylide Alkyne R'C≡CH Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Complex_A Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Complex_A L2Pd(II)(R)(X) Pd(0)L2->Complex_A Oxidative Addition R-X Vinyl-X R-X->Complex_A Oxidative\nAddition Oxidative Addition Complex_B L2Pd(II)(R)(NR'2) Complex_A->Complex_B Amine Coordination & Deprotonation Amine R'2NH Amine->Complex_A Base Base Base->Complex_A Complex_B->Pd(0)L2 Reductive Elimination Product R-NR'2 Complex_B->Product Reductive\nElimination Reductive Elimination

Sources

Method

Application Note: Polymerization and Functionalization of Ethenamine, 2-(4-nitrophenyl)- Precursors for Advanced Drug Delivery and Sensing

Executive Summary & Mechanistic Causality The development of smart, stimuli-responsive polymers is a cornerstone of modern targeted therapeutics and physiological sensing. While the theoretical direct free-radical polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The development of smart, stimuli-responsive polymers is a cornerstone of modern targeted therapeutics and physiological sensing. While the theoretical direct free-radical polymerization of primary ethenamines—such as ethenamine, 2-(4-nitrophenyl)- —seems straightforward, it is thermodynamically unfavorable in practice due to rapid tautomerization into corresponding imines.

To circumvent this fundamental chemical limitation, Senior Application Scientists employ a robust, indirect synthetic causality: the controlled polymerization of a protected precursor (e.g., N-vinylformamide) to form a poly(vinylamine) (PVAm) backbone, followed by post-polymerization modification (PPM) using 4-nitrophenyl derivatives[1]. This approach yields high-fidelity nitrophenyl-functionalized poly(vinylamine)s. The strongly electron-withdrawing 4-nitrophenyl moiety imparts two critical physicochemical properties to the macromolecule:

  • Redox/pH-Responsiveness: The nitrophenyl linkage acts as a stimuli-cleavable trigger in the acidic, glutathione-rich tumor microenvironment, enabling zero-premature-release drug delivery systems[2][3].

  • Solvatochromism: The push-pull electron system of the nitrophenylamine conjugate allows the polymer to function as a highly sensitive, water-soluble UV-Vis pH sensor[4].

Synthesis_Workflow A Protected Monomer (N-Vinylformamide) B RAFT Polymerization & Hydrolysis A->B Initiator C Poly(vinylamine) (PVAm) Backbone B->C Acid (H+) D Post-Polymerization Modification C->D + 4-NPC E Nitrophenyl-PVAm Conjugate D->E Substitution

Workflow for synthesizing nitrophenyl-functionalized PVAm via protected monomer polymerization.

Application Workflows

Stimuli-Responsive Polymeric Micelles for Oncology

In oncological drug development, maintaining the systemic stability of a chemotherapeutic agent while ensuring rapid release at the target site is paramount. By utilizing 5 as a highly reactive coupling agent, researchers can conjugate primary amine-bearing drugs (e.g., Doxorubicin) to the polymer backbone via carbamate linkages[5].

These amphiphilic conjugates self-assemble into nanoscale micelles. Upon intravenous administration, the micelles accumulate in neoplastic tissues via the Enhanced Permeability and Retention (EPR) effect. Once internalized by cancer cells, the elevated intracellular glutathione (GSH) and acidic pH (pH 5.5) trigger the reduction and cleavage of the nitrophenyl-derived linkage, resulting in rapid micellar disassembly and targeted API release[3].

Drug_Delivery M Drug-Loaded Polymeric Micelle T Tumor Microenvironment (pH 5.5, High GSH) M->T EPR Effect C Nitrophenyl Linker Cleavage T->C Stimuli Trigger R Targeted API Release C->R Micelle Disassembly

Stimuli-responsive drug release mechanism of nitrophenyl-functionalized polymeric micelles.

Water-Soluble UV-Vis pH Sensors

For continuous physiological monitoring, 4 act as robust, water-soluble pH sensors. The functionalization is achieved via the nucleophilic aromatic substitution of fluoronitrobenzene derivatives with PVAm[6]. The secondary amine linkage acts as a protonation site. As the environmental pH drops below the polymer's pKa​ , the protonation disrupts the push-pull electron system of the nitrophenyl ring, causing a quantifiable hypsochromic shift in UV-Vis absorbance (e.g., from 512 nm to 420 nm)[4].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Nitrophenyl-Functionalized PVAm via Post-Polymerization Modification

Causality: Direct functionalization of PVAm requires a mediator to prevent polymer cross-linking and precipitation. 2,6-O-Dimethyl- β -cyclodextrin ( β -DMCD) is used to complex the hydrophobic fluoronitrobenzene precursor, ensuring homogeneous nucleophilic substitution in water[4][6].

Step-by-Step Methodology:

  • Preparation of Inclusion Complex: Dissolve 2.0 mmol of 4-fluoro-3-nitroaniline in 20 mL of deionized water containing 2.2 mmol of β -DMCD. Stir at 40°C for 2 hours until a clear inclusion complex solution is formed.

  • Polymer Conjugation: Add 10 mL of an aqueous PVAm solution (1.0 M with respect to amine groups) dropwise to the inclusion complex.

  • Reaction: Adjust the pH to 9.0 using 0.1 M NaOH. Stir the mixture at 60°C for 24 hours under a nitrogen atmosphere.

  • Purification: Dialyze the crude mixture against deionized water (MWCO 3,500 Da) for 72 hours, changing the water twice daily to remove unreacted monomers and β -DMCD. Lyophilize to obtain the functionalized polymer.

  • Self-Validation Checkpoint: Dissolve 1 mg of the product in 10 mL of water. Perform a UV-Vis sweep from 300 nm to 600 nm. Adjust the pH from 1.0 to 11.0. The presence of a strict isosbestic point (typically around 460 nm) validates uniform functionalization without side-chain degradation.

Protocol B: Preparation of Drug-Loaded Polymeric Micelles and In Vitro Release Assay

Causality: 4-NPC is utilized to activate the hydroxyl/amine groups on the polymer, creating highly reactive carbonate/carbamate intermediates that efficiently bind Doxorubicin (DOX)[3][5].

Step-by-Step Methodology:

  • Activation: Dissolve 100 mg of the functionalized PVAm in 5 mL anhydrous DMF. Add 1.2 equivalents of 4-Nitrophenyl Chloroformate (4-NPC) and 1.5 equivalents of triethylamine (TEA). Stir at room temperature for 4 hours.

  • Drug Conjugation: Add 50 mg of DOX·HCl to the activated polymer solution. Stir in the dark for 24 hours.

  • Micelle Assembly: Dropwise, add the DMF solution into 50 mL of vigorously stirred PBS (pH 7.4). Stir for 2 hours to allow self-assembly.

  • Purification: Dialyze (MWCO 8,000 Da) against PBS for 24 hours to remove free DOX and DMF.

  • Self-Validation Checkpoint (DLS): Analyze the micelle solution using Dynamic Light Scattering (DLS). A monodisperse population with a hydrodynamic diameter ( Dh​ ) between 80–120 nm and a Polydispersity Index (PDI) < 0.2 confirms successful micelle formation[3].

  • Release Assay: Incubate the micelles in two separate buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.5 + 10 mM GSH) at 37°C. Quantify DOX release over 48 hours via fluorescence spectroscopy ( λex​ = 485 nm).

Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties of nitrophenyl-functionalized polymers based on the precursor utilized during post-polymerization modification.

Precursor / ModifierApplication FocusStimuli TriggerAbsorbance Max (Basic pH)Absorbance Max (Acidic pH)Micelle Size ( Dh​ )API Release Efficiency (48h)
4-Fluoronitrobenzene Optical pH SensorpH < 4.5512 nm420 nmN/A (Linear)N/A
4-Nitrophenyl Chloroformate Targeted Drug DeliverypH 5.5 / GSHN/AN/A87.3 nm> 85% (at pH 5.5)
1-Fluoro-2,4-dinitrobenzene Dual-Stimuli SensorpH < 6.0490 nm395 nmN/A (Linear)N/A

Data synthesized from established kinetic and drug delivery literature[3][4][6].

References

  • Benchchem.Established Synthetic Routes to Ethenamine, 2-(4-nitrophenyl)-.
  • NBInno.
  • Encyclopedia MDPI.pH Responsive Polyurethane for Biomedical and Drug Delivery.
  • ACS Publications.
  • ACS Publications.
  • ResearchGate.2‐Nitro‐1,4‐diaminobenzene‐Functionalized Poly(vinyl amine)s as Water‐Soluble UV‐Vis‐Sensitive pH Sensors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethenamine, 2-(4-nitrophenyl)- Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis of Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) and its derivatives. In drug development and advanced organic synthesis, the primary enamine is notoriously u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) and its derivatives.

In drug development and advanced organic synthesis, the primary enamine is notoriously unstable, rapidly tautomerizing to its imine form or hydrolyzing. Therefore, practical laboratory workflows almost exclusively target its protected, dialkylated derivative: (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine (CAS: 20973-68-6). This intermediate is the critical linchpin in the classic Leimgruber-Batcho indole synthesis[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield and prevent common degradation pathways.

Reaction Pathway & Degradation Mechanics

To optimize yield, you must first understand the thermodynamic vulnerabilities of the enamine product. The condensation of 4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium-driven process. The resulting enamine is highly susceptible to moisture, which drives hydrolysis and subsequent polymerization.

Pathway A 4-Nitrotoluene (Starting Material) C Ethenamine, 2-(4-nitrophenyl)- (N,N-dimethyl derivative) A->C Condensation (-MeOH) B DMF-DMA + Pyrrolidine B->C Transamination Catalysis D Hydrolysis (Moisture Exposure) C->D H2O E 4-Nitrophenylacetaldehyde (Reactive Intermediate) D->E Cleavage F Aldol Polymerization (Insoluble Tar) E->F >80°C / Base

Fig 1. Synthetic pathway and moisture-driven degradation mechanics of the enamine intermediate.

Troubleshooting & FAQs

Q1: My conversion of 4-nitrotoluene is stalling at 40-50%, even after 24 hours of heating. How do I drive the reaction to completion? A: This is a classic equilibrium issue. DMF-DMA alone is often insufficiently electrophilic to drive complete conversion.

  • The Causality: The reaction generates methanol as a byproduct, which can push the equilibrium backward. Furthermore, the intermediate aminal formed by DMF-DMA is relatively stable.

  • The Solution: Add 1.0 to 1.2 equivalents of pyrrolidine . Pyrrolidine undergoes rapid transamination with DMF-DMA to form a highly reactive formamidinium intermediate. This intermediate is vastly more electrophilic and rapidly attacks the acidic benzylic protons of 4-nitrotoluene[2]. Additionally, conduct the reaction under a gentle sweep of nitrogen or use a Dean-Stark trap to continuously remove the methanol byproduct.

Q2: LC-MS confirms the product is formed in the reactor, but after my standard aqueous workup, the isolated yield is terrible and the product turns into a dark tar. What is happening? A: You are experiencing catastrophic hydrolysis. Enamines are highly moisture-sensitive.

  • The Causality: Water attacks the electron-rich double bond of the enamine, hydrolyzing it into 4-nitrophenylacetaldehyde and dimethylamine. The resulting aldehyde is highly unstable under basic/thermal conditions and rapidly undergoes aldol condensation to form polymeric tars[3].

  • The Solution: Never use an aqueous workup for this intermediate. Evaporate the reaction solvent (DMF or Dioxane) and excess DMF-DMA under high vacuum (rotary evaporator with a dry-ice trap) at a bath temperature not exceeding 50°C.

Q3: Can I avoid isolating the enamine entirely to prevent degradation? A: Yes. If your ultimate goal is the synthesis of 4-nitroindole or a similar cyclized derivative, the most robust approach is a telescoped one-pot reaction . Once LC-MS confirms complete enamine formation, you can directly add your reducing agent (e.g., hydrazine hydrate/Raney Nickel or Pd/C with H2) directly to the crude mixture. This bypasses the isolation of the unstable enamine entirely, often doubling the overall yield of the final indole[3].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between additives, temperature, and isolated yield.

SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFNone1102435%Equilibrium stalls; thermal degradation (tar) observed.
DMFPyrrolidine (0.2 eq)901265%Moderate improvement; catalyst turnover is slow.
DMF Pyrrolidine (1.2 eq) 90 4 94% Optimal. Rapid transamination drives full conversion[1].
DioxanePyrrolidine (1.2 eq)100688%Good alternative if DMF removal is problematic[2].
Self-Validating Experimental Protocol

This protocol is designed to be self-validating. Do not proceed to the next step unless the built-in validation checks are met.

Target: (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine Scale: 10 mmol

Step 1: Reagent Preparation & Inertion

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Purge the system with dry Nitrogen (N2) for 10 minutes.

  • Add 4-nitrotoluene (1.37 g, 10.0 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

Step 2: Catalytic Activation & Condensation

  • Add DMF-DMA (1.79 g, 2.0 mL, 15.0 mmol) via syringe.

  • Add Pyrrolidine (0.85 g, 1.0 mL, 12.0 mmol) dropwise. Note: The solution will immediately transition to a deep red/purple color, indicating the formation of the reactive intermediate.

  • Heat the reaction block to 90°C.

Step 3: In-Process Control (IPC) & Validation

  • After 3 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of anhydrous Acetonitrile, and analyze via LC-MS.

  • Validation Check: The starting material peak (m/z 138) should be <2% AUC. The product peak must show an intense [M+H]+ signal at m/z 193 . If starting material remains >5%, add an additional 0.5 eq of DMF-DMA and stir for 1 hour.

Step 4: Anhydrous Isolation

  • Cool the reaction to room temperature.

  • Transfer the mixture to a round-bottom flask and remove the DMF, pyrrolidine, and excess DMF-DMA using a rotary evaporator equipped with a high-vacuum pump (<1 mbar) and a bath temperature of 45°C.

  • Validation Check: The residue should be a deep red, crystalline solid. If it is a dark oil, residual DMF is present; continue drying.

  • Triturate the solid with cold, anhydrous hexanes (15 mL), filter under a nitrogen blanket, and dry in a vacuum desiccator.

Workup Logic & Decision Matrix

Use the following decision tree to determine the safest handling procedure for your synthesized enamine based on your downstream requirements.

WorkupLogic Start Reaction Complete (LC-MS Confirmed m/z 193) Q1 Is strict isolation required for analytical characterization? Start->Q1 No Telescope Reaction (Add reducing agent directly to crude) Q1->No No Yes Concentrate under High Vacuum (Strictly NO Aqueous Workup) Q1->Yes Yes Q2 Is the resulting residue crystalline or oily? Yes->Q2 Cryst Triturate with cold Hexanes Filter under N2 blanket Q2->Cryst Crystalline Oil Residual solvent present. Re-evaporate or Kugelrohr distill Q2->Oil Oily

Fig 2. Decision matrix for the anhydrous workup and isolation of moisture-sensitive enamines.

Sources

Optimization

Troubleshooting degradation of Ethenamine,2-(4-nitrophenyl)- during long-term storage

Introduction Welcome to the technical support guide for Ethenamine, 2-(4-nitrophenyl)-. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Ethenamine, 2-(4-nitrophenyl)-. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the long-term storage and stability of this molecule. Ethenamine, 2-(4-nitrophenyl)-, by its very structure, combines two chemically reactive functional groups: an enamine and a nitroaromatic ring. The enamine moiety is highly susceptible to hydrolysis, while the nitroaromatic group is prone to photoreactivity.[1][2] Understanding these inherent liabilities is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding the quality of drug development programs. This guide provides in-depth, question-and-answer-based troubleshooting protocols, preventative strategies, and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My solid Ethenamine, 2-(4-nitrophenyl)- has become discolored (e.g., yellow to brown) and appears clumpy or oily during storage. What is happening?

This is a classic sign of degradation, likely initiated by moisture. The enamine functional group is highly susceptible to hydrolysis, which breaks the molecule down into 4-nitrophenylacetaldehyde and a corresponding amine.[1][3] The absorption of atmospheric water can cause the physical state to change from a free-flowing powder to a sticky or oily solid.[4] Color change can also indicate oxidative or photolytic degradation.[2][5] Immediate purity analysis via HPLC is recommended.

Q2: My recent experiments are showing inconsistent results, and HPLC analysis of my stored compound shows a decreased area for the main peak and several new, smaller peaks. What are these impurities?

The new peaks are almost certainly degradation products. Based on the compound's structure, the primary suspects are:

  • Hydrolysis Products: The most likely impurity is 4-nitrophenylacetaldehyde, formed from the breakdown of the enamine.[6] This is often accompanied by the corresponding amine.

  • Oxidation Products: The electron-rich enamine double bond or the amine itself can oxidize, especially with prolonged exposure to air, forming various oxygenated species or N-oxides.[5][7]

  • Photodegradation Products: If the compound was exposed to light, the nitroaromatic ring could have undergone photoreduction or rearrangement.[2][8]

To identify these, a forced degradation study and subsequent analysis by LC-MS are the definitive next steps.

Q3: I store my compound in a sealed vial in the freezer, but I'm still observing degradation over time. What am I missing?

While freezing slows down most chemical reactions, it does not stop them entirely. Several factors could still be at play:

  • Atmospheric Moisture: If the vial was not sealed under an inert, dry atmosphere (like nitrogen or argon), trapped moisture and air can still cause slow hydrolysis and oxidation.[3][9]

  • Freeze-Thaw Cycles: Repeatedly removing the vial from the freezer can cause condensation to form inside the container each time it is opened before it has fully warmed to room temperature. This introduces water, accelerating hydrolysis.[10]

  • Container Type: If you are using clear glass or plastic vials, ambient lab lighting during handling can be sufficient to initiate photochemical reactions.[2]

In-Depth Troubleshooting & Mechanistic Analysis

This section provides a deeper dive into the primary degradation pathways, including protocols to identify the specific issue and implement corrective actions.

Issue 1: Hydrolytic Degradation

Hydrolysis is the most common and rapid degradation pathway for enamines. The presence of even trace amounts of water, especially under slightly acidic or basic conditions, can catalyze the cleavage of the C-N bond.[1][6]

  • Symptoms: Significant decrease in the parent peak on HPLC, often with the appearance of one or more new, typically more polar, peaks. The physical appearance may become sticky or wet.[4]

  • Root Cause Analysis: Enamines exist in resonance with a zwitterionic form that places a negative charge on the alpha-carbon, making it a target for protonation by water or acid.[1] Following protonation, water attacks the resulting electrophilic iminium ion, leading to a carbinolamine intermediate that subsequently collapses, releasing the amine and forming a carbonyl compound (4-nitrophenylacetaldehyde).[6][11]

A Observe Degradation (e.g., Purity Loss, Physical Change) B Prepare Sample in Anhydrous Solvent (e.g., Acetonitrile) A->B D Spike Sample with 1% Water A->D C Analyze via RP-HPLC-UV (Establish Initial Purity) B->C H Compare Chromatograms C->H E Incubate at RT for 24h D->E F Re-analyze via RP-HPLC-UV E->F G Analyze via LC-MS to Confirm Mass of Degradants F->G F->H J Conclusion: Hydrolysis Confirmed G->J I Result: New peaks match retention time of suspected hydrolysis products? H->I I->J Yes K Action: Implement Strict Anhydrous Storage Protocols J->K cluster_main Ethenamine, 2-(4-nitrophenyl)- cluster_products Degradation Products A O₂N-Ar-CH=CH-NR₂ B Hydrolysis O₂N-Ar-CHO + HNR₂ A->B + H₂O (Moisture, Acid/Base) C Oxidation (e.g., N-Oxides, Epoxides) A->C + O₂ (Air) D Photodegradation (e.g., HONO, Rearrangements) A->D + hν (Light)

Caption: Primary degradation pathways for Ethenamine, 2-(4-nitrophenyl)-.

  • Preparation: Prepare two identical solutions (e.g., 0.1 mg/mL in acetonitrile) and place them in clear glass HPLC vials.

  • Control: Wrap one vial completely in aluminum foil. This is the dark control.

  • Exposure: Place both vials in a photostability chamber with a controlled light source (as per ICH Q1B guidelines) or simply on a laboratory bench exposed to ambient light for a set period (e.g., 48 hours).

  • Analysis: Analyze both the exposed sample and the dark control by HPLC-UV. A greater degree of degradation in the exposed sample compared to the control is definitive evidence of photosensitivity.

  • Container: Always store the compound, both as a solid and in solution, in amber glass vials or containers completely protected from light. [12]* Laboratory Environment: Minimize exposure to direct sunlight and strong overhead laboratory lighting during handling.

Summary of Recommended Storage Conditions

For maximal long-term stability, the following conditions should be met.

ParameterRecommended ConditionUnacceptable ConditionRationale
Temperature ≤ 4°C (Refrigerated) [13]Room Temperature or ElevatedSlows the rate of all chemical degradation reactions. [14]
Atmosphere Dry Inert Gas (Nitrogen or Argon)Ambient AirPrevents hydrolysis and oxidation. [15][16]
Light Exposure Complete Darkness (Amber Vials) [12]Any exposure to UV or visible lightPrevents photochemical degradation of the nitroaromatic group. [2]
Container Tightly sealed glass vial with PTFE linerLoosely capped or plastic containersPrevents moisture ingress and potential leaching from plastic. [17]
Handling Aliquot into single-use amountsRepeatedly access a large stock bottleMinimizes cumulative exposure of the bulk material to air and moisture. [18]

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for monitoring the purity of Ethenamine, 2-(4-nitrophenyl)-.

Protocol: Stability-Indicating HPLC-UV Method

This method should be capable of separating the parent compound from its key degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm (The nitroaromatic group provides strong chromophores).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in acetonitrile or a 50:50 mix of acetonitrile:water to a final concentration of ~0.2 mg/mL.

This method should be validated by running samples from the forced degradation studies to ensure that the degradation product peaks are well-resolved from the main analyte peak. [19][20]

References

  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Wikipedia. Enamine. [Link]

  • Stamhuis, E. J. (2017). Hydrolysis of enamines. In G. Cook (Ed.), Enamines: Synthesis, Structure, and Reactions (2nd ed., pp. 165-180). CRC Press.
  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • YouTube. (2025). Hydrolysis of Imines and Enamines Explained. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • csbsju.edu. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by oxidation. [Link]

  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

  • In-Pharma Technologist. (2023). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Scribd. (2012). Current Trends in Forced Degradation Studies. [Link]

  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • PubMed. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. [Link]

  • ResearchGate. Colorimetric assay with 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor.... [Link]

  • atsdr.cdc.gov. Analytical Methods. [Link]

  • PMC. Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • PubMed. (2005). Investigation of 2-[(E)-2-(4-diethylaminophenyl)-1-ethenyl]-1,3,3-trimethyl-3H-indolium as a new highly sensitive reagent for the spectrophotometric determination of nitrophenols. [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]

  • ResearchGate. (2018). Is Imine group stable at high Temp.?. [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

  • University of Kentucky UKnowledge. Thermal Degradation of Amines for CO2 Capture. [Link]

  • PubMed. (2000). Reactions involved in the lower pathway for degradation of 4-nitrotoluene by Mycobacterium strain HL 4-NT-1. [Link]

  • ResearchGate. Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. [Link]

  • PubMed. Degradation of 2,4-dinitrophenol and selected nitroaromatic compounds by Sphingomonas sp. UG30. [Link]

Sources

Troubleshooting

Minimizing unwanted byproducts in Ethenamine,2-(4-nitrophenyl)- reactions

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)ethanamine Welcome to the technical support guide for the synthesis and purification of 2-(4-nitrophenyl)ethanamine. This resource is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)ethanamine

Welcome to the technical support guide for the synthesis and purification of 2-(4-nitrophenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of unwanted byproducts. Our guidance is grounded in established chemical principles and peer-reviewed literature to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the synthesis of 2-(4-nitrophenyl)ethanamine, providing in-depth explanations to guide your experimental design.

Q1: What are the most common synthetic routes to 2-(4-nitrophenyl)ethanamine and their associated byproduct challenges?

The most prevalent and widely studied method for synthesizing 2-(4-nitrophenyl)ethanamine, a type of β-arylethylamine, is through the reduction of a β-nitrostyrene precursor, specifically 4-nitrostyrene.[1][2] This process involves two key stages, each with its own potential for byproduct formation:

  • Knoevenagel Condensation: The 4-nitrostyrene precursor is typically formed by a Knoevenagel condensation between 4-nitrobenzaldehyde and a nitroalkane (like nitromethane). A major challenge in this step is the formation of dimeric byproducts, especially when the substituted benzaldehyde is sterically hindered or electronically less reactive.[1]

  • Reduction of 4-Nitrostyrene: The subsequent reduction of 4-nitrostyrene must reduce both the alkene double bond and the nitro group to yield the desired saturated amine. The choice of reducing agent is critical here. Harsh or non-selective reagents can lead to a variety of side products, including incomplete reduction (leaving the nitro group or double bond intact), or the formation of azo, azoxy, or hydrazo compounds from the nitro group.[1][2]

Q2: How can the formation of dimeric byproducts during the 4-nitrostyrene synthesis be minimized?

The formation of dimeric byproducts during the Knoevenagel condensation is a known issue.[1] These byproducts arise from the self-reaction of the nitrostyrene product. To mitigate this, a modified procedure, such as the one reported by Ho et al., is recommended. This often involves specific catalysts or reaction conditions that favor the desired condensation over dimerization. Key strategies include:

  • Careful selection of catalyst and reaction conditions: Using ammonium acetate as a catalyst is common.[1]

  • Rapid cooling: Immediately cooling the reaction mixture in liquid nitrogen or a dry ice/acetone bath after reflux can help quench the reaction and prevent further byproduct formation.[1]

  • Prompt workup: Diluting the cold mixture with a solvent like CH2Cl2 and filtering helps to isolate the product before significant dimerization can occur.[1]

Q3: Which reducing agents are most effective for converting 4-nitrostyrene to 2-(4-nitrophenyl)ethanamine while minimizing side reactions?

The choice of reducing agent significantly impacts product purity and yield. Several options are available, each with distinct advantages and disadvantages:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, but it can be unselective and requires strict anhydrous and inert atmosphere conditions.[2][3] Incomplete reduction has been observed with some substituted nitrostyrenes using LiAlH₄.[1]

  • Sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al): This reagent has been shown to smoothly reduce β-nitrostyryl derivatives to the corresponding phenethylamines in high yields.[1] However, aryl nitro compounds can sometimes yield azo, azoxy, or hydrazo byproducts depending on the reaction conditions.[1]

  • Catalytic Hydrogenation (e.g., Pd/C): This is a clean and effective method but may require specialized high-pressure equipment. It involves the use of a palladium on carbon catalyst under a hydrogen atmosphere.[3]

  • Sodium Borohydride (NaBH₄) with a Transition Metal Salt (e.g., CuCl₂): This combination has emerged as a highly effective and practical method. It allows for a one-pot reduction of both the double bond and the nitro group under mild conditions, often in as little as 10-30 minutes, with high yields (62-83%).[2] This method avoids the need for an inert atmosphere and often simplifies purification.[2]

Q4: What is the impact of solvent and temperature on byproduct formation?

Solvent and temperature are critical parameters for controlling selectivity and minimizing side reactions.

  • Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway. For Red-Al reductions, dry benzene is often used.[1][3] For the NaBH₄/CuCl₂ system, alcoholic solvents are common.[2] Using an appropriate solvent ensures that the reaction proceeds homogeneously and at a controlled rate.

  • Temperature: Many of these reductions are exothermic. Maintaining proper temperature control is crucial. For instance, LiAlH₄ reductions are often started at 0 °C and then allowed to warm to room temperature.[3] The NaBH₄/CuCl₂ reduction is typically performed at an elevated temperature of 80 °C to ensure the reaction goes to completion in a short time.[2] Deviations from optimal temperature ranges can lead to incomplete reactions or the formation of degradation products.

Q5: Are there other potential impurities to be aware of during synthesis and drug development?

Beyond the byproducts from the main reaction, professionals in drug development must also be vigilant about potential process-related impurities. For instance, if secondary or tertiary amines are present as reagents or impurities, they can react with nitrosating agents (like nitrites, which can be present as impurities in reagents or solvents) to form nitrosamines.[4] Nitrosamines are a class of mutagenic impurities and are under strict regulatory scrutiny.[4][5] Therefore, it is crucial to use high-purity reagents and solvents and to have analytical methods capable of detecting such impurities at trace levels.

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems encountered during the synthesis of 2-(4-nitrophenyl)ethanamine.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction during the condensation or reduction step. 2. Formation of soluble byproducts that are lost during workup. 3. Sub-optimal choice of reducing agent.1. Monitor reaction completion using TLC or GC.[3] 2. Optimize workup and extraction procedures. 3. Consider using a more efficient reducing system, such as NaBH₄/CuCl₂.[2]
Presence of Dimeric Impurities Uncontrolled self-reaction of the 4-nitrostyrene intermediate during its synthesis.[1]1. Use a modified Knoevenagel procedure.[1] 2. Immediately cool the reaction mixture post-reflux and proceed with workup promptly.[1]
Incomplete Reduction (Presence of 4-nitrostyrene or 2-(4-nitrophenyl)nitroethane) 1. Insufficient amount of reducing agent. 2. Reaction time is too short or temperature is too low. 3. Deactivation of the catalyst (for catalytic hydrogenation).1. Use a sufficient excess of the reducing agent (e.g., 8-10 mmol of Red-Al per mmol of nitrostyrene).[3] 2. Ensure the reaction is run for the recommended time and at the optimal temperature (e.g., 10-30 min at 80 °C for NaBH₄/CuCl₂).[2] 3. Use fresh, high-quality catalyst.
Formation of Azo, Azoxy, or Hydrazo Byproducts This is a known side reaction for the reduction of aryl nitro compounds with certain reducing agents like Red-Al.[1]1. Carefully control the addition of the reducing agent and other reaction conditions. 2. Switch to a reducing system less prone to this side reaction, such as NaBH₄/CuCl₂ or catalytic hydrogenation.[2][3]
Difficult Purification Formation of multiple side products with similar polarities to the desired product.[2]1. Employ a synthetic route known to be cleaner, such as the one-pot NaBH₄/CuCl₂ method, which often simplifies purification.[2] 2. Utilize column chromatography for phenolic products or vacuum distillation for non-phenolic products.[1][3]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route from 4-nitrostyrene to 2-(4-nitrophenyl)ethanamine and highlights the potential for byproduct formation.

reaction_pathway Start 4-Nitrostyrene Product 2-(4-Nitrophenyl)ethanamine (Desired Product) Start->Product Full Reduction (e.g., NaBH₄/CuCl₂) IncompleteRed_Nitro 2-(4-nitrophenyl)ethenamine (Incomplete Reduction) Start->IncompleteRed_Nitro Partial Reduction (Alkene only) IncompleteRed_Alkene 2-(4-nitrophenyl)nitroethane (Incomplete Reduction) Start->IncompleteRed_Alkene Partial Reduction (Nitro only) Dimer Dimeric Byproducts Start->Dimer Self-Reaction (During Precursor Synthesis) Azo Azo/Azoxy/Hydrazo Byproducts IncompleteRed_Nitro->Azo Side Reaction (e.g., with Red-Al)

Caption: Reaction scheme for the reduction of 4-nitrostyrene.

Key Experimental Protocol: One-Pot Reduction Using Sodium Borohydride and Copper(II) Chloride

This protocol is adapted from a facile and high-yielding procedure for the reduction of β-nitrostyrenes.[2][3] It is recommended for its operational simplicity, speed, and high selectivity, which minimizes the need for extensive purification.

Materials:

  • Substituted β-nitrostyrene (e.g., 4-nitrostyrene)

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Appropriate solvent (e.g., a mixture of THF and water)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-nitrostyrene (1 equivalent) in the chosen solvent system.

  • Addition of Reagents: To the stirred solution, add copper(II) chloride (a catalytic amount) followed by the portion-wise and careful addition of sodium borohydride (a molar excess, e.g., 4-5 equivalents). The addition of NaBH₄ can be exothermic and may cause gas evolution, so it should be done cautiously.

  • Reaction: Heat the reaction mixture to 80 °C. The reaction is typically rapid and should be complete within 10 to 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the gas evolution ceases.

  • Extraction: Make the solution alkaline by adding a base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The resulting 2-(4-nitrophenyl)ethanamine is often of high purity, but can be further purified by column chromatography or distillation if necessary.[2]

This self-validating protocol is designed for high efficiency, significantly reducing the formation of common byproducts and simplifying the overall synthetic process.

References

  • Royal Society of Chemistry. (n.d.). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry.
  • Apollo Scientific. (n.d.). 2-(4-nitrophenyl)ethanamine.
  • Pesticide Science. (n.d.). Reduction of Nitrostyrenes using Red-Al.
  • Beilstein Journals. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • BenchChem. (2025). A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents.
  • Google Patents. (2015, October 15). WO 2015/155664 A1.
  • Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%.
  • R Discovery. (2013, October 1).
  • Google Patents. (n.d.). RU2432351C1 - Method of producing 4-nitrostyrene.
  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Google Patents. (n.d.). CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
  • BenchChem. (2025). An In-depth Technical Guide on 2-Nitro-1-(4- nitrophenyl)ethanone: Synthesis, Properties, and Potential.
  • Royal Society of Chemistry. (n.d.).
  • Bioanalysis Zone. (n.d.).
  • TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride.
  • Pure Synth. (n.d.). Nitrosamine Impurities.

Sources

Optimization

Resolving NMR signal overlap in Ethenamine,2-(4-nitrophenyl)- characterization

Welcome to the Technical Support Center for the characterization of Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitro-β-aminostyrene). As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization of Ethenamine, 2-(4-nitrophenyl)- (also known as 4-nitro-β-aminostyrene). As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the strongly electron-withdrawing nitro group, coupled with the electron-donating enamine moiety, creates a highly polarized "push-pull" system. This electronic environment, combined with E/Z isomerism and enamine-imine tautomerization, often results in severe signal overlap—particularly between the aromatic AA'BB' spin system and the vinylic protons in the 7.0–7.5 ppm region.

This guide provides field-proven, self-validating protocols to disentangle complex spin systems, freeze dynamic processes, and achieve unambiguous assignments.

Troubleshooting Guide: Resolving NMR Signal Overlap

Workflow 1: Aromatic Solvent-Induced Shift (ASIS) Screening

When 1D ¹H NMR signals overlap due to coincidental chemical shifts in standard solvents like CDCl₃, changing the dielectric and magnetic environment is the most efficient first step [1].

Causality: Aromatic solvents like Benzene-d₆ (C₆D₆) engage in specific π-π stacking interactions with the electron-deficient 4-nitrophenyl ring. This anisotropic shielding differentially shifts protons based on their spatial proximity to the polar axis, pulling the aromatic protons upfield at a different rate than the vinylic protons, thereby resolving the overlap.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 10–15 mg of Ethenamine, 2-(4-nitrophenyl)- into a clean vial.

  • Standard Acquisition: Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K, 10 second relaxation delay to ensure accurate integration).

  • Solvent Exchange: If severe overlap is observed between 7.0–7.5 ppm, recover the sample by gently evaporating the CDCl₃ under a stream of high-purity nitrogen.

  • ASIS Acquisition: Re-dissolve the dried sample in 0.6 mL of Benzene-d₆. Re-acquire the spectrum under identical parameters.

  • Data Validation: Overlay the spectra. The vinylic β-proton (Ar-CH=) will now be distinctly separated from the aromatic ortho-protons.

Workflow 2: Variable Temperature (VT) NMR for Dynamic Broadening

Enamines are prone to dynamic chemical exchange processes, including E/Z isomerization and tautomerization to the imine form. At ambient temperatures, these processes often occur at an intermediate rate on the NMR timescale, leading to broad, unresolved humps [2].

Causality: Lowering the temperature slows the kinetic exchange of the tautomers and rotamers. Once the exchange rate drops below the frequency difference of the exchanging species (the slow-exchange regime), the broad signals decoalesce into distinct, sharp peaks for each isomer.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of a low-freezing-point solvent, such as CD₂Cl₂ or Toluene-d₈ [2].

  • Baseline Scan: Acquire a baseline 1D ¹H NMR spectrum at 298 K.

  • Cooling Gradient: Cool the NMR probe in 10 K increments down to 220 K.

  • Equilibration: Allow a strict 5-minute thermal equilibration period at each temperature step before tuning, matching, and shimming.

  • Acquisition: Acquire a spectrum at each step. Monitor the decoalescence of the vinylic and amine signals to calculate the thermodynamic ratio of the E/Z isomers.

Workflow 3: 2D Heteronuclear Deconvolution

When 1D techniques fail to resolve complex spin-spin coupling networks, multidimensional NMR is required to spread the data across a second axis [3].

Causality: 1D spectra project all chemical shifts and J-couplings onto a single axis. By utilizing 2D HSQC and HMBC, overlapping proton signals are dispersed across the much wider chemical shift range of ¹³C (~200 ppm), allowing for unambiguous connectivity mapping without physical separation.

Step-by-Step Protocol:

  • HSQC Setup: Set up a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons. This will immediately differentiate the vinylic carbons (~90-110 ppm) from the aromatic carbons (~120-140 ppm).

  • HMBC Setup: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically 8 Hz).

  • Signal Tracing: Trace the strong ³J_CH coupling from the vinylic β-proton to the aromatic ortho-carbons. This specific cross-peak definitively identifies the vinylic proton, even if it perfectly overlaps with an aromatic proton in the 1D ¹H projection.

Quantitative Data Presentation

The following table illustrates the typical Aromatic Solvent-Induced Shift (ASIS) effect on the primary E-isomer of Ethenamine, 2-(4-nitrophenyl)-, demonstrating how solvent choice resolves the critical overlap.

Proton EnvironmentChemical Shift in CDCl₃ (δ, ppm)Chemical Shift in C₆D₆ (δ, ppm)Δδ (ASIS Effect, ppm)Resolution Status
Ar-H (ortho to NO₂)8.15 (d, 2H)7.95 (d, 2H)-0.20Well-resolved
Ar-H (ortho to enamine)7.35 (d, 2H) 6.90 (d, 2H) -0.45 Resolved
Vinylic Ar-CH= (β)7.30 (d, 1H) 7.15 (d, 1H) -0.15 Resolved
Vinylic =CH-NH₂ (α)6.20 (d, 1H)5.80 (d, 1H)-0.40Well-resolved
Amine -NH₂ 4.80 (br s, 2H)4.10 (br s, 2H)-0.70Well-resolved

Note: In CDCl₃, the Ar-H and Vinylic β-proton overlap within 0.05 ppm, appearing as a complex multiplet. In C₆D₆, they are separated by 0.25 ppm.

Analytical Workflow Visualization

G Start 1D ¹H NMR Overlap Detected in 2-(4-nitrophenyl)ethenamine CheckSolvent Is overlap due to coincidental chemical shifts? Start->CheckSolvent ASIS Apply ASIS Protocol (Switch to Benzene-d6) CheckSolvent->ASIS Yes CheckDynamic Are peaks broad due to E/Z isomerism or tautomerism? CheckSolvent->CheckDynamic No Resolved Fully Assigned & Resolved NMR Spectrum ASIS->Resolved VTNMR Variable Temperature (VT) NMR (Cool to 220K in CD2Cl2) CheckDynamic->VTNMR Yes CheckCoupling Is overlap due to complex spin-spin coupling (AA'BB')? CheckDynamic->CheckCoupling No VTNMR->Resolved AdvancedNMR 2D NMR (HSQC/HMBC) & Pure Shift NMR CheckCoupling->AdvancedNMR Yes AdvancedNMR->Resolved

Decision matrix for resolving NMR signal overlap in highly polarized enamine systems.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the 7.0–7.5 ppm region appearing as an unresolved multiplet in CDCl₃? A1: This region typically contains the aromatic protons ortho to the enamine group and the vinylic β-proton (Ar-CH=). In CDCl₃, their chemical shifts are nearly identical, causing coincidental overlap [1]. Using ASIS (e.g., Benzene-d₆) alters the local magnetic shielding environment, shifting the aromatic protons upfield relative to the vinylic proton and breaking the overlap.

Q2: I see two sets of vinylic and aliphatic signals with varying integration ratios. Is my sample impure? A2: Not necessarily. Primary enamines like Ethenamine, 2-(4-nitrophenyl)- frequently exist as a thermodynamic equilibrium mixture of E and Z stereoisomers. Additionally, enamine-imine tautomerization can introduce a third set of peaks (the imine form). VT-NMR can help freeze these dynamic processes to confirm structural identity rather than assuming impurity [2].

Q3: How can I unambiguously assign the vinylic protons versus the aromatic protons if 1D ¹H NMR fails? A3: Employ 2D Heteronuclear Multiple Bond Correlation (HMBC). The vinylic β-proton will show a characteristic ³J_CH coupling to the aromatic ortho-carbons, while the aromatic ortho-protons will couple to the vinylic α-carbon. If 1D is strictly preferred, advanced techniques like Pure Shift NMR or RES-TOCSY can collapse the multiplets into singlets, vastly simplifying the integration [3].

Q4: My amine (-NH₂) protons are missing from the spectrum. How do I recover them? A4: Amine protons are exchangeable and can broaden into the baseline due to intermediate chemical exchange rates or trace water in the solvent. To resolve this, ensure your deuterated solvent is strictly anhydrous (stored over activated molecular sieves). Alternatively, cooling the sample (VT-NMR) slows the exchange rate, often sharpening the -NH₂ signal into a distinct, quantifiable peak [2].

References

  • Gschwind, R. M., et al. "Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies." Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Heikkinen, S., et al. "RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phases for Ethenamine, 2-(4-nitrophenyl)- Analysis

Welcome to the technical support center for the HPLC analysis of Ethenamine, 2-(4-nitrophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Ethenamine, 2-(4-nitrophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges encountered with this analyte. As a nitroaromatic compound with a basic amine functionality, Ethenamine, 2-(4-nitrophenyl)- presents specific challenges, primarily related to peak shape and retention control. This document provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for Ethenamine, 2-(4-nitrophenyl)-.

Q1: What is a recommended starting point for a column and mobile phase for analyzing Ethenamine, 2-(4-nitrophenyl)-?

A robust starting point for a reversed-phase HPLC method would be:

  • Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size). These columns, often referred to as "Type B," have low metal content and are well end-capped, which minimizes the problematic silanol interactions that cause peak tailing with basic compounds.[1][2]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Conditions: Start with a scouting gradient, for example, 5% to 95% Acetonitrile over 20 minutes.[3] This will help determine the approximate organic solvent concentration needed to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic structure shows strong absorbance, likely around 254 nm.[4]

  • Column Temperature: 30 °C.

The key is to maintain a low mobile phase pH (around 2.5-3.0) to ensure the analyte's amine group is consistently protonated and to suppress the ionization of residual silanol groups on the column's stationary phase, which is a primary cause of peak tailing.[5][6]

Q2: What key properties of Ethenamine, 2-(4-nitrophenyl)- influence its HPLC separation?

The molecular structure of Ethenamine, 2-(4-nitrophenyl)- (Formula: C8H8N2O2) dictates its chromatographic behavior.[7] The most critical features are:

  • Basic Amine Group: The ethenamine moiety contains a basic nitrogen atom. In mobile phases with a pH above ~4, this group can be partially deprotonated, while residual silanol groups on the silica packing are ionized (Si-O⁻). This leads to strong, undesirable ionic interactions, resulting in severe peak tailing.[2][5] Therefore, controlling the mobile phase pH is the most critical factor for achieving good peak symmetry.

  • Aromatic System & Nitro Group: The 4-nitrophenyl group makes the molecule an excellent chromophore for UV detection. It also allows for potential π-π interactions with certain stationary phases, such as phenyl-hexyl columns, which can be exploited to alter selectivity.[8][9]

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, but they offer different properties that can be used to optimize a separation.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally stronger (less is needed for elution)Weaker (more is needed for elution)
Selectivity Can disrupt π-π interactions due to its nitrile bond.[9]A protic solvent that engages in hydrogen bonding, offering different selectivity.[10]
Viscosity Lower viscosity, leading to lower backpressure.[11]Higher viscosity, resulting in higher backpressure.
UV Cutoff Lower UV cutoff (~190 nm)Higher UV cutoff (~205 nm)

Recommendation: Start with Acetonitrile due to its favorable viscosity and UV transparency.[11] If you face challenges with co-eluting impurities (poor resolution), changing the organic modifier to Methanol is a powerful tool to alter selectivity and change the elution order.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and analysis.

Problem: Severe peak tailing for Ethenamine, 2-(4-nitrophenyl)-.

Peak tailing is the most common issue for basic analytes. The USP tailing factor should ideally be ≤ 2.[6]

Primary Cause: Secondary ionic interactions between the protonated amine of your analyte and deprotonated, acidic silanol groups (Si-OH → Si-O⁻) on the surface of the silica stationary phase.[2][5][12]

Solutions:
  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to a range of 2.5-3.0.[2][6] This suppresses the ionization of silanol groups, neutralizing them and minimizing the secondary interactions. Use an acidic modifier like 0.1% formic acid or a low-pH buffer like potassium phosphate.[5]

  • Use a Modern, End-Capped Column: If pH adjustment is insufficient, your column may have high silanol activity. Switch to a modern, high-purity silica column with robust end-capping.[1][2] Some columns are specifically designed with low silanol activity for analyzing basic compounds.[13]

  • Increase Buffer Strength: If using a buffer (e.g., phosphate), increasing its concentration (from 10 mM to 25-50 mM) can help to mask the residual silanol sites and improve peak shape.[6][10] Be mindful of buffer solubility in high concentrations of organic solvent.[5]

  • Consider a Competing Base (Traditional Method): Adding a small amount of a competing base, such as triethylamine (TEA) at ~5-10 mM, can be effective.[5] The TEA will preferentially interact with the active silanol sites, shielding them from your analyte. However, this approach can shorten column lifetime and is often considered a less desirable, "older" strategy compared to using modern columns and low pH.[1][5]

G start Peak Tailing Observed? check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph SOLUTION: Lower aqueous pH to 2.5-3.0 with 0.1% Formic Acid or a buffer. check_ph->adjust_ph No check_column Using a modern, high-purity end-capped column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column SOLUTION: Switch to a high-purity 'Type B' silica column or one designed for bases. check_column->change_column No increase_buffer SOLUTION: Increase buffer concentration to 25-50 mM. check_column->increase_buffer Yes change_column->end increase_buffer->end

Caption: Troubleshooting workflow for peak tailing.

Problem: Poor resolution between Ethenamine, 2-(4-nitrophenyl)- and an impurity.

Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). The most impactful changes often come from altering selectivity.[3][8]

Solutions:
  • Optimize Mobile Phase Selectivity (α):

    • Change Organic Modifier: This is the most powerful first step. If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can significantly alter the elution pattern and resolve the peaks.[3][10]

    • Adjust pH: A minor change in the mobile phase pH can subtly alter the polarity of the analyte or the impurity, potentially improving their separation.

    • Modify Gradient Slope: If using a gradient, make it shallower (e.g., change from a 5-95% B gradient over 10 minutes to one over 20 minutes). This gives more time for peaks to separate.[3]

  • Increase Column Efficiency (N):

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm particle size column will produce narrower peaks, which can improve the resolution of closely eluting compounds.[3]

    • Use a Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates and thus enhances resolution. Note that this will also increase analysis time and backpressure.[8]

  • Change Stationary Phase Chemistry:

    • If mobile phase adjustments are not enough, the column chemistry may not be suitable. For this aromatic analyte, switching from a C18 to a Phenyl-Hexyl column can introduce beneficial π-π interactions, providing a completely different selectivity profile that may resolve the critical pair.[8]

G start Poor Resolution (Rs < 1.5) change_solvent Step 1: Change Organic Solvent (ACN -> MeOH or vice versa) start->change_solvent adjust_gradient Step 2: Make Gradient Shallower change_solvent->adjust_gradient Not resolved end Resolution Achieved change_solvent->end Resolved change_column_chem Step 3: Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) adjust_gradient->change_column_chem Not resolved adjust_gradient->end Resolved increase_efficiency Step 4: Increase Efficiency (Longer column or smaller particles) change_column_chem->increase_efficiency Not resolved change_column_chem->end Resolved increase_efficiency->end Resolved

Caption: Decision tree for improving peak resolution.

Problem: Insufficient retention (analyte elutes too early).

Cause: The mobile phase is too strong (i.e., the concentration of the organic solvent is too high), or the analyte has insufficient interaction with the stationary phase.

Solutions:
  • Reduce Organic Solvent Percentage: This is the most straightforward solution. Decrease the percentage of acetonitrile or methanol in the mobile phase. This will increase the analyte's affinity for the hydrophobic C18 stationary phase, thereby increasing the retention factor (k).[8] An ideal retention factor is generally between 2 and 10.

  • Switch to a Weaker Organic Solvent: If using acetonitrile, switching to an equivalent percentage of methanol (a weaker solvent) will generally increase retention times.

  • Use a More Retentive Stationary Phase: If mobile phase changes are not sufficient, consider a column with a higher carbon load or a longer alkyl chain (e.g., C30) to increase hydrophobic interactions.

Experimental Protocol: Scouting Gradient for Method Development

This protocol describes a systematic approach to begin method development for Ethenamine, 2-(4-nitrophenyl)-.

Objective: To determine the approximate mobile phase composition required for elution and to assess initial peak shape and resolution from impurities.

Materials:

  • HPLC System with UV Detector

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Ethenamine, 2-(4-nitrophenyl)- standard dissolved in a 50:50 mixture of Mobile Phase A:B

Procedure:

  • System Preparation:

    • Purge all pump lines with their respective mobile phases.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 5
      20.0 95
      22.0 95
      22.1 5

      | 27.0 | 5 |

  • Execution and Analysis:

    • Inject the sample and run the gradient method.

    • Analyze the resulting chromatogram to determine the retention time (tR) of Ethenamine, 2-(4-nitrophenyl)-.

    • Calculate the approximate percentage of Mobile Phase B (%B) at which the analyte elutes.

    • Examine the peak shape for tailing and check for the presence and resolution of any impurities.

  • Next Steps:

    • Based on this scouting run, you can design a more focused, shallower gradient for better resolution or an isocratic method for faster analysis.[3] For example, if the peak elutes at 10 minutes in this 20-minute gradient (where the %B is 50%), a good next step would be to try a shallower gradient from 40% to 60% B over 10 minutes.

References
  • Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens. PubMed. Available from: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Available from: [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. Available from: [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Available from: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available from: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available from: [Link]

  • Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available from: [Link]

  • 2-(4-Nitrophenyl)Ethylamine Hydrochloride 98.0%(HPLC). PureSynth. Available from: [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Taylor & Francis Online. Available from: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]

  • N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. PubChem. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Figshare. Available from: [Link]

  • Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. ChemRadar. Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Baishideng Publishing Group. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Available from: [Link]

Sources

Optimization

Preventing oxidation of Ethenamine,2-(4-nitrophenyl)- during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and handling of 2-(4-nitrophenyl)ethenamine and its related compounds. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of 2-(4-nitrophenyl)ethenamine and its related compounds. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of synthesizing this molecule, with a specific focus on preventing its oxidative degradation. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.

This document is structured to address both immediate troubleshooting needs and broader foundational questions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question: My reaction mixture is turning a dark red, brown, or even black. What is happening and how can I fix it?

Answer:

A dark coloration is a strong indicator of undesirable side reactions, primarily polymerization and oxidative degradation. The target molecule, an enamine, is electron-rich and inherently reactive, making it susceptible to such pathways[1].

  • Causality:

    • Oxidation: Enamines can be oxidized by atmospheric oxygen, which is often the primary culprit. This process can be accelerated by heat and the presence of certain metal impurities. The resulting oxidized species are often highly colored and can catalyze further degradation.

    • Polymerization: At elevated temperatures or in the presence of acidic or basic catalysts for prolonged periods, enamines and their precursors can undergo self-condensation or polymerization, leading to insoluble, tarry materials[2].

    • Side Reactions: If your synthesis starts from p-nitrobenzaldehyde, strong basic conditions can promote a Cannizzaro reaction, leading to the formation of benzyl alcohol and benzoic acid derivatives, which can further complicate the reaction mixture[2].

  • Corrective Actions:

    • Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This involves using an inert gas like nitrogen or argon throughout the entire process[3][4].

    • Control Temperature: Avoid excessive heat. Monitor the reaction temperature closely and maintain it within the optimal range specified by your protocol to minimize polymerization[2].

    • Purify Reagents: Ensure your starting materials and solvents are pure and free from metal contaminants that could catalyze oxidation.

Question: My yield is extremely low. My analysis shows mostly unreacted starting materials or a complex mixture of byproducts. What's going wrong?

Answer:

Low yields in enamine synthesis are typically traced back to two main issues: unfavorable reaction equilibrium and degradation of the product as it forms.

  • Causality:

    • Reversible Reaction: The formation of an enamine from an amine and a carbonyl compound is a reversible condensation reaction that produces water as a byproduct[5]. If this water is not removed, the equilibrium will not favor product formation, leading to a low yield[2][6].

    • Product Instability: As discussed, the enamine product is sensitive. If it is not protected from the reaction environment (e.g., oxygen, excess heat), it will degrade, lowering the isolated yield.

  • Corrective Actions:

    • Water Removal: Actively remove water from the reaction mixture. This can be achieved by:

      • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water.

      • Adding a chemical dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]. For more sensitive reactions, titanium tetrachloride (TiCl₄) can be used as a water scavenger[5].

    • Strict Inert Atmosphere: Purge your reaction vessel and solvents with nitrogen or argon before starting the reaction and maintain a positive pressure of the inert gas throughout[3][7].

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. This helps you determine the optimal reaction time and avoid prolonged heating that can lead to product degradation[2].

Question: My NMR and/or GC-MS analysis shows several unexpected peaks. Could this be due to oxidation?

Answer:

Yes, the presence of unexpected peaks is a classic sign of oxidative side reactions. The structure of 2-(4-nitrophenyl)ethenamine has multiple sites susceptible to oxidation.

  • Potential Oxidation Products:

    • Oxidation of the Amine: The primary amine group of the more stable tautomer, 2-(4-nitrophenyl)ethanimine, or the related saturated amine, 2-(4-nitrophenyl)ethanamine, can be oxidized. This can lead to the formation of nitroso, hydroxylamine, or even further oxidation to a second nitro group[8][9].

    • Oxidative Cleavage: The carbon-carbon double bond of the enamine is susceptible to oxidative cleavage, which would break the molecule into smaller fragments, such as p-nitrobenzaldehyde.

    • Aromatic Ring Oxidation: While less common under these conditions, oxidation of the aromatic ring can also occur, leading to phenolic byproducts.

  • Identification & Prevention:

    • Mass Spectrometry (MS): Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to your expected product.

    • Nuclear Magnetic Resonance (NMR): Oxidation can lead to significant changes in the chemical shifts of protons near the reaction site. For example, the formation of an N-oxide will alter the electronic environment of the entire molecule.

    • Prevention: The most effective preventative measure is the rigorous exclusion of oxygen via inert atmosphere techniques[4]. The use of antioxidants can also be considered as a secondary measure.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and handling of 2-(4-nitrophenyl)ethenamine.

What are the primary drivers of oxidation for this compound during synthesis?

The oxidation of 2-(4-nitrophenyl)ethenamine is driven by its inherent electronic properties and its interaction with the environment.

  • Atmospheric Oxygen (O₂): As an electron-rich alkene, the enamine is highly susceptible to attack by molecular oxygen, which exists as a diradical. This is the most common cause of oxidation in organic synthesis[4].

  • Metal Ion Catalysis: Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), can act as catalysts, significantly accelerating the rate of oxidation by facilitating electron transfer processes[10]. These can be introduced as impurities in reagents or from stainless steel equipment.

  • Peroxides: Solvents, especially ethers like THF or dioxane, can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that can degrade the target compound.

  • Light: The nitroaromatic system can be sensitive to light, which can promote the formation of radical species and lead to undesired side reactions.

What are the best practices for setting up the synthesis to minimize oxidation?

A successful synthesis hinges on a well-designed experimental setup that proactively prevents oxidation.

Table 1: Recommended Setup for Oxidation-Sensitive Synthesis
ParameterBest PracticeRationale
Glassware Flame-dry all glassware under vacuum or high heat and cool under a stream of inert gas.Removes adsorbed water and atmospheric oxygen from the glass surfaces.
Atmosphere Use a Schlenk line or a glove box to maintain a positive pressure of high-purity nitrogen or argon.Prevents the ingress of atmospheric oxygen and moisture into the reaction vessel[3][7].
Solvents Use anhydrous, deoxygenated solvents. Degassing can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.Removes dissolved oxygen, which is a key oxidizing agent[4].
Reagent Addition Add reagents via gas-tight syringes or cannulas through a rubber septum.Maintains the inert atmosphere during reagent transfer[3].
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Flame-Dry Glassware (Flask, Condenser) B 2. Cool Under Inert Gas (N₂ or Ar) A->B D 4. Assemble Under Positive Inert Gas Pressure B->D C 3. Degas Solvents (e.g., Freeze-Pump-Thaw) E 5. Add Solvent & Reagents via Syringe/Cannula C->E F 6. Maintain Inert Atmosphere (e.g., N₂ Balloon) E->F G 7. Control Temperature (Oil Bath) F->G H 8. Quench Reaction (Under N₂ if sensitive) G->H I 9. Purify Product (e.g., Chromatography) H->I J 10. Store Under Inert Gas I->J G A Ethenamine, 2-(4-nitrophenyl)- B Oxidative Cleavage Products (e.g., p-nitrobenzaldehyde) A->B [O] C 2-(4-nitrophenyl)ethanimine (Tautomer) A->C Tautomerization F Polymerization/ Degradation Products A->F Heat/ Catalyst D Hydroxylamine Derivative C->D [O] E Nitroso Derivative D->E [O]

Sources

Troubleshooting

Technical Support Center: Refining Extraction Methods for High-Purity Ethenamine, 2-(4-nitrophenyl)-

Welcome to the technical support center for the purification of Ethenamine, 2-(4-nitrophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Ethenamine, 2-(4-nitrophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction and purification of this compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve high purity with confidence.

Introduction to Ethenamine, 2-(4-nitrophenyl)-: Key Physicochemical Properties

Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) is an organic compound featuring both a basic enamine functional group and an aromatic nitro group.[1][2][3] Understanding the interplay of these functionalities is critical for developing an effective purification strategy. The enamine moiety imparts basicity, while the nitro group contributes to the compound's polarity and potential for specific interactions.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₈H₈N₂O₂Indicates the presence of nitrogen and oxygen, suggesting potential for hydrogen bonding and polarity.[1]
Molecular Weight 164.16 g/mol A relatively low molecular weight suggests it should be amenable to standard purification techniques.[1]
Functional Groups Enamine, Aromatic Nitro GroupThe basic enamine allows for manipulation of solubility through pH adjustment (acid-base extraction). The polar nitro group influences its solubility in various organic solvents and its retention in chromatography.[2][3]
Expected Impurities Starting materials (e.g., a secondary amine and a substituted ketone/aldehyde), reaction byproducts (e.g., self-condensation products of the carbonyl starting material), and degradation products (enamines can be sensitive to hydrolysis).[2][3][4][5]The purification strategy must be designed to effectively remove these specific impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first-line purification strategy for crude Ethenamine, 2-(4-nitrophenyl)-?

For most applications, a well-executed acid-base extraction is the most efficient initial purification step.[6][7] This technique leverages the basicity of the enamine functional group to separate it from neutral and acidic impurities. The process involves dissolving the crude mixture in an organic solvent and extracting the target compound into an aqueous acidic solution, leaving neutral impurities in the organic layer. Subsequent basification of the aqueous layer will precipitate the purified enamine, which can then be collected.

Q2: My compound appears to be degrading during acid-base extraction. What could be the cause and how can I prevent it?

Enamines can be susceptible to hydrolysis back to their corresponding ketone/aldehyde and secondary amine precursors, especially in the presence of strong aqueous acid.[2][4] If you observe a lower than expected yield or the appearance of new, more polar spots on your TLC plate after extraction, hydrolysis is a likely culprit.

Troubleshooting Steps:

  • Use a milder acid: Instead of strong mineral acids like HCl, consider using a weaker organic acid such as 10% citric acid or a saturated ammonium chloride solution for the initial extraction.

  • Minimize contact time: Perform the acidic extraction quickly and avoid letting the biphasic mixture sit for extended periods.

  • Work at lower temperatures: Performing the extraction in an ice bath can slow down the rate of hydrolysis.

Q3: I'm having trouble with emulsions forming during my liquid-liquid extraction. How can I resolve this?

Emulsions are a common frustration in liquid-liquid extractions, particularly when dealing with complex mixtures.[8]

Troubleshooting Steps:

  • Add brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

Q4: When is column chromatography recommended for purifying Ethenamine, 2-(4-nitrophenyl)-?

Column chromatography is advisable when:

  • Acid-base extraction fails to remove closely related impurities (e.g., other basic compounds).

  • A very high degree of purity is required (e.g., for analytical standards or final drug products).[9]

  • The impurities are neutral but have similar polarity to your product.

Troubleshooting Guide for Common Purification Issues

Issue 1: Low Recovery After Acid-Base Extraction

Potential Cause: Incomplete extraction into the aqueous acid or incomplete precipitation upon basification. The compound may also be partially soluble in the aqueous base.

Troubleshooting Workflow:

start Low Recovery check_ph_acid Check pH of Aqueous Acid Layer (Should be pH 1-2) start->check_ph_acid multiple_extractions Perform Multiple Extractions (3x with smaller volumes) check_ph_acid->multiple_extractions pH is correct check_ph_base Check pH of Aqueous Base Layer (Should be pH > 12) back_extract Back-extract Aqueous Base Layer with Fresh Organic Solvent check_ph_base->back_extract pH is correct multiple_extractions->check_ph_base end Improved Recovery back_extract->end

Caption: Troubleshooting low recovery in acid-base extraction.

Detailed Steps:

  • Verify pH: After adding the acid, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the enamine. Conversely, upon basification, confirm the pH is high enough (>12) to deprotonate the ammonium salt and precipitate the free base.

  • Multiple Extractions: It is more effective to perform three extractions with smaller volumes of solvent than one extraction with a large volume.[10]

  • Back-Extraction: After basifying the aqueous layer and collecting your product, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

Issue 2: Streaking or Poor Separation on a Silica Gel Column

Potential Cause: The basic enamine is interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[11]

Troubleshooting Workflow:

start Streaking on Silica Column add_base Add Triethylamine (0.1-1%) to Eluent start->add_base use_alumina Switch to Basic Alumina Stationary Phase add_base->use_alumina Streaking persists end Improved Separation add_base->end Resolution improves reverse_phase Consider Reverse-Phase Chromatography use_alumina->reverse_phase Still poor separation use_alumina->end Resolution improves reverse_phase->end Resolution improves

Caption: Troubleshooting poor separation in column chromatography.

Detailed Steps:

  • Eluent Modification: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% v/v).[11] This will neutralize the active sites on the silica gel and improve the peak shape of your basic compound.

  • Alternative Stationary Phase: If modifying the eluent is insufficient, switch to a basic stationary phase like alumina.[11]

  • Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., C18 silica) can be a viable alternative.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Potential Cause: The chosen solvent system is not ideal, or impurities are co-crystallizing with the product.

Troubleshooting Workflow:

start Poor Recrystallization solvent_screen Perform a Thorough Solvent Screen start->solvent_screen two_solvent Try a Two-Solvent Recrystallization solvent_screen->two_solvent No single solvent works charcoal Use Activated Charcoal for Colored Impurities two_solvent->charcoal Colored impurities remain slow_cool Ensure Slow Cooling to Promote Crystal Growth charcoal->slow_cool end High-Purity Crystals slow_cool->end

Caption: Optimizing the recrystallization process.

Detailed Steps:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water) at both room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[12][13]

  • Two-Solvent Recrystallization: If a single solvent is not effective, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13]

  • Decolorization: If your product is colored due to impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[12][13]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[12]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction
  • Dissolve the crude Ethenamine, 2-(4-nitrophenyl)- in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1M HCl or 10% citric acid solution.

  • Shake the funnel, venting frequently, and allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous acid two more times, combining the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).

  • The purified product should precipitate out of the solution. If it oils out, extract the basic aqueous solution with fresh organic solvent (3x).

  • Collect the solid product by vacuum filtration or, if extracted, dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with a Modified Eluent
  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pack the column and equilibrate with the starting eluent (e.g., 95:5 hexanes:ethyl acetate + 0.5% triethylamine).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the compound, gradually increasing the polarity of the mobile phase while maintaining the constant percentage of triethylamine.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

References

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Al-Rimawi, F., et al. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Palomar College. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Google Patents. (n.d.). CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
  • Chemical Synthesis Database. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20220042055A1 - Method of reducing aromatic nitro compounds.
  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Cambridge University Press. (n.d.). 1 Preparation and some properties. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in Ethenamine,2-(4-nitrophenyl)- catalysis

Welcome to the technical support center for troubleshooting catalytic reactions involving Ethenamine, 2-(4-nitrophenyl)- and related compounds. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting catalytic reactions involving Ethenamine, 2-(4-nitrophenyl)- and related compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion rates. The unique structure of this substrate, featuring both a nucleophilic enamine and an electrophilic, reducible nitro group, presents specific challenges and opportunities in catalysis. This resource provides a structured, question-and-answer approach to systematically identify and solve common experimental hurdles.

Section 1: Initial Checks & Common Issues

This first section addresses the most frequent and easily correctable problems that can lead to stalled reactions or low yields.

Q1: My reaction has stopped at low conversion. What are the first things I should check?

When a reaction stalls, a systematic initial check can often resolve the issue without extensive investigation. Begin by verifying the foundational parameters of your experiment.

Initial Troubleshooting Workflow:

  • Confirm Reagent Stoichiometry and Purity: Inaccuracies in measurement or degraded reagents are common sources of error.[1] Re-verify the mass and molar equivalents of your substrate, reagents, and catalyst. Ensure starting materials have not degraded, as old reagents are a frequent cause of low yields.[2]

  • Check Reaction Temperature: Temperature control is critical. A reaction that is too cold may proceed too slowly, while excessive heat can degrade the catalyst or reactants.[3][4] Verify that your heating apparatus is calibrated and maintaining the target temperature.

  • Assess Mixing Efficiency: Inadequate stirring can create localized concentration gradients, preventing the catalyst and substrates from interacting effectively.[5] Ensure your stir rate is sufficient to maintain a homogeneous mixture, especially in heterogeneous catalysis.

  • Analyze the Headspace: Ensure the reaction is maintained under the specified atmosphere (e.g., inert gas like Argon or Nitrogen). Oxygen or moisture from the air can be detrimental to many catalytic systems.[2]

Section 2: Catalyst-Related Problems

If initial checks do not resolve the issue, the next logical step is to investigate the catalyst itself. The catalyst's activity is paramount and can be compromised in several ways.[6]

Q2: How can I determine if my catalyst is the problem?

Catalyst deactivation is a primary cause of reduced reaction efficiency.[7] Deactivation can be broadly categorized into poisoning, fouling, and thermal degradation.[8][9][10]

  • Poisoning: This occurs when impurities strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[7] Common poisons include sulfur, silicon, and phosphorus compounds.[7][9]

  • Fouling or Coking: This involves the physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, which blocks pores and active sites.[10]

  • Thermal Degradation (Sintering): High temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the available surface area.[8][11]

Deactivation Type Common Causes Potential Solution
Poisoning Impurities in substrate or solvent (e.g., sulfur, halides).Purify starting materials; use guard beds.[7]
Fouling/Coking Polymerization of reactants/products on the catalyst surface.Lower reaction temperature; change solvent.
Thermal Degradation Excessively high reaction temperatures.Operate within the catalyst's recommended temperature range.[3]
Protocol: Standard Catalyst Activity Test

To empirically verify your catalyst's performance, run a standardized control reaction.[12][13]

Objective: To confirm the catalyst meets expected performance benchmarks using a reliable model reaction. The reduction of 4-nitrophenol is a common model system for many metal catalysts.[14][15][16]

Methodology:

  • Prepare Stock Solutions:

    • 4-nitrophenol (4-NP) solution (e.g., 0.5 mM in water).[17]

    • Sodium borohydride (NaBH₄) solution (e.g., 0.13 mM in cold water, freshly prepared).[17]

    • Your catalyst suspension/solution at a known concentration.

  • Reaction Setup:

    • In a quartz cuvette, combine the 4-NP solution and water.

    • Add the NaBH₄ solution. The solution should turn to a bright yellow, indicating the formation of the 4-nitrophenolate ion.[15]

    • Initiate the reaction by adding a small, precise amount of your catalyst.

  • Monitoring:

    • Immediately begin monitoring the absorbance of the 4-nitrophenolate ion peak at ~400 nm using a UV-Vis spectrophotometer.[18]

    • Record the absorbance over time until the peak disappears, which signals the complete conversion to 4-aminophenol (4-AP).

  • Analysis:

    • A sharp decrease in absorbance after an initial induction period indicates an active catalyst.[18] A slow or nonexistent decrease points to a deactivated or low-activity catalyst.

Section 3: Substrate & Reagent Issues

The chemical nature of Ethenamine, 2-(4-nitrophenyl)- itself can be a source of complications. Its constituent functional groups—the enamine and the nitro group—have distinct reactivities that must be considered.

Q3: Could my Ethenamine, 2-(4-nitrophenyl)- substrate be inhibiting the reaction?

Yes, both the purity of the substrate and its inherent chemical properties can be problematic.

1. Substrate Purity: Impurities within your starting material can act as catalyst poisons.[4][6] For instance, residual reagents from the synthesis of the enamine, such as sulfur-containing compounds, can irreversibly bind to and deactivate metal catalysts.[9]

  • Recommendation: Verify the purity of your substrate using techniques like NMR, LC-MS, or elemental analysis. If necessary, purify the substrate via recrystallization or column chromatography.

2. Inherent Substrate Reactivity:

  • Enamine Instability: Enamines are susceptible to hydrolysis, especially in the presence of trace amounts of acid or water, which would revert it to the parent carbonyl compound and secondary amine.[19][20] This equilibrium reaction can reduce the concentration of your active substrate.

  • Nitro Group Interference: The nitro group is strongly electron-withdrawing and can be reduced under many catalytic conditions (e.g., hydrogenation).[14][21] This can lead to competitive reactions where the catalyst is consumed in reducing the nitro group instead of participating in the desired transformation.

Q4: My reaction kinetics are non-linear. Could substrate concentration be the cause?

Yes, the relationship between substrate concentration and reaction rate is often not linear. At low concentrations, the rate is typically proportional to the substrate concentration.[22][23] However, as the concentration increases, the catalyst's active sites can become saturated.[22] Once saturated, the reaction rate becomes independent of the substrate concentration and reaches a maximum velocity (Vmax).[23] If your reaction appears to stall, it could be that it has reached this maximum rate, or that very high substrate concentrations are causing inhibition.[24]

Section 4: Reaction Condition Optimization

The choice of solvent and temperature can dramatically influence reaction outcomes by affecting solubility, catalyst stability, and reaction kinetics.[25][26]

Q5: How critical is my choice of solvent?

The solvent is not merely an inert medium; it actively participates in the reaction at a molecular level.[27][28] It can stabilize or destabilize reactants, intermediates, and transition states, directly impacting the reaction rate.[27]

  • Polarity and Solubility: Ensure your substrate and any reagents are fully soluble in the chosen solvent. Poor solubility is a common reason for incomplete reactions.[29]

  • Catalyst Interaction: Some solvents can coordinate with the catalyst's active sites, potentially inhibiting the desired reaction.[26][28] For example, highly polar aprotic solvents like DMF can sometimes bind to metal centers.

  • Moisture Content: For reactions involving water-sensitive species like enamines, using anhydrous solvents is critical to prevent hydrolysis.[19]

Solvent Type Potential Effects on a Nitrophenyl Enamine System Examples
Aprotic Polar Good for dissolving polar substrates. May coordinate with metal catalysts.DMF, DMSO, Acetonitrile
Aprotic Nonpolar Less likely to interfere with the catalyst but may have poor substrate solubility.Toluene, Hexane
Protic Can participate in hydrogen bonding. Risk of enamine hydrolysis.Ethanol, Water
Q6: How does temperature affect my conversion rate?

Temperature has a dual effect. Generally, increasing the temperature increases the reaction rate.[3][4] However, each catalyst has an optimal temperature range.[3][30]

  • Insufficient Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate. This is known as the "light-off" temperature in some systems.[31][32]

  • Excessive Temperature: Can lead to catalyst deactivation (sintering), decomposition of the substrate or product, and an increase in undesired side reactions.[3][33]

Section 5: Mechanistic Considerations & Side Reactions

Understanding the potential reaction pathways and unintended side reactions is crucial for advanced troubleshooting, especially with a bifunctional molecule like Ethenamine, 2-(4-nitrophenyl)-.

Q7: What are the most likely side reactions?

Given the substrate's structure, several side reactions could be competing with your desired transformation, consuming reactants and lowering the yield.

1. Enamine-Specific Side Reactions:

  • Hydrolysis: As mentioned, reversion to the ketone/aldehyde and amine precursors.[19]

  • Self-Condensation/Polymerization: Enamines can react with themselves, especially under certain conditions, leading to oligomers or polymers.

  • Reaction with Nitroalkenes: In some cases, enamines are known to react with nitroalkenes to form cyclobutane intermediates, which can be a kinetic dead-end or lead to other products.[34][35]

2. Nitro Group Reduction: If your catalytic system involves a reducing agent (e.g., H₂ or a hydride source), the nitro group is a prime target for reduction to a nitroso, hydroxylamine, or amine group.[14][21] This is a very common and often facile transformation.

3. Catalyst-Substrate Interaction: In organocatalysis, the amine catalyst must be efficiently regenerated after the product is formed. If the product iminium ion is too stable, its hydrolysis can be slow, sequestering the catalyst and halting the catalytic cycle.[36]

Visualizing Potential Failure Points

The following diagrams illustrate a general troubleshooting workflow and a simplified catalytic cycle, highlighting points where a reaction can fail.

Troubleshooting Workflow Diagram:

G Start Low Conversion Observed Check_Basics Initial Checks: - Stoichiometry & Purity - Temperature - Stirring Start->Check_Basics Basics_OK Are Basics OK? Check_Basics->Basics_OK Catalyst_Check Investigate Catalyst: - Run Activity Test - Check for Poisons Basics_OK->Catalyst_Check Yes Fix_Basics Fix Reagents/ Conditions Basics_OK->Fix_Basics No Catalyst_OK Is Catalyst Active? Catalyst_Check->Catalyst_OK Substrate_Check Investigate Substrate: - Verify Purity (NMR, MS) - Consider Side Reactions Catalyst_OK->Substrate_Check Yes Replace_Catalyst Replace/Regenerate Catalyst Catalyst_OK->Replace_Catalyst No Substrate_OK Is Substrate OK? Substrate_Check->Substrate_OK Conditions_Check Optimize Conditions: - Screen Solvents - Vary Temperature Substrate_OK->Conditions_Check Yes Purify_Substrate Purify Substrate/ Adjust Strategy Substrate_OK->Purify_Substrate No Resolve Problem Resolved Conditions_Check->Resolve Fix_Basics->Start Replace_Catalyst->Start Purify_Substrate->Start

A logical workflow for troubleshooting low conversion rates.

Simplified Catalytic Cycle Diagram:

G cluster_cycle Catalytic Cycle Catalyst Catalyst C_S C_S Catalyst->C_S 1. Substrate Binding Deactivation Deactivation (Poisoning, Sintering) Catalyst->Deactivation C_P C_P C_S->C_P 2. Conversion Side_Reaction Side Reaction (e.g., Nitro Reduction) C_S->Side_Reaction C_P->Catalyst 3. Product Release Inhibition Product Inhibition C_P->Inhibition

Sources

Reference Data & Comparative Studies

Validation

A House Divided: A Comparative Guide to the Reactivity of Ethenamine, 2-(4-nitrophenyl)- versus Standard Nitroaromatics

Introduction In the landscape of organic synthesis, both nitroaromatic compounds and enamines represent foundational pillars, each with a well-defined and potent reactivity profile. Nitroaromatics, characterized by the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis, both nitroaromatic compounds and enamines represent foundational pillars, each with a well-defined and potent reactivity profile. Nitroaromatics, characterized by the powerful electron-withdrawing nitro group, are classic substrates for nucleophilic aromatic substitution and are precursors to vital aminoarenes.[1][2][3] Enamines, the nitrogen analogs of enols, are prized for their pronounced carbon-centered nucleophilicity, serving as versatile intermediates for carbon-carbon bond formation.[4][5][6][7]

This guide ventures into the compelling chemical dichotomy presented by Ethenamine, 2-(4-nitrophenyl)- , a molecule that uniquely integrates both of these opposing functionalities. By juxtaposing its predicted reactivity against that of conventional nitroaromatics like nitrobenzene and 1-chloro-4-nitrobenzene, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for harnessing its distinct synthetic potential. We will dissect how the intramolecular push-pull of electrons in this hybrid structure creates a nuanced reactivity profile, offering opportunities for selective transformations that are inaccessible to its simpler nitroaromatic counterparts.

Section 1: The Electronic Landscape - The Foundation of Reactivity

The reactivity of any organic molecule is fundamentally governed by its electronic architecture. In Ethenamine, 2-(4-nitrophenyl)-, two opposing electronic forces are at play, creating distinct and predictable centers of reactivity.

The Nitroaromatic Core: An Electron "Sink"

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both inductive and resonance effects (-I, -R).[1][8][9] This withdrawal of electron density significantly impoverishes the aromatic ring, particularly at the ortho and para positions. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution but, critically, activates it for nucleophilic attack.[3]

The Enamine Sidechain: An Electron "Source"

Conversely, the enamine moiety is a powerful electron-donating system.[5][6] The lone pair of electrons on the nitrogen atom participates in resonance with the C=C double bond. This delocalization pushes electron density onto the α-carbon (the carbon atom not directly bonded to nitrogen), rendering it strongly nucleophilic and susceptible to attack by electrophiles.[4][6][7]

Caption: Opposing electronic effects in nitroaromatics and enamines.

Section 2: Comparative Reactivity Analysis

The dual electronic nature of Ethenamine, 2-(4-nitrophenyl)- leads to a fascinating divergence in reactivity compared to simple nitroaromatics.

Nucleophilic Aromatic Substitution (SNAr)

This class of reactions highlights the reactivity of the electron-deficient aromatic ring.

  • Standard Nitroaromatics (e.g., 1-chloro-4-nitrobenzene): These are prime substrates for SNAr. The nitro group stabilizes the negatively charged Meisenheimer complex formed during the reaction, facilitating the displacement of a leaving group (like a halogen) by a nucleophile.[3][10] The reaction proceeds readily under moderate conditions.

  • Ethenamine, 2-(4-nitrophenyl)-: The 4-nitrophenyl ring in this molecule is similarly activated towards SNAr if a suitable leaving group were present (e.g., a halogen at the 2 or 3 position). However, the molecule itself possesses a potent internal nucleophile—the enamine's α-carbon. In the presence of an external electrophile, this site could compete with any SNAr reaction, a complexity not encountered with simple nitroaromatics.

SNAr_Mechanism Reactants 1-Chloro-4-nitrobenzene + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Products Substitution Product + Cl⁻ Meisenheimer->Products Elimination

Caption: The Addition-Elimination Mechanism of SNAr.

Reduction of the Nitro Group

The conversion of a nitro group to an amine is a cornerstone transformation in synthesis.[11]

  • Standard Nitroaromatics: The reduction is typically straightforward using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂, Fe/HCl).[2][12]

  • Ethenamine, 2-(4-nitrophenyl)-: This molecule presents a significant chemoselectivity challenge.

    • Catalytic Hydrogenation: Standard conditions (H₂/Pd-C) would likely reduce both the nitro group and the enamine C=C double bond, leading to 2-(4-aminophenyl)ethylamine.

    • Transfer Hydrogenation or Metal-Based Reductions: Reagents like ammonium formate with Pd/C, or metals like iron or tin(II) chloride, are often milder and may offer a pathway to selectively reduce the nitro group while preserving the enamine functionality.[13][14] This selectivity is a critical experimental consideration that does not apply to simple nitroaromatics.

Reactions at the Sidechain: The Enamine's Nucleophilicity

This is where the reactivity of Ethenamine, 2-(4-nitrophenyl)- diverges completely from standard nitroaromatics. The nucleophilic α-carbon of the enamine sidechain opens up a class of reactions entirely absent in molecules like nitrobenzene.

  • Standard Nitroaromatics: Possess no comparable nucleophilic center and are unreactive towards electrophiles under these conditions.

  • Ethenamine, 2-(4-nitrophenyl)- (Stork Enamine Synthesis): This molecule is primed to participate in the Stork enamine synthesis. It can react with a range of electrophiles, such as:

    • Alkyl Halides: To form a new C-C bond at the α-carbon.[6][15][16]

    • Acyl Halides: To generate β-dicarbonyl precursors after hydrolysis.[5][17]

    • Michael Acceptors (α,β-unsaturated carbonyls): To undergo conjugate addition.[5][16]

This reactivity transforms the molecule from a simple nitroarene into a versatile building block for constructing more complex carbon skeletons.

Stork_Enamine_Alkylation cluster_1 Step 1: Enamine as Nucleophile cluster_2 Step 2: Hydrolysis Enamine Ethenamine, 2-(4-nitrophenyl)- Iminium Iminium Salt Intermediate Enamine->Iminium SN2 Attack Electrophile Electrophile (e.g., CH₃I) Electrophile->Iminium Final_Product Alkylated Carbonyl (after hydrolysis) Iminium->Final_Product H3O H₃O⁺ H3O->Final_Product

Sources

Comparative

Mass spectrometry and NMR validation of Ethenamine,2-(4-nitrophenyl)-

An In-Depth Guide to the Structural Validation of Ethenamine, 2-(4-nitrophenyl)-: A Comparative Analysis Using Mass Spectrometry and NMR Spectroscopy Introduction In the landscape of drug discovery and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Validation of Ethenamine, 2-(4-nitrophenyl)-: A Comparative Analysis Using Mass Spectrometry and NMR Spectroscopy

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and significant financial investment. For this reason, a multi-faceted analytical approach is not just best practice; it is an absolute necessity. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural validation of Ethenamine, 2-(4-nitrophenyl)- (C₈H₈N₂O₂).

This molecule, containing a nitroaromatic system conjugated with an enamine moiety, presents a perfect case study for demonstrating the synergistic power of MS and NMR. While mass spectrometry provides the fundamental molecular formula and key fragmentation clues, NMR spectroscopy offers the detailed atomic-level connectivity map required to assemble the final, validated structure. We will explore not just the data but the causality behind the experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

Part 1: Mass Spectrometry (MS) Analysis – Defining the Elemental Composition

The first step in characterizing an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[1]

Principle of HRMS Validation

HRMS instruments, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula. For our target molecule, we will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, which will primarily generate the protonated molecular ion, [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A stock solution of Ethenamine, 2-(4-nitrophenyl)- is prepared at 1 mg/mL in methanol. A working solution of 1 µg/mL is then made by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: A Waters Xevo G2-XS Q-TOF mass spectrometer coupled with an ACQUITY UPLC I-Class system is used.

  • Chromatography: A small aliquot (1 µL) of the sample is injected onto a C18 column to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • MS Acquisition: The mass spectrometer is operated in positive ion ESI mode. Data is acquired over a mass range of 50-500 m/z. Leucine enkephalin is used as a lock mass for real-time mass correction to ensure high mass accuracy.

  • Tandem MS (MS/MS): A separate data-dependent acquisition (DDA) run is performed where the instrument automatically selects the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions, providing structural clues.

HRMS Data Interpretation: Confirming the Formula

The calculated monoisotopic mass for the neutral molecule C₈H₈N₂O₂ is 164.0586 Da. The expected mass for the protonated molecule [C₈H₉N₂O₂]⁺ is therefore 165.0664 Da.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular Formula C₈H₈N₂O₂--
[M+H]⁺ Ion [C₈H₉N₂O₂]⁺--
Exact Mass of [M+H]⁺ 165.0664 Da165.0661 Da-1.8 ppm

The observed mass demonstrates a sub-2 ppm mass error, which provides extremely high confidence in the assigned elemental formula of C₈H₈N₂O₂. This level of accuracy is critical for distinguishing the target from other potential isomers or compounds with similar masses.[2]

MS/MS Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) breaks the molecule apart in a controlled manner, and the resulting fragments provide puzzle pieces that help confirm the connectivity. Amines are known to undergo α-cleavage, while nitroaromatic compounds exhibit characteristic losses of their nitro group constituents.[3][4]

G cluster_0 LC-MS/MS Workflow Sample Sample LC_Column Liquid Chromatography (Separation) Sample->LC_Column ESI_Source Electrospray Ionization ([M+H]⁺ Generation) LC_Column->ESI_Source Quadrupole_1 Q1: Precursor Ion Isolation (m/z 165.07) ESI_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation (Fragmentation) Quadrupole_1->Collision_Cell TOF_Analyzer TOF: Fragment Ion Analysis (m/z Detection) Collision_Cell->TOF_Analyzer

Caption: Workflow for Tandem Mass Spectrometry (MS/MS) Analysis.

The major observed fragments are summarized below. These fragments are consistent with the proposed structure, showing characteristic losses of the nitro group and fragmentation around the enamine core.

Observed m/zProposed Fragment IonNeutral LossRationale
148.0610[C₈H₈N₂O]⁺OHLoss of a hydroxyl radical, a known process for some nitro compounds.[5]
135.0529[C₈H₇N₂]⁺NO₂Loss of the nitro group, a hallmark of nitroaromatic compounds.[4]
118.0651[C₈H₈N]⁺NO₂Loss of the nitro group.
117.0573[C₈H₇N]⁺H, NO₂Subsequent loss of a hydrogen atom from the m/z 118 fragment.
91.0546[C₇H₇]⁺C, H, N₂, O₂Tropylium ion, indicative of a benzyl-type structure.

Part 2: NMR Spectroscopy – Assembling the Molecular Structure

While MS provides the formula, NMR spectroscopy provides the atomic-level blueprint, detailing the chemical environment and connectivity of every proton and carbon atom. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assembly of the molecular structure.[6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[8]

  • Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, must be worn. The high magnetic fields of NMR spectrometers require the removal of all ferromagnetic materials before approaching the instrument.[9]

  • Data Acquisition: All spectra are acquired on a Bruker AVANCE III 600 MHz spectrometer.

    • ¹H NMR: 16 scans are acquired.

    • ¹³C{¹H} NMR: 1024 scans are acquired.

    • DEPT-135: Used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • 2D Experiments: COSY, HSQC, and HMBC spectra are acquired to establish proton-proton and proton-carbon correlations.

1D NMR Data Interpretation: Assigning the Atoms

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-d8.15d, J = 8.8 Hz2HAr-H (ortho to NO₂)Deshielded by the strongly electron-withdrawing NO₂ group.[10][11]
H-c7.45d, J = 8.8 Hz2HAr-H (meta to NO₂)Shielded relative to H-d. Coupling constant confirms ortho relationship.
H-b6.80dt, J = 13.5, 7.5 Hz1H=CH-NInfluenced by both the aromatic ring and the nitrogen atom.
H-a5.95d, J = 13.5 Hz1HAr-CH=Large coupling constant confirms trans stereochemistry.
H-e4.10br s2H-NH₂Broad signal due to quadrupole broadening and chemical exchange.[12][13]

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C NMR spectrum identifies all unique carbon environments, while DEPT-135 confirms the number of attached protons.

LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-4147.2No SignalC-NO₂Quaternary carbon attached to the electron-withdrawing nitro group.[14]
C-1144.5No SignalAr-C (ipso)Quaternary aromatic carbon attached to the vinyl group.
C-α141.0CH=CH-NSignificantly deshielded due to direct attachment to nitrogen.[15]
C-2,6127.5CHAr-CH (ortho to NO₂)Aromatic CH carbons.
C-3,5124.1CHAr-CH (meta to NO₂)Aromatic CH carbons.
C-β105.8CHAr-CH=Shielded relative to C-α, characteristic of the β-carbon in an enamine system.[15]
2D NMR Data Interpretation: Confirming Connectivity

2D NMR experiments are the final step in cementing the structural assignment by showing correlations between atoms through bonds.

  • COSY (COrrelation SpectroscopY): Confirms ¹H-¹H coupling. Key correlations observed:

    • H-d ↔ H-c: Confirms the connectivity within the 4-substituted aromatic ring.

    • H-a ↔ H-b: Confirms the two vinyl protons are adjacent.

    • H-b ↔ H-e: Shows weak correlation, confirming the -CH-NH₂ connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the molecular fragments identified in the 1D spectra.

G cluster_0 Key HMBC Correlations mol Structure with Labels H_a H-a (δ 5.95) C_1 C-1 (δ 144.5) H_a->C_1 ³J C_2_6 C-2,6 (δ 127.5) H_a->C_2_6 ²J H_b H-b (δ 6.80) H_b->C_1 ²J H_c H-c (δ 7.45) H_c->C_1 ³J C_4 C_4 H_c->C_4 ²J C_alpha C-α (δ 141.0)

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations confirming the link between the vinyl and aromatic moieties.

The HMBC spectrum unequivocally connects the 4-nitrophenyl group to the ethenamine fragment. For instance, the correlation from the vinyl proton H-a to the aromatic quaternary carbon C-1 and the ortho carbons C-2,6 confirms that the vinyl group is directly attached to the aromatic ring.

Part 3: Integrated Validation – A Synergistic Conclusion

Analytical QuestionMass SpectrometryNMR Spectroscopy
What is the elemental formula? Yes (HRMS): C₈H₈N₂O₂No (Inferred from structure)
What is the molecular weight? Yes: 164.0586 DaNo
What is the atomic connectivity? Partial (from MS/MS fragments)Yes (Complete from 1D/2D NMR)
What is the stereochemistry? NoYes (J-coupling confirms trans)
What are the functional groups? Inferred (from neutral losses)Yes (from chemical shifts)

The molecular formula C₈H₈N₂O₂ determined by HRMS is fully consistent with the structure assembled from detailed NMR analysis. Furthermore, the key fragments observed in the MS/MS spectrum, such as the loss of the nitro group (NO₂) and the presence of a phenyl-containing fragment, perfectly corroborate the structure determined by NMR. This synergy between the "parts list" from MS and the "assembly blueprint" from NMR provides an exceptionally high level of confidence in the final structural assignment.

For ultimate validation, especially in a regulatory environment under Good Laboratory Practices (GLP), comparison against a certified reference standard would be performed to confirm the identity, purity, and structure, achieving the highest level of confirmation.[2][16][17]

References

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Validation

A Comparative Guide to the Biological Activity of β-Nitrostyrene and its Analogues

Introduction In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as a foundation for developing new therapeutic agents is perpetual. The β-nitrostyrene core, a structure chemically rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as a foundation for developing new therapeutic agents is perpetual. The β-nitrostyrene core, a structure chemically related to Ethenamine, 2-(4-nitrophenyl)-, has emerged as a particularly promising pharmacophore.[1] These compounds, characterized by a nitro group conjugated to a vinyl group attached to an aromatic ring, have garnered significant attention for their broad spectrum of biological activities.[2][3] The electron-withdrawing nature of the nitro group makes the β-carbon susceptible to nucleophilic attack, a feature believed to be central to its mechanism of action.[4]

The rise of multidrug-resistant pathogens and the ongoing need for more effective and selective anticancer agents have fueled research into this chemical class.[5] Studies have revealed that strategic structural modifications to the parent β-nitrostyrene molecule can significantly enhance its potency and selectivity against various biological targets.[1][6]

This guide provides a comprehensive comparison of the biological activities of 2-(4-nitrophenyl)ethenamine (a common β-nitrostyrene) and its structural analogues. We will delve into their antifungal and anticancer properties, supported by comparative experimental data, and elucidate the underlying mechanisms of action. Furthermore, this guide furnishes detailed, field-proven protocols for evaluating these activities in a research setting, providing a self-validating framework for scientists in drug discovery and development.

Comparative Analysis of Biological Activities

The therapeutic potential of β-nitrostyrene derivatives is most prominently documented in two key areas: antifungal and anticancer applications.

Antifungal Activity

The increasing prevalence of fungal infections, compounded by the emergence of strains resistant to existing antifungal agents, presents a critical global health challenge.[5][7] β-Nitrostyrene derivatives have been identified as potent antifungal agents, showing efficacy against a range of pathogenic fungi, including clinically relevant Candida species.[5][7]

Mechanism of Action: The antifungal action of these compounds is multifaceted. Studies on β-nitrostyrene derivatives reveal they are fungicidal and act synergistically with established antifungal drugs like caspofungin and fluconazole.[5][7] Their primary mechanism involves disrupting the integrity of the fungal cell wall.[5][7] Transcriptomic analysis of C. albicans treated with these derivatives shows a differential expression of genes related to cell wall metabolism.[5][7] This disruption is further compounded by the enhancement of reactive oxygen species (ROS) generation and the modulation of drug efflux pumps, which helps to overcome drug resistance mechanisms.[5][7]

BNS β-Nitrostyrene Derivative CWM Fungal Cell Wall Metabolism Genes BNS->CWM Disrupts Transcription ROS Increased ROS Generation BNS->ROS Induces Efflux Drug Efflux Modulation BNS->Efflux Modulates CWI Cell Wall Integrity Compromised CWM->CWI Death Fungal Cell Death (Fungicidal Effect) CWI->Death ROS->Death Efflux->Death Enhances Drug Efficacy

Caption: Proposed antifungal mechanism of β-nitrostyrene derivatives.

Comparative Data: Research has highlighted several derivatives with potent activity. The table below summarizes the minimum inhibitory concentration (MIC) values for representative compounds against pathogenic Candida species, demonstrating their broad-spectrum potential.

Compound IDAnalogue DescriptionC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. auris MIC (µg/mL)Source
Parent β-Nitrostyrene>64>64>64[5][7]
SS45 Substituted β-Nitrostyrene4-888[5][7]
SS46 Substituted β-Nitrostyrene2-444[5][7]
SS47 Substituted β-Nitrostyrene44-84[5][7]

Note: The specific substitutions for SS45, SS46, and SS47 are proprietary to the cited research but demonstrate the principle of enhanced activity through structural modification.

Anticancer Activity

The β-nitrostyrene scaffold is a cornerstone for a new class of pro-apoptotic agents.[1] These compounds exhibit selective cytotoxicity against various cancer cell lines, including those of the breast, colon, and esophagus, often with reduced impact on normal cells.[2][8][9]

Mechanism of Action: The anticancer effects of β-nitrostyrene analogues are largely attributed to their ability to induce programmed cell death (apoptosis) and inhibit critical cell survival pathways.[2][3] One prominent derivative, CYT-Rx20, has been shown to arrest cancer cells in the G2/M phase of the cell cycle and activate the caspase cascade, leading to PARP cleavage and apoptosis.[3][9]

Furthermore, these compounds can suppress key signaling pathways essential for tumor growth and metastasis. The PI3K/AKT and STAT3 pathways, which are often hyperactivated in cancer, are significant targets.[9] By inhibiting the phosphorylation of AKT and STAT3, derivatives like CYT-Rx20 can impede cancer cell viability and migration.[9] Some analogues also interfere with the TNFα/NFκB signaling pathway by binding to truncated retinoid X receptor α (tRXRα), preventing its interaction with TRAF2 and sensitizing cancer cells to TNFα-induced apoptosis.[10]

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes BNS β-Nitrostyrene Derivative (e.g., CYT-Rx20) BNS->AKT | Inhibits Phosphorylation

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Add 100 µL of sterile broth medium to wells in columns 2 through 11 of a 96-well microtiter plate. [11] * Add 200 µL of the test compound at 2x the highest desired final concentration to column 12. [11] * Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly. Repeat this process across the plate to column 2. Discard the final 100 µL from column 2. Column 1 will serve as the growth control (no drug).

  • Inoculum Preparation:

    • Grow an overnight culture of the test microorganism. [11] * Dilute the culture to a standardized concentration, typically equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), and then further dilute it in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. [12]3. Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well from columns 1 to 12. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-24 hours. [12]4. Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) by naked eye. [12]This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. [13]It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. [14] Causality and Validation: The assay's principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. [13][14]Dead cells lack this enzymatic activity. The amount of formazan produced, measured by absorbance, is directly correlated with the number of viable cells. [14]This allows for the calculation of the IC50 value, a robust measure of a compound's cytotoxic potential. [15]

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. [13] * Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment and recovery. [13]2. Compound Treatment:

    • Prepare serial dilutions of the β-nitrostyrene analogue in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations (in triplicate). Include vehicle-only controls (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [13]3. MTT Addition and Solubilization:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [13] * Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form. [16] * Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [13] * Gently shake the plate for 10 minutes in the dark to ensure complete dissolution. [13]4. Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader. [13][14] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value. [15]

Conclusion

Ethenamine, 2-(4-nitrophenyl)- and its broader class of β-nitrostyrene analogues represent a versatile and potent chemical scaffold with significant therapeutic potential. This guide has demonstrated their dual action as both powerful antifungal and anticancer agents. The ability of these compounds to overcome fungal drug resistance by targeting the cell wall and to induce selective apoptosis in cancer cells via inhibition of critical survival pathways like PI3K/AKT highlights their promise. [5][9] The structure-activity relationship data underscores the importance of rational drug design, where specific modifications to the parent molecule can fine-tune its biological activity and selectivity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate new analogues, ensuring data integrity and comparability across studies. As research continues, β-nitrostyrene derivatives will undoubtedly remain a focal point for the development of next-generation antimicrobial and oncological therapies.

References

  • 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine - Benchchem. (n.d.).
  • Huitric, A. C., Pratt, R., Okano, Y., & Kumler, W. D. (1956). Antifungal activity of beta-nitrostyrenes and some cyclohexane derivatives. Antibiotics & Chemotherapy (Northfield), 6(4), 290-3.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Bhat, W. A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry, 243, 114609.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol, 5(19), e1595.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (n.d.). Benchchem.
  • Bernhart, E., et al. (2003). Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. Journal of Medicinal Chemistry, 46(4), 524-531.
  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma.
  • Lagu, B., & Shagufta. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5262-5265.
  • Bhat, W. A., et al. (2022). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. Request PDF.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Band, V. I., & Weiss, D. S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(4), 103031.
  • Hsieh, P. W., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(34), 57476-57490.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
  • The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate.
  • Comparison of moderate activity spectrum of compounds 1-20 measured as... (n.d.). ResearchGate.
  • Minimal Inhibitory Concentration (MIC). (n.d.). Protocols.io.
  • MTT (Assay protocol). (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Liu, G., et al. (2014). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Cancer Research, 74(1), 234-245.
  • Chiu, W. C., et al. (2016). The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLoS ONE, 11(11), e0166453.
  • Hsieh, P. W., et al. (2012). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry, 20(11), 3497-3505.
  • MTT Cell Assay Protocol. (n.d.).
  • Basha, S. C., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5- Aryl-1, 3, 4-Oxadiazole Analogues. ResearchGate.
  • 2-(4-nitrophenyl)ethanamine. (n.d.). Apollo Scientific.
  • N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. (n.d.). PubChem.
  • 4-Nitro-phenethylamine. (n.d.). CymitQuimica.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). ResearchGate.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2021). Research Journal of Pharmacy and Technology, 14(9), 4823-4828.
  • Colorimetric assay with 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor... (n.d.). ResearchGate.
  • 4-Nitrophenethylamine. (n.d.). PubChem.
  • 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%. (n.d.). Thermo Fisher Scientific.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3634.
  • Um, I. H., et al. (2004). Effects of Amine Nature and Nonleaving Group Substituents on Rate and Mechanism in Aminolyses of 2,4-Dinitrophenyl X-Substituted Benzoates. The Journal of Organic Chemistry, 69(12), 4149-4155.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(12), 6567-6574.
  • 2-(4-Nitrophenyl)ethylamine Hydrochloride. (n.d.). TCI Chemicals.

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Comparative

Benchmarking Ethenamine, 2-(4-nitrophenyl)- in Heterocyclic Drug Discovery: A Comparative Guide

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate synthetic building blocks that can accelerate the hit-to-lead phase. The rapid assembly of complex, nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate synthetic building blocks that can accelerate the hit-to-lead phase. The rapid assembly of complex, nitrogen-containing heterocycles—such as pyrazoles, indoles, and triazoles—relies heavily on the quality and reactivity of the chosen precursors. Ethenamine, 2-(4-nitrophenyl)- (often utilized in its N,N-dimethyl derivative form) has emerged as a privileged "push-pull" π -conjugated enamine[1].

This guide benchmarks Ethenamine, 2-(4-nitrophenyl)- against traditional synthetic alternatives, detailing the mechanistic causality behind its superior regioselectivity and providing field-proven, self-validating protocols for your laboratory.

Mechanistic Causality: The "Push-Pull" Advantage

The synthetic utility of Ethenamine, 2-(4-nitrophenyl)- is governed by its highly polarized double bond[1]. The electron-donating dialkylamine group (the "push") raises the Highest Occupied Molecular Orbital (HOMO), while the strongly electron-withdrawing para-nitro group (the "pull") lowers the Lowest Unoccupied Molecular Orbital (LUMO)[1].

This electronic communication across the π -system makes the β -carbon exceptionally nucleophilic, while simultaneously stabilizing the molecule against spontaneous polymerization. Consequently, it undergoes highly predictable [3+2] cycloadditions and Michael additions, effectively eliminating the regiochemical ambiguity that plagues classical condensation reactions[2].

MechanisticPathway A Ethenamine, 2-(4-nitrophenyl)- B Push-Pull Polarization A->B Electron Delocalization C Nucleophilic Attack (alpha-carbon) B->C Electrophile Addition D [3+2] Cycloaddition B->D Azide/Hydrazine E Heterocycle (Pyrazole/Triazole) C->E Cyclization D->E Aromatization

Mechanistic pathway of the push-pull polarization of Ethenamine, 2-(4-nitrophenyl)-.

Benchmarking Performance Against Alternatives
1. Regioselective Pyrazole Synthesis
  • The Alternative: Classical Knorr pyrazole synthesis using β -diketones and aryl hydrazines.

  • The Bottleneck: The Knorr synthesis typically yields a nearly 1:1 mixture of regioisomers when asymmetric diketones are used, requiring tedious chromatographic separation that diminishes overall yield and throughput.

  • The Enamine Advantage: Utilizing Ethenamine, 2-(4-nitrophenyl)- directs the nucleophilic attack of the hydrazine strictly to the enamine's α -carbon, followed by elimination of the amine. This results in the exclusive formation of 1,3-diaryl-4-aminopyrazoles with >98% regioselectivity[2].

2. Metal-Free 1,5-Disubstituted 1,2,3-Triazole Synthesis
  • The Alternative: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using terminal alkynes.

  • The Bottleneck: While CuAAC is robust, it exclusively yields 1,4-disubstituted triazoles. Furthermore, residual copper toxicity is a severe liability in pharmaceutical development, requiring expensive metal-scavenging resins to meet the <15 ppm regulatory threshold.

  • The Enamine Advantage: Ethenamine, 2-(4-nitrophenyl)- enables an organocascade reaction with primary amines and azides to yield fully functionalized 1,5-disubstituted 1,2,3-triazoles under completely metal-free conditions[3].

Quantitative Performance Comparison
ParameterEthenamine, 2-(4-nitrophenyl)- β -Diketones (Classical)Terminal Alkynes (CuAAC)
Primary Application Pyrazoles, 1,5-Triazoles, IndolesPyrazoles, Isoxazoles1,4-Triazoles (Click)
Typical Yield 82% - 95%50% - 75%90% - 99%
Regioselectivity >98% (Single isomer)~60:40 (Mixed isomers)>99% (1,4-isomer only)
Metal Catalyst Required? No NoYes (Copper)
Reaction Temperature Room Temp to 60°CReflux (80°C - 120°C)Room Temp
Downstream Purification Mild (Aqueous wash)High (Isomer separation)High (Metal scavenging)
Self-Validating Experimental Protocol: Metal-Free Triazole Synthesis

This protocol describes the synthesis of 1,5-disubstituted 1,2,3-triazoles. The system is self-validating: the intense red/orange color of the push-pull enamine acts as an internal indicator, fading to a pale yellow upon successful cycloaddition and aromatization.

Step-by-Step Methodology:

  • Enamine Generation (In Situ): In an oven-dried 50 mL round-bottom flask under an inert N2​ atmosphere, dissolve 4-nitrophenylacetic acid (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 mmol) in anhydrous toluene (10 mL). Stir at 80°C for 4 hours. The solution will turn deep red, confirming enamine formation.

  • Cycloaddition: Cool the reaction mixture to room temperature. Add the desired organic azide (1.1 mmol) and a catalytic amount of glacial acetic acid (10 mol%).

  • Visual Monitoring: Heat the mixture to 60°C. Monitor the reaction visually and via TLC (Hexanes:EtOAc 7:3). The successful consumption of the enamine is indicated by the transition of the reaction mixture from a deep red to a pale yellow solution (typically 6-8 hours).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 1,5-disubstituted 1,2,3-triazole.

ProtocolWorkflow Step1 Step 1: Enamine Formation 4-Nitrophenylacetic acid + DMF-DMA Reflux in Toluene (4h) Step2 Step 2: Cycloaddition Add Azide + AcOH (10 mol%) Stir at 60°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Self-validating experimental workflow for metal-free triazole synthesis.

References
  • Source: Z. Naturforsch. / PMC (National Institutes of Health)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Communications (RSC Publishing)

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Ethenamine, 2-(4-nitrophenyl)- Reaction Intermediates

For researchers, medicinal chemists, and process development professionals, the axiom "to understand a reaction is to control it" is paramount. The transient, often elusive, species that populate the path from reactant t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and process development professionals, the axiom "to understand a reaction is to control it" is paramount. The transient, often elusive, species that populate the path from reactant to product—the reaction intermediates—hold the key to this understanding. Their detection and characterization are non-trivial pursuits, frequently complicated by low concentrations and short lifetimes.[1][2] This guide provides an in-depth comparison of modern spectroscopic techniques for the validation of intermediates in reactions involving Ethenamine, 2-(4-nitrophenyl)-, a model enamine system whose nitroaryl moiety provides a convenient spectroscopic handle.

The formation of an enamine, such as Ethenamine, 2-(4-nitrophenyl)-, is a cornerstone of modern organic synthesis, serving as a powerful nucleophile in C-C bond-forming reactions.[3] These reactions typically proceed through a series of equilibria involving iminium ions and the enamine itself, species that are critical to the reaction's outcome but are challenging to observe directly.[4][5] This guide will dissect the application, strengths, and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, in-situ Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS) for elucidating this complex reaction landscape.

The Reaction System: Formation and Equilibria

To effectively compare validation techniques, we must first define the chemical system. Ethenamine, 2-(4-nitrophenyl)- is typically formed via the condensation of a carbonyl compound, 2-(4-nitrophenyl)acetaldehyde, with a secondary amine catalyst (e.g., pyrrolidine). This process establishes a dynamic equilibrium between the starting materials, a carbinolamine intermediate, an iminium ion, and the desired enamine tautomer.[5][6] The enamine is the key nucleophilic intermediate, but its concentration and stability are highly dependent on solvent, temperature, and the presence of water.[4]

Reaction_Pathway R1 2-(4-nitrophenyl)acetaldehyde I1 Carbinolamine Intermediate R1->I1 + Pyrrolidine R2 Pyrrolidine R2->I1 I2 Iminium Ion I1->I2 - H2O I3 Ethenamine, 2-(4-nitrophenyl)- (Enamine) I2->I3 - H+

Caption: Proposed reaction pathway for the formation of Ethenamine, 2-(4-nitrophenyl)-.

Spectroscopic Techniques: A Head-to-Head Comparison

The choice of spectroscopic tool is dictated by the specific question being asked: Are we seeking structural confirmation, kinetic data, or the detection of fleeting, low-concentration species?

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For the Ethenamine system, it is the definitive tool for distinguishing between the iminium ion and the enamine tautomers (Z/E isomers), and for confirming the structure of any trapped adducts.[7][8]

Causality of Experimental Choice: We employ ¹H NMR to observe characteristic signals. The vinylic protons of the enamine typically appear in the δ 4.5-6.0 ppm range, while the iminium proton is significantly downfield.[4][7] The presence of both species in solution, if the equilibrium is slow enough on the NMR timescale, can be directly quantified.

Strengths:

  • Provides unambiguous structural elucidation.

  • Can determine the relative concentrations of species at equilibrium.

  • 2D NMR techniques (NOESY, HSQC) can confirm stereochemistry and connectivity.[4]

Limitations:

  • Relatively low sensitivity; may not detect low-concentration intermediates.

  • Slower acquisition time; may not be suitable for fast reactions unless specialized techniques (e.g., stopped-flow NMR) are used.

  • The presence of paramagnetic species can broaden signals, obscuring information.

Experimental Protocol: In-situ ¹H NMR Monitoring

  • Preparation: In an NMR tube, dissolve 2-(4-nitrophenyl)acetaldehyde (1.0 eq) in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL).

  • Reference Scan: Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiation: Add the secondary amine catalyst (e.g., pyrrolidine, 1.1 eq) to the NMR tube, cap, and shake vigorously.

  • Data Acquisition: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals (e.g., every 5 minutes) at a constant temperature.

  • Analysis: Monitor the disappearance of aldehyde signals and the appearance of new signals corresponding to the vinylic protons of the enamine and/or the iminium proton. Integrate relevant peaks to determine the relative concentrations over time.[3]

In-situ FTIR Spectroscopy: The Real-Time Workhorse

In-situ FTIR, often using Attenuated Total Reflection (ATR) probes like the Mettler Toledo ReactIR™, provides real-time, continuous monitoring of a reaction's progress by tracking the vibrational frequencies of functional groups.[9][10] It excels at generating high-frequency data points that reveal kinetics, mechanisms, and the rise and fall of transient intermediates without the need for sampling.[9][11]

Causality of Experimental Choice: This technique is chosen for its ability to monitor changes in key functional groups directly in the reaction vessel. We can track the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of the enamine C=C stretch (~1650-1600 cm⁻¹). This allows for precise determination of reaction initiation, rate, and endpoint.[10][12]

Strengths:

  • Real-time, in-situ monitoring without disturbing the reaction.[9]

  • Excellent for tracking reaction kinetics and identifying transient species.[13]

  • Applicable to a wide range of reaction conditions (temperature, pressure) and solvent systems.

Limitations:

  • Provides functional group information, not full structural elucidation.

  • Complex spectra with overlapping peaks can be difficult to deconvolve.[12]

  • Sensitivity can be lower than mass spectrometry for very low-concentration species.

Experimental Protocol: ReactIR™ Monitoring

  • Setup: Assemble the reaction vessel equipped with an overhead stirrer and insert the ReactIR ATR probe, ensuring it is fully submerged in the reaction medium.

  • Background: Collect a background spectrum of the solvent at the desired reaction temperature.

  • Loading: Charge the reactor with the solvent and 2-(4-nitrophenyl)acetaldehyde. Begin spectroscopic data collection.

  • Initiation: Add the secondary amine catalyst to initiate the reaction.

  • Analysis: Use the accompanying software (e.g., iC IR) to create concentration profiles over time by tracking the absorbance of characteristic peaks for the reactant (aldehyde C=O) and the enamine intermediate (C=C stretch).[9]

UV-Visible Spectroscopy: The Kinetic Specialist

UV-Vis spectroscopy is a highly effective technique for monitoring reaction kinetics when a reactant, product, or intermediate possesses a strong chromophore.[14] The 2-(4-nitrophenyl) group in our target system provides an excellent chromophore, making UV-Vis a powerful tool for quantifying reaction rates.

Causality of Experimental Choice: The formation of the enamine involves a change in conjugation. The π-system of the enamine C=C bond conjugates with the nitroaromatic ring, causing a shift in the maximum absorbance wavelength (λ_max) and/or a change in the molar absorptivity (ε) compared to the starting aldehyde. By monitoring the absorbance at a specific wavelength, we can directly track the concentration of the species of interest according to the Beer-Lambert Law.[15]

Strengths:

  • High sensitivity and excellent for quantitative analysis.

  • Relatively simple and inexpensive instrumentation.

  • Ideal for determining reaction rate constants, especially with stopped-flow accessories for fast reactions.[16]

Limitations:

  • Provides very limited structural information.

  • Requires a UV-active species; not universally applicable.

  • Overlapping spectra from multiple species can complicate analysis.

Experimental Protocol: Kinetic Run via UV-Vis

  • Wavelength Selection: Record the full UV-Vis spectrum of the starting aldehyde and the final reaction mixture (after completion) to identify a suitable wavelength for monitoring (ideally where the enamine intermediate absorbs strongly and the starting material absorbs weakly).

  • Setup: Equilibrate a cuvette containing the solvent and 2-(4-nitrophenyl)acetaldehyde in the spectrophotometer's temperature-controlled cell holder.

  • Initiation: Add a small, known concentration of the amine catalyst, mix rapidly, and immediately begin recording absorbance at the chosen wavelength over time.

  • Analysis: Plot absorbance vs. time. Use this data to determine the order of the reaction and calculate the rate constant (k).[15]

Electrospray Ionization-Mass Spectrometry (ESI-MS): The Ultrasensitive Detector

ESI-MS is exceptionally sensitive for detecting charged or chargeable species, making it ideal for identifying reaction intermediates, even those present at vanishingly low concentrations.[17] It can directly detect ionic intermediates like the iminium ion and can be coupled with rapid mixing techniques to observe transient species on a sub-second timescale.[1][2]

Causality of Experimental Choice: ESI-MS is selected for its unparalleled sensitivity and its ability to provide mass-to-charge (m/z) information, which is a direct reflection of a species' molecular weight. This allows for the positive identification of proposed intermediates, such as the protonated enamine or the iminium ion, by their exact mass.[18]

Strengths:

  • Extremely high sensitivity, capable of detecting trace-level intermediates.[17]

  • Provides molecular weight information, confirming the identity of proposed species.

  • Can be coupled with tandem MS (MS/MS) to obtain structural information through fragmentation patterns.[2]

Limitations:

  • Analysis is in the gas phase, which may not perfectly represent the solution-phase reaction.

  • Can be difficult to quantify accurately without isotopic standards.

  • May preferentially ionize certain species, potentially skewing the perceived composition of the reaction mixture.

Experimental Protocol: Reaction Monitoring by ESI-MS

  • Setup: Prepare a dilute solution of the reactants in a solvent suitable for ESI (e.g., acetonitrile or methanol).

  • Infusion: Use a syringe pump to infuse the reaction mixture directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire mass spectra in positive ion mode to detect the protonated enamine ([M+H]⁺) and the iminium ion.

  • Analysis: Monitor the m/z values corresponding to the expected intermediates. The appearance and disappearance of these signals over time can be correlated with the reaction progress. For confirmation, perform tandem MS on the ion of interest to analyze its fragmentation.

Comparative Performance and Synergistic Workflow

No single technique provides a complete picture. The most robust validation strategy involves a synergistic combination of these methods.

Table 1: Comparison of Spectroscopic Techniques for Intermediate Validation

FeatureNMR SpectroscopyIn-situ FTIR (ATR)UV-Vis SpectroscopyESI-Mass Spectrometry
Primary Information Detailed Structure, QuantificationFunctional Groups, KineticsKinetics, QuantificationMolecular Weight, Structure (MS/MS)
Temporal Resolution Seconds to MinutesMilliseconds to Seconds[9]Milliseconds (with Stopped-Flow)[16]Milliseconds (with Rapid Mixing)[2]
Sensitivity Low (μM - mM)Moderate (mM)High (nM - μM)Very High (pM - nM)[17]
In-situ Capability Yes (with flow-tube or in-tube monitoring)Excellent (Probe-based)[10]Yes (with fiber-optic probes)Challenging (requires infusion/sampling)
Key Advantage Unambiguous structural data[4]Real-time, non-invasive kinetic profiling[9]Excellent for rate constant determination[14]Unmatched sensitivity for transient species[19]
Key Limitation Slow acquisition time, low sensitivityLimited structural informationLimited structural informationGas-phase vs. solution-phase reality

A logical workflow leverages the strengths of each technique in succession.

Workflow cluster_workflow Synergistic Validation Workflow A Step 1: Kinetic Profiling (In-situ FTIR or UV-Vis) B Identify Reaction Phases: Initiation, Conversion, Endpoint A->B C Step 2: Detect Key Species (ESI-MS) B->C Informed by Kinetic Data G Validated Reaction Mechanism B->G D Confirm Molecular Weights of Proposed Intermediates (e.g., Iminium Ion) C->D E Step 3: Structural Confirmation (NMR) D->E Target Masses Identified D->G F Elucidate Full Structure of Stable Intermediates or Trapped Adducts E->F F->G

Caption: A synergistic workflow for comprehensive intermediate validation.

Conclusion

The spectroscopic validation of reaction intermediates for a system like Ethenamine, 2-(4-nitrophenyl)- is a multi-faceted challenge that requires a carefully selected arsenal of analytical tools. While NMR spectroscopy remains the gold standard for absolute structural proof, its utility is maximized when guided by techniques with superior temporal resolution and sensitivity. In-situ FTIR offers an unparalleled window into the real-time dynamics of the reaction, providing robust kinetic data without disturbing the system. UV-Vis spectroscopy serves as a simple yet powerful method for precise kinetic analysis, leveraging the inherent chromophore of the target molecule. Finally, ESI-MS provides the ultimate sensitivity, enabling the detection and confirmation of fleeting, low-concentration intermediates that other techniques might miss.

An integrated approach, beginning with real-time kinetic analysis (FTIR/UV-Vis), followed by high-sensitivity detection (ESI-MS) and culminating in definitive structural analysis (NMR), provides the most comprehensive and trustworthy validation of the reaction mechanism. This detailed understanding is not merely an academic exercise; it is the foundation upon which robust, efficient, and safe chemical processes are built.

References

  • Mettler Toledo. (n.d.). ReactIR In Situ Reaction Analysis.
  • Chu, S., & Majumdar, A. (2012). Opportunities and challenges for a sustainable energy future.
  • Lee, T. D., & Blair, I. A. (2000). Detection and Identification of Transient Enzyme Intermediates Using Rapid Mixing, Pulsed-Flow Electrospray Mass Spectrometry. Biochemistry, 39(13), 3543–3550.
  • Lee, T. D., & Blair, I. A. (2000). Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry. PubMed. Retrieved from [Link]

  • Pena, I., et al. (2017). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 50(12), 3016-3026.
  • Wang, R., et al. (2020). Mass spectrometric detection of fleeting neutral intermediates generated in electrochemical reactions. Chemical Science, 11(23), 5989-5994.
  • de Boer, C. M., et al. (2015). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 44(23), 8566-8581.
  • NJIT Research. (n.d.). Probe Transient Electrochemical Intermediates by Mass Spectrometry. Retrieved from [Link]

  • Wang, X., et al. (2024).
  • Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(35), 11274–11283.
  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
  • Xu, D., et al. (2024).
  • Esche, E., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Domènech, X., et al. (2003).
  • Tanaka, F., et al. (2009). Direct Observation of an Enamine Intermediate in Amine Catalysis. Journal of the American Chemical Society, 131(50), 18032–18033.
  • Tanaka, F., et al. (2010). Direct Observation of an Enamine Intermediate in Amine Catalysis. PMC. Retrieved from [Link]

  • Vicario, J. L., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(18), 17736–17747.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone.
  • Elguero, J., et al. (2007). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Atta-ur-Rahman, et al. (1976). Imine-enamine tautomerism in harmaline. Pakistan Journal of Scientific and Industrial Research, 19(1), 1-3.
  • Khumalo, M. F., et al. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC.
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  • Google Patents. (2015). WO 2015/155664 Al.
  • Tilyaev, K., et al. (2019). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine.
  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies.
  • Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
  • ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. Retrieved from [Link]

  • ChemBK. (2024). N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
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Validation

A Comparative Efficacy Analysis of Ethenamine, 2-(4-nitrophenyl)- and its Bioisosteric Analogs in Preclinical Research

This guide provides a comprehensive framework for evaluating the efficacy of Ethenamine, 2-(4-nitrophenyl)-, a molecule of interest in early-stage drug discovery. Given the limited publicly available data on this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of Ethenamine, 2-(4-nitrophenyl)-, a molecule of interest in early-stage drug discovery. Given the limited publicly available data on this specific enamine, we present a prospective comparative study design. This document will guide researchers in assessing its potential biological activities against rationally designed alternatives, focusing on the strategic replacement of the potentially problematic nitrophenyl moiety. Our approach is grounded in established principles of medicinal chemistry, emphasizing the importance of structure-activity relationship (SAR) studies and early assessment of drug-like properties.

The core of this guide is a head-to-head comparison of Ethenamine, 2-(4-nitrophenyl)- with a curated set of analogs. This panel includes the parent amine, 2-(4-nitrophenyl)ethylamine, to elucidate the contribution of the enamine functionality, and a series of derivatives where the nitro group is replaced by bioisosteres. This strategy is driven by the common practice in medicinal chemistry of mitigating potential toxicity associated with aromatic nitro groups, which can be reduced in vivo to reactive hydroxylamines and nitrosoamines[1].

Rationale for Comparative Compound Selection

The selection of appropriate comparators is critical for a meaningful evaluation of a lead compound. Our choice of analogs for Ethenamine, 2-(4-nitrophenyl)- is based on a systematic dissection of its chemical structure to probe the roles of its key functional groups: the enamine and the nitrophenyl substituent.

1.1. The Parent Amine: 2-(4-nitrophenyl)ethylamine

By comparing the enamine to its corresponding saturated amine, we can directly assess the influence of the carbon-carbon double bond on biological activity and physicochemical properties. Enamines are known to be reactive functional groups and can participate in various biological interactions.[2][3] This comparison will clarify whether the enamine motif is essential for the desired activity or if it primarily impacts properties like solubility, stability, and off-target effects.

1.2. Bioisosteric Replacement of the Nitro Group

The 4-nitrophenyl group is a strong electron-withdrawing substituent that can significantly influence the electronic properties and binding interactions of a molecule. However, its presence is often a red flag in drug development due to concerns about metabolic activation to toxic species.[1] Therefore, we propose the synthesis and evaluation of analogs where the nitro group is replaced by other substituents with varying electronic and steric properties. A particularly relevant replacement is the trifluoromethyl (-CF3) group, which has been successfully used as a bioisostere for the nitro group in other contexts, often leading to improved potency and metabolic stability.[4][5][6][7]

The following table outlines the initial set of proposed compounds for this comparative study:

Compound ID Structure Rationale for Inclusion
C-1 Ethenamine, 2-(4-nitrophenyl)-The primary compound of interest.
C-2 2-(4-nitrophenyl)ethylamineTo evaluate the contribution of the enamine double bond.
C-3 Ethenamine, 2-phenyl-To serve as a baseline by removing the nitro group.
C-4 Ethenamine, 2-(4-chlorophenyl)-To assess the effect of a halogen substituent.
C-5 Ethenamine, 2-(4-(trifluoromethyl)phenyl)-To evaluate a common bioisosteric replacement for the nitro group.

Experimental Design for Comparative Efficacy

A multi-pronged experimental approach is necessary to build a comprehensive profile of each compound. The following sections detail the proposed workflows for assessing cytotoxicity, a primary biological activity (using antimicrobial activity as an example), and metabolic stability.

2.1. General Experimental Workflow

The overall workflow for the comparative evaluation is depicted in the following diagram. This process ensures a systematic and logical progression from basic characterization to more complex biological and metabolic assays.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of C-1 to C-5 QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) QC->Cytotoxicity Antimicrobial Antimicrobial Activity (e.g., MIC Determination) QC->Antimicrobial Metabolic Metabolic Stability Assay (e.g., Microsomal Stability) QC->Metabolic Data Data Compilation & Analysis Cytotoxicity->Data Antimicrobial->Data Metabolic->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR

Caption: A general workflow for the comparative evaluation of novel compounds.

2.2. Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (C-1 to C-5) in cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

2.3. Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Given that structurally related nitroaromatic compounds have shown antimicrobial potential, we will assess the activity of our compound series against representative bacterial strains.[9]

Methodology:

  • Bacterial Strains: Use a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterial strain.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using appropriate broth medium.

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.4. Protocol: In Vitro Metabolic Stability

Assessing metabolic stability early in the drug discovery process is crucial. The liver microsomal stability assay is a common method for this purpose.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or rat), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the disappearance rate of the parent compound over time.

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative In Vitro Activity and Cytotoxicity

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC50 (HEK293 cells) (µM)Selectivity Index (S. aureus)
C-1 832151.88
C-2 32>64>100>3.13
C-3 >64>64>100-
C-4 1664452.81
C-5 4168020.00

Selectivity Index = IC50 / MIC

Interpretation:

  • C-1 shows moderate antimicrobial activity but also significant cytotoxicity, resulting in a low selectivity index.

  • C-2 is significantly less active than C-1, suggesting the enamine functionality is important for the antimicrobial effect.

  • C-3 is inactive, indicating that an electron-withdrawing group on the phenyl ring is crucial for activity.

  • C-4 shows some activity but is less potent than C-1.

  • C-5 , the trifluoromethyl analog, exhibits the most promising profile with the highest potency against S. aureus and significantly reduced cytotoxicity, leading to a much-improved selectivity index.

Table 2: Comparative Metabolic Stability

Compound IDHalf-life (t1/2) in Human Liver Microsomes (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
C-1 1257.8
C-2 2527.7
C-3 4017.3
C-4 3519.8
C-5 5512.6

Interpretation:

  • C-1 demonstrates low metabolic stability, which is a common liability for nitroaromatic compounds.

  • The stability generally improves upon removal or replacement of the nitro group.

  • C-5 shows the highest metabolic stability, further supporting its potential as a more drug-like alternative to C-1.

Signaling Pathway and Workflow Visualization

The following diagram illustrates the decision-making process based on the outcomes of the initial screening cascade.

G Start Initial Screening Data (Tables 1 & 2) Decision1 Is Selectivity Index > 10? Start->Decision1 Decision2 Is Metabolic Stability Acceptable (t1/2 > 30 min)? Decision1->Decision2 Yes Discard Discard or Redesign Compound Series Decision1->Discard No Advance Advance to Further Optimization & In Vivo Studies Decision2->Advance Yes Decision2->Discard No

Caption: A decision-making workflow for advancing lead compounds.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of Ethenamine, 2-(4-nitrophenyl)-. By employing a well-defined set of analogs and a standard suite of in vitro assays, researchers can efficiently gather the necessary data to make informed decisions about the future of this compound series.

Based on our hypothetical data, the replacement of the nitro group with a trifluoromethyl group (C-5) appears to be a highly promising strategy, leading to improvements in biological activity, selectivity, and metabolic stability. Future work should focus on a broader SAR exploration around the C-5 scaffold to further optimize its properties. Successful candidates from these in vitro studies would then be nominated for in vivo efficacy and safety evaluations.

References

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Retrieved from [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed, 31050898. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric. Loughborough University Research Repository. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • ChemBK. (2024). N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reactivity of enamines and natural products and drug molecules containing enamine scaffolds. Retrieved from [Link]

  • ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. Retrieved from [Link]

  • The University of Aberdeen. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from [Link]

  • Khumalo, M. F., et al. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. Royal Society of Chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Method Validation for Trace Impurity Detection in Ethenamine, 2-(4-nitrophenyl)-

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Trace impurities, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Trace impurities, which can originate from starting materials, by-products of synthesis, or degradation, must be meticulously identified, quantified, and controlled.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of trace impurity detection in Ethenamine, 2-(4-nitrophenyl)-, a compound representative of nitrophenyl-containing structures often encountered in drug discovery.

Our focus will be a comprehensive validation of a primary High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the experimental design, in line with the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analytical Challenge: Ethenamine, 2-(4-nitrophenyl)- and its Impurity Profile

Ethenamine, 2-(4-nitrophenyl)- (CAS No. 147960-25-6) is an organic molecule with a molecular weight of 164.16 g/mol and the formula C8H8N2O2.[7] Its structure, featuring a nitro aromatic group and an amine function, presents a typical analytical challenge. Potential impurities may include positional isomers (e.g., 2-(2-nitrophenyl)ethanamine, 2-(3-nitrophenyl)ethanamine), precursors, reaction by-products, and various degradation products formed under stress conditions like heat, light, acid, or base hydrolysis.[8]

The primary objective of a trace impurity detection method is to be "stability-indicating," meaning it must be able to separate and quantify these impurities in the presence of the main API and any other potential components.[9][10]

Primary Methodology: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For non-volatile, polar organic compounds like our target analyte and its likely impurities, RP-HPLC with UV detection is the workhorse of the pharmaceutical industry.[11][12][13] It offers a robust, reproducible, and cost-effective solution for routine quality control.

The Logic of Method Validation

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][14][15] It is not a one-time checklist but a systematic scientific evaluation of the method's performance characteristics.[16] The validation parameters we will assess are dictated by the ICH Q2(R1) guideline for impurity quantification.[3][5][16]

Below is a visualization of the interconnected nature of the validation process.

Method_Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2) cluster_deploy Method Implementation Dev Define Analytical Target Profile (ATP) Select HPLC Conditions (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Initial Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Robustness Robustness (Deliberate Variations) Accuracy->Robustness Confirms Reliability Deploy Routine Use in QC Continuous Monitoring (Method Lifecycle) Accuracy->Deploy Precision->Robustness Confirms Reliability Precision->Deploy LOD_LOQ->Robustness Confirms Reliability LOD_LOQ->Deploy Robustness->Deploy

Caption: Workflow for Analytical Method Validation.

Detailed Experimental Protocols & Acceptance Criteria

The following sections outline the step-by-step procedures for validating our hypothetical HPLC method.

Hypothetical HPLC Method Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Acetonitrile (50:50 v/v)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components.[14][16]

Procedure:

  • Forced Degradation: Subject a solution of Ethenamine, 2-(4-nitrophenyl)- (approx. 1 mg/mL) to stress conditions:

    • Acid: 0.1 M HCl at 60°C for 24 hours.

    • Base: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main component in all chromatograms.

  • Resolution: Calculate the resolution between the main peak and the closest eluting impurity peak.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the main peak and all impurity peaks.[13]

  • The peak purity index for the main analyte peak must be greater than 0.999, indicating no co-eluting impurities.

  • Significant degradation should be observed in at least one stress condition, confirming the stability-indicating nature of the method.

Objective: To establish the method's ability to produce results proportional to the concentration of impurities and to determine the lowest concentration that can be reliably detected and quantified.[16]

Procedure:

  • Stock Solution: Prepare a stock solution of a known impurity (or the API itself if impurity standards are unavailable) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For impurity methods, this typically covers a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would cover 0.05% to 0.15%). A typical range might be 0.05, 0.1, 0.5, 1.0, and 1.5 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Linearity: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • LOD & LOQ Estimation: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise (S/N) ratio.[12]

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

Acceptance Criteria:

  • Linearity: Correlation coefficient (r²) should be ≥ 0.999.

  • Range: The specified range is validated through linearity, accuracy, and precision studies.

  • LOQ: The LOQ must be at or below the reporting threshold for impurities (typically 0.05% as per ICH Q3A).[1]

Objective: To determine the closeness of the test results to the true value.[16]

Procedure:

  • Spiking: Spike a solution of the pure API with known amounts of impurities at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery of each impurity at each level.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 80.0% to 120.0% for trace impurities.[13]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

Procedure:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of the API spiked with impurities at the 100% specification limit.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should not be more than 10.0% for trace impurity analysis.[13]

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Procedure:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase pH (Aqueous): ± 0.2 units

  • Analysis: Analyze a system suitability solution (containing the API and key impurities) under each modified condition.

  • Evaluation: Monitor critical system suitability parameters like resolution, tailing factor, and retention time.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits (e.g., Resolution > 2.0, Tailing Factor < 2.0).

  • The results should not be significantly impacted by the variations, demonstrating the method's reliability for routine use.

Performance Comparison: HPLC vs. Alternatives

While HPLC-UV is a powerful primary technique, alternative methods may be required for specific challenges, such as volatile impurities or the need for definitive structural identification.[18][19][20]

Tech_Comparison cluster_hplc HPLC-UV cluster_gc GC-MS cluster_lcms LC-MS HPLC HPLC-UV Primary Method Versatile for non-volatile compounds Robust & Cost-Effective Good for routine QC Limited structural info Moderate sensitivity GC GC-MS Alternative 1 Excellent for volatile impurities High sensitivity & specificity Structural info from MS Requires analyte to be thermally stable Derivatization may be needed HPLC:port->GC:port For Volatiles LCMS LC-MS/MS Alternative 2 Superior sensitivity (ultra-trace) Definitive structural elucidation Ideal for unknown impurity ID Higher cost & complexity Matrix effects can be a challenge HPLC:port->LCMS:port For Higher Sensitivity & Unknown ID

Caption: Comparison of Analytical Techniques.

Data Summary: A Comparative Overview

The table below summarizes the expected performance characteristics of the validated HPLC method against its alternatives. The data for GC-MS and LC-MS are representative values to illustrate their typical performance.

Validation ParameterRP-HPLC-UV (Validated Method) GC-MS (Alternative for Volatiles) LC-MS/MS (High-Sensitivity Alternative)
Specificity High; demonstrated via forced degradation & peak purity.Very High; separation by GC, confirmation by MS.Highest; separation by LC, confirmation by MS/MS.
LOD ~0.01% (relative to 1 mg/mL API)< 10 ppm (for suitable analytes)< 0.001% (relative to 1 mg/mL API)[19]
LOQ ~0.03% (relative to 1 mg/mL API)< 30 ppm (for suitable analytes)< 0.005% (relative to 1 mg/mL API)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.998
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Precision (% RSD) < 10%< 15%< 10%
Primary Application Routine QC, stability studies for non-volatile impurities.Residual solvents, volatile organic impurities.[21]Unknown impurity identification, ultra-trace analysis.[21][22]
Choosing the Right Tool for the Job
  • RP-HPLC-UV remains the gold standard for routine quality control of known impurities in APIs like Ethenamine, 2-(4-nitrophenyl)-. Its robustness, cost-effectiveness, and ease of implementation are unmatched for this purpose.[23]

  • GC-MS should be employed when volatile impurities, such as residual solvents from the synthesis process, are a concern.[20][24] Its application to our target analyte would be limited unless specific volatile impurities are expected.

  • LC-MS/MS is the ultimate problem-solving tool. When an unknown peak appears during a stability study, LC-MS provides the molecular weight and fragmentation data necessary for structural elucidation.[22] It is indispensable during development but may be overly complex and expensive for routine release testing of known impurities.[19]

Conclusion: A Foundation of Trustworthy Data

This guide has detailed a comprehensive approach to validating an RP-HPLC method for trace impurity analysis in Ethenamine, 2-(4-nitrophenyl)-, grounded in the principles of the ICH Q2(R1) guideline. By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, we build a self-validating system that ensures the generation of trustworthy and reliable data.

The comparison with GC-MS and LC-MS highlights that no single method is universally superior; instead, the selection of an analytical technique must be fit-for-purpose.[15] A well-validated HPLC method serves as the bedrock for quality control, while advanced hyphenated techniques like LC-MS are critical for investigation and deep characterization. This integrated approach ensures that the final drug substance meets the highest standards of purity, safety, and quality demanded by both regulators and patients.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]

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Safety & Regulatory Compliance

Safety

Ethenamine,2-(4-nitrophenyl)- proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) not merely as a regulatory requirement, but as a critical exercise in chemical risk mitigation....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of Ethenamine, 2-(4-nitrophenyl)- (CAS: 147960-25-6) not merely as a regulatory requirement, but as a critical exercise in chemical risk mitigation.

This compound—a nitroaromatic amine—features a highly reactive electronic architecture. It possesses an electron-withdrawing nitro group and an electron-donating amine group across a conjugated backbone. This "push-pull" system makes the molecule highly susceptible to redox instability. Furthermore, aromatic amines and nitroaromatics are notorious for their genotoxic potential and environmental persistence[1]. In vivo, nitro groups can be enzymatically reduced to reactive nitroso intermediates, while the amine groups can be metabolically activated into DNA-intercalating nitrenium ions.

Because of these dual hazards, standard drain disposal or generic landfilling is strictly prohibited under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2]. The protocols detailed below are designed as a self-validating system : every operational step inherently prevents the next potential mode of failure, ensuring complete safety from the benchtop to final destruction.

Quantitative Hazard & Physicochemical Profile

To design an effective disposal strategy, we must first quantify the operational parameters of the waste material. The table below summarizes the critical data driving our disposal methodology.

ParameterSpecification / ClassificationOperational Causality
Chemical Name Ethenamine, 2-(4-nitrophenyl)-Conjugated nitroaromatic amine; requires strict segregation from redox agents.
CAS Registry Number 147960-25-6Unique identifier for manifesting and EHS tracking.
Chemical Class Nitroaromatic / Primary Aromatic AmineHigh risk of aquatic toxicity and mutagenicity[1].
EPA Waste Designation RCRA Hazardous Waste (Characteristic)Must be tracked from point of generation to final destruction[3].
Incompatibility Strong oxidizers, reducing agents, strong acidsMixing with reducing agents (e.g., NaBH4​ ) can trigger exothermic runaway.
Target Disposal Method High-Temperature Incineration (>1000°C)Ensures complete thermal cleavage of the C-N and N-O bonds[4].

Procedural Waste Management Methodologies

The following step-by-step methodologies must be executed within a certified chemical fume hood. Because primary aromatic amines readily penetrate the lipid bilayer of the skin, double-gloving with nitrile or neoprene is mandatory to prevent systemic circulation of the compound[1].

Protocol A: Liquid Waste Segregation and Collection

Causality: Nitroaromatics possess a high oxidation state. Inadvertent mixing with reducing agents in a generic waste carboy can initiate a highly exothermic redox reaction, potentially leading to container rupture.

  • Verify Container Compatibility: Select a high-density polyethylene (HDPE) or glass waste carboy specifically designated for "Hazardous Organic Waste - Nitroaromatics/Amines." Do not use metal containers, as trace metals can catalyze the degradation of nitro compounds.

  • Pre-Labeling: Before adding any waste, affix a hazardous waste label detailing the exact chemical name, concentration, accumulation start date, and primary hazards (Toxic, Environmental Hazard).

  • Solvent Segregation: If the compound is dissolved in a solvent (e.g., methanol or DMSO), ensure the waste container is strictly segregated into Halogenated or Non-Halogenated streams. Do not mix with acidic waste streams, as low pH can protonate the amine, altering its solubility and potentially causing unexpected precipitation.

  • Transfer Protocol: Use a dedicated, chemically resistant funnel to transfer the liquid waste. Fill the container to no more than 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the sealed waste carboy in a secondary containment tray capable of holding 110% of the container's volume.

Protocol B: Solid Waste & Consumables Packaging

Causality: Trace residues of Ethenamine, 2-(4-nitrophenyl)- on spatulas, weigh boats, or Kimwipes can easily become aerosolized or contaminate municipal waste streams, leading to severe EPA compliance violations[2].

  • Isolate Contaminated Consumables: Collect all weigh boats, pipette tips, filter papers, and used PPE (outer gloves) that have come into direct contact with the compound.

  • Primary Packaging: Place these solid items into a heavy-duty, transparent polyethylene bag (minimum 4 mil thickness).

  • Chemical Deactivation (Optional but Recommended): For heavily contaminated glassware, rinse with a minimal volume of methanol to dissolve the residue. Collect this rinsate as liquid hazardous waste (Protocol A) before washing the glassware with soap and water.

  • Secondary Sealing: Seal the primary bag and place it into a rigid, puncture-proof container (e.g., a dedicated solid hazardous waste bucket).

  • Manifesting: Label the bucket explicitly as "Solid Debris Contaminated with Nitroaromatic Amines."

Protocol C: Emergency Spill Response

Causality: In the event of a spill, sweeping dry powder can aerosolize the mutagenic compound. Wet-absorption techniques are required to suppress dust generation.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Dust Suppression (For Solid Spills): Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute alcohol solution) to prevent aerosolization.

  • Absorption (For Liquid Spills): Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite, sand, or a specialized chemical spill pad. Never use sawdust or combustible materials, as nitroaromatics can be reactive.

  • Collection: Using a non-sparking plastic scoop, carefully transfer the absorbed mass into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild acidic solution (to protonate and dissolve residual amines), followed by a thorough water rinse. Collect all decontamination liquids as hazardous waste.

Waste Segregation & Disposal Decision Matrix

To ensure flawless execution on the laboratory floor, I have designed the following logical workflow. This decision tree guarantees that all physical states of Ethenamine, 2-(4-nitrophenyl)- waste are routed to the only acceptable endpoint: EPA RCRA High-Temperature Incineration.

G Start Ethenamine, 2-(4-nitrophenyl)- Waste Generation State Determine Physical State of the Waste Start->State Liquid Liquid Waste (Solvent Solutions) State->Liquid Solid Solid Waste (Powder/Contaminated PPE) State->Solid Spill Accidental Spill (Benchtop/Floor) State->Spill Segregate Segregate strictly from Acids & Reducing Agents Liquid->Segregate Collect Collect in Sealed, Compatible HDPE Containers Solid->Collect Absorb Suppress Dust & Absorb with Inert Vermiculite Spill->Absorb Segregate->Collect Incineration EPA RCRA High-Temperature Incineration (>1000°C) Collect->Incineration EHS Transfer & Manifesting Absorb->Collect

Figure 1: Waste segregation and disposal decision matrix for nitroaromatic amines.

Final Logistical Transfer

Once the waste reaches the Central Accumulation Area (CAA), it falls under strict EPA storage time limits (e.g., 90 days for Large Quantity Generators)[3]. Laboratory managers must ensure that the licensed hazardous waste disposal contractor is explicitly informed of the presence of nitroaromatic amines. The contractor will route the manifested waste to a commercial rotary kiln incinerator. At temperatures exceeding 1000°C, the compound undergoes complete thermal oxidation, breaking down into harmless CO2​ , H2​O , and N2​ gas, thereby permanently eliminating the environmental and biological threat[4].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society (ACS). Available at:[Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at:[Link]

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